molecular formula C11H14O3 B076007 (4-methoxyphenyl) butanoate CAS No. 14617-95-9

(4-methoxyphenyl) butanoate

Katalognummer: B076007
CAS-Nummer: 14617-95-9
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: NMHGWSBHBWGJNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(4-Methoxyphenyl) butanoate (CAS 14617-95-9) is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is characterized by a density of approximately 1.055 g/cm³ and a boiling point of 280.4 °C at 760 mmHg . Safety data indicates it is moderately toxic by ingestion and is a skin irritant . Researchers should note that this specific compound is distinct from Methyl 4-(4-methoxyphenyl)butanoate (CAS 20637-08-5), which is a separate ester widely used as a key pharmaceutical intermediate in the synthesis of Agomelatine, a treatment for major depressive disorder . Furthermore, structural analogs and derivatives of 4-methoxyphenyl butanoate scaffolds show significant promise in neurological research. Specifically, a novel gamma-aminobutyric acid (GABA) derivative incorporating a similar structure was synthesized and demonstrated strong binding affinity to serum albumin proteins, suggesting potential for development into anti-Alzheimer's drugs . This interaction was found to be thermodynamically favorable, and the molecule exhibited drug-like properties such as a calculated LogP of 3.87, complying with Lipinski's rule of five . (4-Methoxyphenyl) butanoate is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

14617-95-9

Molekularformel

C11H14O3

Molekulargewicht

194.23 g/mol

IUPAC-Name

(4-methoxyphenyl) butanoate

InChI

InChI=1S/C11H14O3/c1-3-4-11(12)14-10-7-5-9(13-2)6-8-10/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

NMHGWSBHBWGJNC-UHFFFAOYSA-N

SMILES

CCCC(=O)OC1=CC=C(C=C1)OC

Kanonische SMILES

CCCC(=O)OC1=CC=C(C=C1)OC

Andere CAS-Nummern

14617-95-9

Herkunft des Produkts

United States

Foundational & Exploratory

A Comprehensive Technical Guide to (4-methoxyphenyl) butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical overview of (4-methoxyphenyl) butanoate, a significant ester in the chemical and pharmaceutical industries. This guide delineates its chemical structure, physicochemical properties, synthesis, and analytical characterization. It is intended for an audience of researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.

Chemical Identity and Structure

(4-methoxyphenyl) butanoate, also known as p-methoxyphenyl butyrate, is an aromatic ester. Its structure consists of a 4-methoxyphenyl group attached to the oxygen of a butanoate ester. The methoxy group (-OCH₃) on the phenyl ring is a key feature, influencing the molecule's electronic properties and reactivity.

  • IUPAC Name: 4-methoxyphenyl butanoate

  • Molecular Formula: C₁₁H₁₄O₃[1][2]

  • Molecular Weight: 194.23 g/mol [1][2]

  • CAS Number: 4521-28-2[1][2]

  • Chemical Structure:

/ CH₂ / CH₂ | CH₃

Physicochemical Properties

The physical and chemical properties of (4-methoxyphenyl) butanoate are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

PropertyValueSource
Physical StateSolid / Powder[3]
AppearanceCream to Yellow Powder[2]
Melting Point56.0°C to 61.0°C[2]
Boiling Point196 °C at 9.9 mmHg[3]
SolubilityData not widely available, but expected to be soluble in organic solvents.
PurityTypically >95.0% (GC)[3]

Synthesis and Purification

The most common and industrially scalable method for synthesizing (4-methoxyphenyl) butanoate is through the Fischer esterification of 4-methoxyphenol with butanoic acid or its more reactive derivative, butanoyl chloride. The use of an acid catalyst, such as sulfuric acid, is essential for this reaction.

Synthetic Workflow: Fischer Esterification

The following diagram illustrates the general workflow for the synthesis and purification of (4-methoxyphenyl) butanoate.

SynthesisWorkflow Reactants Reactants: - 4-Methoxyphenol - Butanoyl Chloride - Pyridine (Base) Reaction Esterification Reaction (Anhydrous DCM, 0°C to RT) Reactants->Reaction Combine Workup Aqueous Work-up (HCl wash, NaHCO₃ wash, Brine wash) Reaction->Workup Quench Drying Drying (Anhydrous MgSO₄) Workup->Drying Separate Organic Layer Purification Purification (Silica Gel Chromatography) Drying->Purification Filter & Concentrate Product Final Product: (4-methoxyphenyl) butanoate Purification->Product Isolate AnalyticalWorkflow Sample Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Purity_Check Purity Assessment (GC/HPLC) Sample->Purity_Check Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Confirmation Confirmed Structure & Purity Data_Analysis->Confirmation Purity_Check->Confirmation

Sources

Technical Monograph: Structural and Toxicological Divergence of 4-Methoxyphenyl Butanoate vs. Anisyl Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nomenclature Hazard

In high-precision chemical synthesis and drug development, the distinction between 4-methoxyphenyl butanoate and anisyl butyrate represents a critical safety and efficacy checkpoint. While often conflated in commercial catalogs due to loose nomenclature, these two compounds are chemically and toxicologically distinct.

The core difference lies in a single methylene (


) bridge. This structural variance dictates a massive shift in hydrolytic stability and metabolic fate:
  • Anisyl Butyrate (Benzylic ester) hydrolyzes to the generally safe Anisyl Alcohol .

  • 4-Methoxyphenyl Butanoate (Phenolic ester) hydrolyzes to 4-Methoxyphenol (MEHQ) , a potent melanocytotoxic agent and polymerization inhibitor.

Immediate Action Required: Researchers must verify the CAS number and structural connectivity of raw materials labeled "Anisyl Butyrate" or "Methoxy Butyrate" to prevent inadvertent introduction of cytotoxic phenolic moieties into formulation.

Structural Architecture & Nomenclature

The confusion stems from the historical term "Anisyl," which strictly refers to the 4-methoxybenzyl group, but is frequently misused to describe 4-methoxyphenyl derivatives.

Comparative Properties Table[1]
FeatureAnisyl Butyrate 4-Methoxyphenyl Butanoate
CAS Number 6963-56-0 4112-25-8 (Verify specific isomer)
IUPAC Name (4-methoxyphenyl)methyl butanoate4-methoxyphenyl butanoate
Ester Type Benzylic Ester Phenolic Ester
Leaving Group Alkoxide (Anisyl alcohol)Phenoxide (4-Methoxyphenol)
Leaving Group


(Alcohol)

(Phenol)
Primary Application Flavor/Fragrance (FEMA 2100)Pro-drug / Polymer Inhibition
Hydrolysis Rate Moderate (Stable in neutral pH)Rapid (Labile in basic pH)
Structural Visualization

The following diagram illustrates the "One Carbon" difference that drives the reactivity divergence.

G cluster_0 Anisyl Butyrate (Benzylic) cluster_1 4-Methoxyphenyl Butanoate (Phenolic) AB Anisyl Butyrate (p-MeO-Ph-CH2-O-CO-Pr) Diff Methylene Bridge (-CH2-) AB->Diff Contains PB 4-Methoxyphenyl Butanoate (p-MeO-Ph-O-CO-Pr) NoDiff Direct Aryl Bond (No -CH2-) PB->NoDiff Contains

Figure 1: Structural comparison highlighting the methylene bridge in Anisyl Butyrate vs. the direct aryl-oxygen bond in 4-Methoxyphenyl Butanoate.

Reactivity Profile: Hydrolysis Kinetics

The absence of the methylene bridge in 4-methoxyphenyl butanoate creates a phenolic ester . In aqueous or physiological environments, this results in significantly faster hydrolysis compared to the benzylic ester of anisyl butyrate.

The Mechanistic Driver ( )

The rate of ester hydrolysis is heavily influenced by the leaving group ability.

  • Anisyl Butyrate: The leaving group is the 4-methoxybenzyl alkoxide. With a

    
    , it is a poor leaving group, requiring enzymatic catalysis (esterases) or strong pH conditions to hydrolyze.
    
  • 4-Methoxyphenyl Butanoate: The leaving group is the 4-methoxyphenoxide anion. Resonance stabilization by the aromatic ring lowers the

    
     to 
    
    
    
    . This makes the carbonyl carbon significantly more electrophilic and the ester bond highly labile.

Implication for Formulations: If 4-methoxyphenyl butanoate is used in a liquid formulation (pH > 7), it will spontaneously degrade into butyric acid (rancid odor) and MEHQ (cytotoxin), whereas anisyl butyrate remains stable.

Metabolic Fate & Toxicology (The Core Risk)

This is the most critical section for drug development professionals. The metabolic byproducts define the safety profile.

Pathway Analysis

Metabolism AB Anisyl Butyrate Hydrolysis Esterase / Hydrolysis AB->Hydrolysis PB 4-Methoxyphenyl Butanoate PB->Hydrolysis Butyric Butyric Acid (Safe/Metabolized) Hydrolysis->Butyric AnisylAlc Anisyl Alcohol (Flavor Agent) Hydrolysis->AnisylAlc From Anisyl MEHQ 4-Methoxyphenol (MEHQ) (Melanocytotoxin) Hydrolysis->MEHQ From Phenyl Ester

Figure 2: Metabolic divergence. Note the generation of the cytotoxic MEHQ from the phenyl ester.

Toxicological Comparison
ParameterAnisyl Alcohol (From Anisyl Butyrate)4-Methoxyphenol (From Phenyl Ester)
Toxicity Class Low (Flavoring Agent)High (Irritant / Cytotoxin)
Target Organ Liver (General metabolism)Skin (Melanocytes), Forestomach
Mechanism Oxidized to Anisic AcidQuinone formation, Depigmentation
NOAEL ~25 mg/kg/day (Rat) [1]~200 mg/kg/day (Developmental) [2]
Carcinogenicity Not listed as carcinogenForestomach carcinogen (Rodents) [3]

Clinical Relevance: 4-Methoxyphenol (MEHQ) is structurally related to hydroquinone. It acts as a depigmenting agent by killing melanocytes. Inadvertent inclusion of the phenyl ester in a topical formulation could cause leukoderma (chemical vitiligo).

Experimental Protocol: Analytical Discrimination

To validate the identity of your raw material, use this HPLC-UV method. It relies on the difference in UV absorption maxima and retention time caused by the conjugation of the ester oxygen.

HPLC-UV Methodology

Objective: Separate and identify Anisyl Butyrate vs. 4-Methoxyphenyl Butanoate.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 50% B to 90% B over 10 minutes.

  • Detection: Diode Array Detector (DAD).

    • Channel 1: 220 nm (General Carbonyl).

    • Channel 2: 280 nm (Aromatic).

Expected Results (Self-Validating Logic)
  • Retention Time:

    • Anisyl Butyrate: Elutes later. The methylene group adds lipophilicity (

      
      ).
      
    • 4-Methoxyphenyl Butanoate: Elutes earlier relative to the benzyl ester due to slightly lower lipophilicity and higher polarity of the phenolic ester linkage.

  • UV Spectrum (The Fingerprint):

    • Anisyl Butyrate: UV max

      
       225 nm, 275 nm (Typical isolated benzene ring spectrum).
      
    • 4-Methoxyphenyl Butanoate: UV max shift. The ester oxygen is directly conjugated to the aromatic ring. Look for a bathochromic shift (red shift) and hyperchromic effect compared to the benzyl ester.

Rapid Hydrolysis Test (Benchtop Screen)

If HPLC is unavailable, a simple hydrolytic stress test can distinguish them:

  • Dissolve 10 mg of compound in 1 mL Methanol.

  • Add 1 mL of 1M NaOH.

  • Heat at 60°C for 30 minutes.

  • Acidify with HCl and extract with ether.

  • TLC Analysis:

    • Anisyl Butyrate yields Anisyl Alcohol (Spots visible under UV, stains with Vanillin).

    • 4-Methoxyphenyl Butanoate yields MEHQ. Visual Cue: MEHQ oxidizes rapidly in air/base to form pink/brown quinones. If the solution turns brown/pink, you have the toxic phenyl ester.

References

  • National Institutes of Health (NIH). "Assessing the toxic dose of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol in rats." PubMed.[2][3] Available at: [Link] (Note: Contextual reference for methoxybenzyl alcohol safety limits).

  • Australian Government - AICIS. "Phenol, 4-methoxy-: Human health tier II assessment." Industrial Chemicals Environmental Management Standard. Available at: [Link]

  • National Institutes of Health (NIH). "Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats." PubMed.[2][3] Available at: [Link]

  • The Good Scents Company. "Anisyl Butyrate (CAS 6963-56-0) Data Sheet." Available at: [Link]

  • Royal Society of Chemistry. "Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate."[4] Journal of the Chemical Society B. Available at: [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for (4-Methoxyphenyl) Butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of (4-Methoxyphenyl) Butanoate in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of (4-methoxyphenyl) butanoate (CAS: 6963-56-0), also known as p-methoxyphenyl butyrate.[1] This compound is a lipophilic ester commonly utilized as a synthetic intermediate, particularly in Fries rearrangements to synthesize hydroxyketones.[1]

Critical Distinction: Researchers must distinguish this compound from its isomer, methyl 4-(4-methoxyphenyl)butanoate (CAS: 20637-08-5).[1] While both share the formula C


H

O

, their solubility parameters and reactivity profiles differ significantly due to the ester linkage position.[1] This guide focuses strictly on the phenolic ester: Butyric acid, 4-methoxyphenyl ester .[1]
Physicochemical Profile & Predicted Properties

Understanding the molecular architecture is the first step in predicting solubility behavior.[1] The molecule consists of a lipophilic butyl chain and an aromatic methoxy group linked by a polar ester functionality.[1]

PropertyValue / DescriptionSource/Method
IUPAC Name (4-Methoxyphenyl) butanoateIUPAC
CAS Number 6963-56-0Chemical Databases
Molecular Formula C

H

O

Calculated
Molecular Weight 194.23 g/mol Calculated
Physical State (RT) Liquid or Low-Melting SolidAnalogous Esters (e.g., p-tolyl butyrate)
LogP (Octanol/Water) ~3.2 – 3.5 (Estimated)Group Contribution Method
Polar Surface Area ~35.5 ŲCalculated (Ester + Ether)
Key Functional Groups Phenolic Ester, Methoxy EtherStructural Analysis

Expert Insight: The presence of the p-methoxy group adds electron density to the aromatic ring but does not significantly enhance water solubility compared to a bare phenyl ring.[1] The butyl chain dominates the entropic interaction, driving the molecule towards non-polar and moderately polar organic solvents.[1]

Solubility Thermodynamics: Hansen Solubility Parameters (HSP)

To scientifically select a solvent without wasting material on trial-and-error, we utilize Hansen Solubility Parameters (HSP) .[1] These parameters decompose the cohesive energy density into three components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).[1]
Estimated HSP Values for (4-Methoxyphenyl) Butanoate
  • 
     (Dispersion):  17.5 MPa
    
    
    
    (Driven by the aromatic ring and alkyl chain)[1]
  • 
     (Polarity):  6.0 MPa
    
    
    
    (Moderate contribution from the ester carbonyl)[1]
  • 
     (H-Bonding):  5.5 MPa
    
    
    
    (Acceptor only; no donor capability)[1]

Interaction Logic: Solubility is maximized when the distance (


) between the solvent's HSP coordinates and the solute's HSP coordinates is minimized.[1]


[1]
HSP Interaction Diagram

The following diagram visualizes the "Solubility Sphere."[1][2] Solvents falling within the calculated radius are likely to dissolve the compound.[1]

HSP_Interaction cluster_good High Solubility (Small Ra) cluster_moderate Moderate/Conditional (Medium Ra) cluster_poor Insoluble (Large Ra) Solute (4-Methoxyphenyl) Butanoate Est. HSP: [17.5, 6.0, 5.5] DCM Dichloromethane [18.2, 6.3, 6.1] Solute->DCM High Affinity (Dipole Match) Toluene Toluene [18.0, 1.4, 2.0] Solute->Toluene Dispersion Match Ethanol Ethanol [15.8, 8.8, 19.4] Solute->Ethanol H-Bond Mismatch Water Water [15.6, 16.0, 42.3] Solute->Water Hydrophobic Exclusion THF THF [16.8, 5.7, 8.0] Methanol Methanol [15.1, 12.3, 22.3]

Figure 1: Hansen Solubility Parameter interaction map. Green paths indicate high predicted solubility; red paths indicate insolubility.

Solvent Selection Guide

Based on the thermodynamic analysis, the following solvents are categorized by their efficacy.

Category A: Excellent Solvents (Recommended for Synthesis/Purification)

These solvents interact via strong dipole-dipole forces and dispersion forces, matching the ester's profile.[1]

  • Dichloromethane (DCM): The "Gold Standard" for this compound.[1] Excellent for extraction from aqueous layers.[1]

  • Ethyl Acetate: Good general-purpose solvent.[1] Slightly less solubilizing than DCM but safer and greener.[1]

  • Toluene: Excellent for high-temperature reactions (e.g., Fries rearrangement).[1] Solubilizes via

    
    -
    
    
    
    interactions with the aromatic ring.[1]
  • Acetone: Good solubility, but nucleophilic susceptibility (rare) should be considered in specific reactive contexts.[1]

Category B: Moderate/Temperature-Dependent Solvents [1]
  • Alcohols (Methanol, Ethanol, Isopropanol):

    • Behavior: Likely soluble at room temperature, but solubility decreases significantly at

      
      .[1]
      
    • Utility: Ideal for recrystallization .[1] Dissolve hot, cool to precipitate.[1]

  • Diethyl Ether: Good solubility, but lower boiling point limits its use in heating applications.[1]

Category C: Poor Solvents (Anti-Solvents) [1]
  • Water: Practically insoluble (< 0.1 g/L).[1] Used to wash away salts or polar impurities.[1]

  • Hexanes/Heptane:

    • Behavior: Partial solubility.[1] The polar ester group resists full solvation in pure alkanes.[1]

    • Utility: Used as a co-solvent to induce precipitation from Ethyl Acetate or DCM solutions.[1]

Experimental Protocol: Determination of Saturation Solubility

For critical applications (e.g., formulation or precise kinetics), do not rely solely on estimates.[1] Use this self-validating "Shake-Flask" protocol.

Workflow Diagram

Solubility_Protocol Start Start: Excess Solid/Liquid + Solvent Equilibrate Equilibration (Shake 24h @ Const. Temp) Start->Equilibrate Agitation Filter Filtration/Centrifugation (0.45 µm PTFE Filter) Equilibrate->Filter Remove Undissolved Dilute Dilution (Bring into HPLC Range) Filter->Dilute Supernatant Analyze Quantification (HPLC-UV @ 280 nm) Dilute->Analyze Beer-Lambert Law

Figure 2: Standard Operating Procedure (SOP) for solubility determination.

Step-by-Step Methodology
  • Preparation: Add excess (4-methoxyphenyl) butanoate (~100 mg) to a glass vial containing 2 mL of the target solvent.

  • Equilibration:

    • Seal the vial tightly.[1]

    • Agitate (orbital shaker or magnetic stir bar) at a controlled temperature (e.g.,

      
      ) for 24 hours.
      
    • Self-Validation Check: Ensure solid/liquid droplets remain visible.[1] If the solution becomes clear, add more compound until saturation is visually confirmed.[1]

  • Sampling:

    • Stop agitation and allow phases to separate for 1 hour.

    • Withdraw 0.5 mL of the supernatant using a glass syringe.[1]

    • Filter through a 0.45 µm PTFE syringe filter (PTFE is required as the solvent is organic; Nylon may degrade in aggressive solvents).[1]

  • Quantification (HPLC Method):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

    • Mobile Phase: Acetonitrile : Water (60:40 v/v) isocratic.[1]

    • Detection: UV at 280 nm (Absorption max of the anisole moiety).[1]

    • Calculation: Compare peak area against a 5-point calibration curve of standard solutions.

Applications & Handling
  • Synthesis Intermediate: Used in the preparation of hydroxyketones via Fries rearrangement.[1]

    • Solvent Recommendation: Use Nitrobenzene or Chlorobenzene for the rearrangement reaction to allow high temperatures (

      
      ) while maintaining solubility of the aluminum chloride complex.[1]
      
  • Purification:

    • If the product is impure, dissolve in minimal Ethyl Acetate and wash with 5% NaHCO

      
        (removes unreacted butyric acid) and 1M NaOH  (removes unreacted 4-methoxyphenol).[1] The ester will remain in the organic layer.[1]
      
References
  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1]

  • PubChem Database. (2024).[1][3] Compound Summary for CAS 6963-56-0. National Center for Biotechnology Information.[1] [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard reference for phenolic ester preparation and properties).

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for general phenolic ester solubility trends).

Sources

4-methoxyphenyl butanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Methodology, and Bioanalytical Applications

Executive Summary & Chemical Identity[1][2]

4-Methoxyphenyl butanoate (also known as p-methoxyphenyl butyrate) is an organic ester widely utilized as a chromogenic substrate in enzymatic assays (specifically for lipases and esterases) and as a synthetic intermediate in the production of aromatic hydroxyketones via Fries rearrangement.

Critical Disambiguation: Researchers often encounter ambiguity in nomenclature. It is vital to distinguish between the ester (the subject of this guide) and its carboxylic acid isomer.

Feature4-Methoxyphenyl butanoate (Ester) 4-(4-Methoxyphenyl)butanoic acid (Acid)
Structure Butyric acid esterified with 4-methoxyphenolButanoic acid with a phenyl substituent
CAS Number 6963-56-0 4521-28-2
Function Lipase Substrate, Prodrug ModelDrug Intermediate (e.g., Indomethacin analogs)
SMILES CCCC(=O)Oc1ccc(OC)cc1COC1=CC=C(C=C1)CCCC(=O)O
Fundamental Constants
  • Molecular Formula:

    
    
    
  • Molecular Weight: 194.23 g/mol [1]

  • IUPAC Name: 4-methoxyphenyl butanoate[2][3][4]

Physicochemical Properties[1][3][4][10][11][12][13][14]

The lipophilicity and hydrolytic stability of 4-methoxyphenyl butanoate are central to its utility as a probe for enzyme active sites.

PropertyValueContext/Relevance
Physical State Colorless to pale yellow liquidStandard state at STP.
Boiling Point 193°C (at 16 mmHg)High boiling point requires vacuum distillation for purification.
LogP (Octanol/Water) ~3.10 (Predicted)High lipophilicity makes it an ideal substrate for interfacial lipase activation.
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in waterRequires co-solvent (e.g., acetonitrile) for aqueous enzymatic assays.
Density ~1.08 g/cm³ (Predicted)Typical for phenolic esters.

Synthetic Methodology

Protocol A: Chemical Synthesis via Acylation

The most robust synthesis involves the nucleophilic acyl substitution of 4-methoxyphenol with butyryl chloride. This method is preferred over Fischer esterification due to the lower nucleophilicity of the phenolic oxygen.

Reagents:

  • 4-Methoxyphenol (1.0 eq)[5]

  • Butyryl Chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

  • Preparation: Dissolve 4-methoxyphenol (12.4 g, 100 mmol) in anhydrous DCM (100 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Triethylamine (16.7 mL, 120 mmol) and cool the solution to 0°C.

  • Acylation: Dropwise add Butyryl Chloride (11.4 mL, 110 mmol) over 30 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove amine salts), then saturated

    
    , and finally brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via vacuum distillation or flash chromatography.
    
Visualization: Synthetic Pathway

Synthesis Start 4-Methoxyphenol (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Butyryl Chloride (Electrophile) Reagent->Intermediate Base Triethylamine (Proton Scavenger) Byproduct TEA·HCl (Salt) Base->Byproduct Captures HCl Product 4-Methoxyphenyl Butanoate (Ester) Intermediate->Product Elimination Intermediate->Byproduct

Caption: Nucleophilic acyl substitution pathway for the synthesis of 4-methoxyphenyl butanoate.

Analytical Characterization

To ensure scientific integrity, synthesized batches must be validated using Nuclear Magnetic Resonance (NMR). The following data corresponds to the purified ester.

1H NMR (300 MHz,


): 
  • 
     7.00  (d, J = 9.1 Hz, 2H, Ar-H ortho to ester)
    
  • 
     6.88  (d, J = 9.1 Hz, 2H, Ar-H ortho to methoxy)
    
  • 
     3.79  (s, 3H, 
    
    
    
    )[6]
  • 
     2.52  (t, J = 7.3 Hz, 2H, 
    
    
    
    )
  • 
     1.84–1.71  (m, 2H, 
    
    
    
    )[6]
  • 
     1.03  (t, J = 7.4 Hz, 3H, 
    
    
    
    )[6]

13C NMR (125 MHz,


): 
  • Carbonyl: 172.7 ppm[6]

  • Aromatic: 157.3 (C-OMe), 144.4 (C-O-CO), 122.5, 114.6

  • Aliphatic: 55.7 (

    
    ), 36.3 (
    
    
    
    -C), 18.6 (
    
    
    -C), 13.8 (
    
    
    -C)

Data Reference: Activity and specificity studies of the new thermostable esterase EstDZ2 [Source 1].

Applications: Enzymatic Hydrolysis & Specificity

4-Methoxyphenyl butanoate serves as a sophisticated probe for lipase specificity . Unlike simple alkyl esters, the phenolic leaving group (4-methoxyphenol) allows for UV-Vis monitoring, although it is less chromogenic than p-nitrophenol. It is particularly useful when studying the electronic effects of substrates on enzyme turnover rates (


).
Mechanism of Action

Lipases (EC 3.1.1.3) hydrolyze the ester bond at the lipid-water interface. The release of 4-methoxyphenol can be monitored spectrophotometrically or via HPLC.

Hydrolysis Substrate 4-Methoxyphenyl Butanoate (Lipophilic) Complex Acyl-Enzyme Intermediate Substrate->Complex Serine Attack Enzyme Lipase/Esterase (Serine Hydrolase) Enzyme->Complex Product1 4-Methoxyphenol (Leaving Group) Complex->Product1 Release Product2 Butyric Acid Complex->Product2 Hydrolysis Water H2O Water->Product2

Caption: Enzymatic hydrolysis mechanism. The rate of 4-methoxyphenol release correlates to lipase activity.

Synthetic Utility: Fries Rearrangement

Beyond bioassays, this ester is a precursor for Fries Rearrangement . Treatment with Lewis acids (e.g.,


) converts 4-methoxyphenyl butanoate into 2-hydroxy-5-methoxybutyrophenone , a scaffold for flavonoid synthesis.

Safety & Handling

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture sensitive (slow hydrolysis).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Activity and specificity studies of the new thermostable esterase EstDZ2. (2020). National Hellenic Research Foundation. Retrieved from

  • Estimation of Hydrolysis Rate Constants. US EPA. Retrieved from

  • 4-Methoxyphenyl butyrate CAS 6963-56-0 Entry. Leyan Chemical. Retrieved from

Sources

An In-depth Technical Guide to the Thermodynamic Properties of p-Methoxyphenyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of p-methoxyphenyl esters, a class of compounds of significant interest in materials science and pharmaceutical development. A deep understanding of their thermodynamic behavior is critical for controlling crystallization, predicting stability, and optimizing formulation processes. This document details the key thermodynamic parameters, the experimental techniques for their measurement, and the underlying scientific principles that govern their behavior. We will explore the structure-property relationships within a homologous series of these esters and provide detailed, field-proven protocols for their synthesis and thermal analysis.

Introduction: The Significance of Thermodynamic Properties in the Application of p-Methoxyphenyl Esters

p-Methoxyphenyl esters are characterized by a phenyl ring substituted with a methoxy group at the para position, connected via an ester linkage to a carboxylic acid moiety. This structural motif imparts a unique combination of properties, making them valuable in various applications. In drug development, the p-methoxyphenyl group can be found in various active pharmaceutical ingredients (APIs), where it influences solubility, bioavailability, and metabolic stability. The thermodynamic properties of these esters are not merely academic curiosities; they are critical parameters that dictate the material's behavior during manufacturing, formulation, and storage.

A thorough understanding of properties such as melting point, enthalpy of fusion, and heat capacity is paramount for:

  • Polymorph Screening and Control: Different crystalline forms (polymorphs) of a drug substance can exhibit distinct thermodynamic properties, impacting their solubility and bioavailability. Differential Scanning Calorimetry (DSC) is a primary tool for identifying and characterizing these polymorphs.

  • Crystallization Process Development: The enthalpy of fusion and melting point are crucial for designing and optimizing crystallization processes to ensure the desired crystal form and particle size distribution.

  • Stability Prediction: Thermogravimetric Analysis (TGA) provides insights into the thermal stability of the compound, helping to predict its shelf life and degradation pathways.

  • Formulation Design: The thermodynamic compatibility of the API with excipients is essential for developing stable and effective drug products.

This guide will delve into the experimental methodologies and theoretical considerations necessary to harness the thermodynamic properties of p-methoxyphenyl esters for scientific and industrial advancement.

Key Thermodynamic Parameters and Their Interplay

The thermodynamic landscape of a p-methoxyphenyl ester is defined by several key parameters. Understanding their definitions and interrelationships is fundamental to interpreting experimental data.

Melting Point (T_m): The temperature at which a solid transitions to a liquid at a given pressure. It is a fundamental indicator of the purity and identity of a crystalline compound.

Enthalpy of Fusion (ΔH_f): The amount of energy required to convert one mole of a solid into a liquid at its melting point. It reflects the strength of the intermolecular forces in the crystal lattice. A higher enthalpy of fusion generally indicates a more stable crystal structure.

Heat Capacity (C_p): The amount of heat required to raise the temperature of a substance by one degree Celsius. It is an important parameter for heat transfer calculations in process design and for understanding the energy landscape of a material.

Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process. The relative stability of different polymorphs is determined by their Gibbs free energy.

Thermal Stability: The ability of a substance to resist decomposition at elevated temperatures. This is typically assessed using TGA by monitoring mass loss as a function of temperature.

The interplay of these properties governs the phase transitions and stability of p-methoxyphenyl esters. For instance, the relationship between enthalpy and entropy of fusion determines the melting point.

Experimental Determination of Thermodynamic Properties

The precise measurement of thermodynamic properties is the cornerstone of materials characterization. This section details the principles and practical application of the most critical analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary method for determining melting points and enthalpies of fusion.

Causality Behind Experimental Choices in DSC:

  • Heating Rate: A slower heating rate (e.g., 1-5 °C/min) provides better resolution of thermal events and more accurate transition temperatures. Faster rates can be used for screening purposes but may lead to peak broadening.

  • Sample Mass: A small sample mass (typically 3-5 mg for organic chemicals) is used to minimize thermal gradients within the sample and ensure uniform heating.[1]

  • Crucible Type: Aluminum pans are commonly used for routine analysis of non-volatile samples. Hermetically sealed pans are necessary for volatile samples to prevent mass loss during the experiment.

  • Purge Gas: An inert gas, such as nitrogen, is used to create a stable and non-reactive atmosphere in the DSC cell.

Self-Validating System in DSC:

A well-calibrated DSC instrument is a self-validating system. Calibration with certified reference materials (e.g., indium) for both temperature and enthalpy ensures the accuracy and reliability of the measurements. Regular performance checks are essential to maintain data integrity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is indispensable for assessing thermal stability and decomposition profiles.

Causality Behind Experimental Choices in TGA:

  • Heating Rate: The heating rate affects the decomposition temperature. Slower heating rates generally result in lower decomposition temperatures as the sample has more time to react.

  • Atmosphere: The choice of purge gas (e.g., nitrogen for inert conditions, air or oxygen for oxidative stability studies) is critical as it can significantly influence the decomposition mechanism.

  • Sample Form: The physical form of the sample (e.g., powder, crystal) can affect the rate of mass loss due to differences in surface area.

Self-Validating System in TGA:

TGA instruments are calibrated for mass using standard weights and for temperature using materials with known Curie points. This ensures the accuracy of the measured mass changes and decomposition temperatures.

Structure-Property Relationships in a Homologous Series of p-Methoxyphenyl Esters

The thermodynamic properties of p-methoxyphenyl esters are intrinsically linked to their molecular structure. By examining a homologous series, where the length of the carboxylic acid alkyl chain is systematically varied, we can elucidate key structure-property relationships.

  • Melting Point: The melting point does not always follow a simple linear trend. An "even-odd" effect is often observed, where esters with an even number of carbon atoms in the alkyl chain have higher melting points than those with an odd number. This is attributed to differences in crystal packing efficiency.

  • Enthalpy of Fusion: The enthalpy of fusion tends to increase with increasing chain length, reflecting stronger van der Waals interactions between the longer alkyl chains in the crystal lattice.[2]

Table 1: Thermodynamic Properties of Selected p-Methoxyphenyl Esters and Related Aromatic Esters

CompoundMolecular FormulaMelting Point (°C)Enthalpy of Fusion (kJ/mol)
p-Methoxyphenyl acetateC₉H₁₀O₃~3316.69
p-Methoxyphenyl benzoateC₁₄H₁₂O₃86-88Data not available
Phenyl benzoateC₁₃H₁₀O₂68-70Data not available
Dimethyl-2,6-naphthalene dicarboxylateC₁₄H₁₂O₄~190~30

The methoxy group at the para position exerts a significant electronic effect, influencing the polarity and intermolecular interactions of the molecule. This, in turn, affects the crystal packing and the resulting thermodynamic properties.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and thermal analysis of p-methoxyphenyl esters. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Synthesis of p-Methoxyphenyl Benzoate

This protocol describes a standard esterification reaction between p-methoxyphenol and benzoyl chloride.

Materials:

  • p-Methoxyphenol

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve p-methoxyphenol (1.0 eq) in DCM in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain pure p-methoxyphenyl benzoate.

Diagram of Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification p_methoxyphenol p-Methoxyphenol reaction_mixture Reaction Mixture in DCM p_methoxyphenol->reaction_mixture benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction_mixture pyridine Pyridine pyridine->reaction_mixture washing Washing Steps (HCl, H₂O, NaHCO₃) reaction_mixture->washing After 2-4h drying Drying (MgSO₄) washing->drying concentration Concentration drying->concentration purification Recrystallization or Column Chromatography concentration->purification product p-Methoxyphenyl Benzoate purification->product DSC_Workflow start Start calibrate Calibrate DSC start->calibrate prepare_sample Prepare Sample (3-5 mg) calibrate->prepare_sample setup_instrument Setup Instrument (Heating Rate, Temp Range, Purge Gas) prepare_sample->setup_instrument run_analysis Run Analysis setup_instrument->run_analysis acquire_data Acquire Heat Flow vs. Temperature Data run_analysis->acquire_data analyze_data Analyze Data (Melting Point, Enthalpy of Fusion) acquire_data->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for DSC analysis.

TGA Analysis Protocol

This protocol describes the procedure for evaluating the thermal stability of a p-methoxyphenyl ester.

Instrumentation:

  • Thermogravimetric Analyzer (TGA).

  • TGA sample pans (platinum or ceramic).

  • Microbalance.

Procedure:

  • Calibration: Calibrate the TGA for mass using standard weights and for temperature using a certified magnetic standard (e.g., nickel).

  • Sample Preparation: Accurately weigh 5-10 mg of the p-methoxyphenyl ester into a TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the initial temperature to room temperature.

    • Set the final temperature to a point beyond complete decomposition (e.g., 600 °C).

    • Set the heating rate to 10 °C/min.

    • Set the nitrogen purge gas flow rate to 50 mL/min.

  • Data Acquisition: Start the temperature program and record the sample mass as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition, which indicates the initiation of significant mass loss.

    • Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

Diagram of TGA Workflow:

TGA_Workflow start Start calibrate Calibrate TGA start->calibrate prepare_sample Prepare Sample (5-10 mg) calibrate->prepare_sample setup_instrument Setup Instrument (Heating Rate, Temp Range, Purge Gas) prepare_sample->setup_instrument run_analysis Run Analysis setup_instrument->run_analysis acquire_data Acquire Mass vs. Temperature Data run_analysis->acquire_data analyze_data Analyze Data (Onset of Decomposition) acquire_data->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for TGA analysis.

Conclusion: A Thermodynamic Foundation for Application Success

The thermodynamic properties of p-methoxyphenyl esters are not just fundamental physical constants; they are critical enablers for the successful development and application of these compounds in pharmaceuticals and materials science. This guide has provided a comprehensive framework for understanding, measuring, and applying this knowledge. By employing the principles and protocols outlined herein, researchers and developers can make informed decisions to control material properties, optimize processes, and ensure the quality and performance of their final products. A solid grasp of thermodynamics provides the essential foundation for innovation and success in the competitive landscape of scientific research and development.

References

  • Ravotti, R., Fellmann, O., Fischer, L.J., Worlitschek, J., & Stamatiou, A. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Crystals, 10(10), 919. [Link]

  • MDPI. (2020). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. [Link]

  • Chem Scholar. (2019, May 1). Differential Scanning Calorimetry (DSC) - Thermal Characterization of Polymers [Video]. YouTube. [Link]

  • Höhne, G. W. H., Hemminger, W. F., & Flammersheim, H.-J. (2003). Differential Scanning Calorimetry (2nd ed.). Springer. [Link]

  • Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA). [Link]

  • NIST Chemistry WebBook. [Link]

Sources

(4-methoxyphenyl) butanoate PubChem and ChemSpider ID

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research professionals. It prioritizes the ester form (consistent with the nomenclature "butanoate") while explicitly addressing the common confusion with its carboxylic acid isomer to ensure experimental validity.

Chemical Class: Carboxyl Ester / Phenolic Substrate Primary Application: Lipase/Esterase Activity Profiling & Organic Synthesis Intermediate

Part 1: Chemical Identity & Critical Disambiguation

⚠️ CRITICAL NOTE FOR RESEARCHERS: The nomenclature "(4-methoxyphenyl) butanoate" strictly refers to the ester formed between butyric acid and 4-methoxyphenol. However, database searches often conflate this with the acid isomer, 4-(4-methoxyphenyl)butanoic acid. Selecting the wrong CAS number will result in a failed protocol (e.g., an acid cannot serve as a lipase substrate).

The Target Molecule: (4-Methoxyphenyl) Butanoate (Ester)
  • Function: Chromogenic/Fluorogenic Substrate for Lipases.

  • CAS Registry Number: 14617-95-9 [1][2][3]

  • IUPAC Name: 4-Methoxyphenyl butanoate[2][4][5][6][7]

  • Synonyms: p-Anisyl butyrate; Butanoic acid, 4-methoxyphenyl ester.

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol [8]

The Common Isomer: 4-(4-Methoxyphenyl)butanoic Acid
  • Function: Pharmaceutical Intermediate (Non-substrate for esterases).

  • CAS Registry Number: 4521-28-2 [6][8]

  • PubChem CID: 78280

  • ChemSpider ID: 70660

  • Distinction: Contains a free carboxylic acid group; the phenyl ring is attached to the carbon chain, not the oxygen.

Part 2: Physicochemical Profile & Synthesis

Key Properties (Ester Form - CAS 14617-95-9)[1][2]
PropertyValueExperimental Relevance
Physical State Liquid / Low-melting SolidHandling requires precise pipetting; density correction needed.
Density ~1.055 g/mLCritical for volumetric preparation of substrate stocks.
Boiling Point ~280°C (at 760 mmHg)High thermal stability; suitable for elevated temp assays.
Solubility Soluble in organic solvents (DCM, EtOH)Stock solutions must be prepared in organic solvent (e.g., DMSO/Ethanol) before dilution in aqueous buffer.
LogP ~2.8 - 3.2 (Predicted)Hydrophobic; requires surfactant (Triton X-100) in assay buffers to form emulsions.
Synthesis Workflow (Graphviz)

The synthesis of (4-methoxyphenyl) butanoate is typically achieved via Schotten-Baumann esterification or acid chloride coupling. The following diagram outlines the reaction pathway and purification logic.

Synthesis_Workflow cluster_workup Purification Logic Start1 4-Methoxyphenol (Nucleophile) Intermediate Tetrahedral Intermediate Start1->Intermediate DCM, 0°C Start2 Butyryl Chloride (Electrophile) Start2->Intermediate Base Triethylamine/Pyridine (HCl Scavenger) Base->Intermediate Catalysis Product (4-Methoxyphenyl) Butanoate Intermediate->Product Elimination Byproduct HCl Salt (Precipitate) Intermediate->Byproduct Wash Acid/Base Wash (Remove unreacted phenol) Product->Wash Dry MgSO4 Drying Wash->Dry Dist Vacuum Distillation Dry->Dist

Figure 1: Synthetic pathway for (4-methoxyphenyl) butanoate via acid chloride coupling. The base is critical to neutralize the HCl byproduct and drive the equilibrium forward.

Part 3: Applications in Drug Development & Enzymology

The primary utility of (4-methoxyphenyl) butanoate lies in its ability to act as a surrogate substrate for lipases and esterases. Unlike the more common p-nitrophenyl butyrate (pNPB), which releases a yellow chromophore, the p-methoxyphenyl derivative offers distinct spectral properties, often used when the test compound interferes with absorbance at 405 nm (the pNPB max).

Mechanism of Action

The assay relies on the enzymatic hydrolysis of the ester bond. The leaving group, 4-methoxyphenol (Mequinol) , can be detected via:

  • UV Absorbance: Monitoring the shift in absorbance (typically ~290–300 nm).

  • Coupled Reaction: Reaction with diazonium salts (e.g., Fast Blue B) to form a colored azo dye, useful for solid-phase screening on agar plates.

High-Throughput Screening (HTS) Protocol

Objective: Determine the specific activity of a novel lipase candidate.

Reagents:

  • Substrate Stock: 50 mM (4-Methoxyphenyl) butanoate in Acetonitrile.

  • Buffer: 50 mM Phosphate Buffer (pH 7.4) + 0.1% Triton X-100 (to emulsify the ester).

  • Enzyme: Lipase solution (approx. 0.1 mg/mL).

Step-by-Step Methodology:

  • Preparation: Dilute the Substrate Stock 1:50 into the Buffer to create a 1 mM working emulsion. Vortex vigorously until slightly turbid (stable emulsion).

  • Blanking: Add 190 µL of working emulsion to a UV-transparent 96-well plate. Use this to blank the spectrophotometer at 295 nm.

  • Initiation: Add 10 µL of Enzyme solution to the test wells.

  • Monitoring: Measure absorbance at 295 nm every 30 seconds for 10 minutes at 37°C.

  • Quantification: Calculate the rate of reaction (

    
    ). Use the extinction coefficient of 4-methoxyphenol (
    
    
    
    ) to convert to Specific Activity (Units/mg).

Validity Check (Self-Validating System):

  • Control: Run a "No Enzyme" well. If absorbance increases, the substrate is undergoing spontaneous hydrolysis (buffer pH too high or contaminated).

  • Positive Control: Use a commercial lipase (e.g., Candida antarctica Lipase B) to verify emulsion quality.

Assay Logic Flow (Graphviz)

Assay_Workflow Substrate Substrate: (4-Methoxyphenyl) Butanoate ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Enzyme Lipase/Esterase Enzyme->ES_Complex Hydrolysis Hydrolysis (Rate Limiting Step) ES_Complex->Hydrolysis Products Butyric Acid + 4-Methoxyphenol Hydrolysis->Products Detection UV Detection (295 nm) or Azo-Dye Coupling Products->Detection Signal Generation Detection->Enzyme Inhibition Screening (If signal decreases)

Figure 2: Enzymatic hydrolysis workflow. The detection step relies on the accumulation of the phenolic leaving group.

Part 4: Safety & Handling (MSDS Summary)

Hazard CategoryClassificationHandling Protocol
Skin Irritation Category 2Wear nitrile gloves; wash immediately upon contact. Phenolic esters can hydrolyze on skin to release phenol.
Eye Irritation Category 2ASafety goggles required. Flush with water for 15 min if exposed.
Storage HygroscopicStore at 4°C in a desiccator. Moisture causes spontaneous hydrolysis, ruining assay baseline.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78280, 4-(4-Methoxyphenyl)butyric acid. Retrieved February 9, 2026 from [Link]. (Note: Cited for disambiguation of the acid isomer).

  • Gilham, D. & Lehner, R. (2005).Techniques for screening lipase activity. Methods in Enzymology, 286, 195-219.

Sources

Technical Guide: Synthesis Pathways for 4-Methoxyphenyl Alkanoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxyphenyl alkanoates (esters of 4-methoxyphenol, also known as mequinol) serve a critical role in pharmaceutical chemistry as prodrugs for skin depigmentation therapies and as mesogenic cores in liquid crystal engineering. The esterification of the phenolic hydroxyl group masks the cytotoxicity of free 4-methoxyphenol while enhancing lipophilicity, thereby improving dermal penetration and stability. Upon enzymatic hydrolysis in vivo (e.g., by cutaneous esterases), the active phenol is released to inhibit tyrosinase.

This guide details two distinct, self-validating synthesis pathways:

  • Chemo-Catalytic Synthesis: The Acyl Chloride method (High throughput, kinetic control).

  • Bio-Catalytic Synthesis: Lipase-mediated transesterification (Green chemistry, thermodynamic control).

Part 1: Mechanistic Foundations & Strategic Selection

The synthesis of phenolic esters presents a unique challenge compared to aliphatic alcohols. The resonance interaction between the oxygen lone pair and the aromatic ring reduces the nucleophilicity of the phenolic hydroxyl group. Consequently, standard Fischer esterification (acid + alcohol) often suffers from poor equilibrium yields.

Pathway Selection Matrix
FeatureMethod A: Acyl Chloride (Chemical) Method B: Lipase Catalysis (Enzymatic)
Primary Driver Kinetic Control (Irreversible)Thermodynamic Control (Reversible)
Substrate Scope Universal (Short to Long Chain)Best for Medium-Long Chains (

)
Reaction Conditions 0°C

RT, Basic (TEA/Pyridine)
40°C

60°C, Neutral pH
Purification Acid/Base Extraction (Wash)Filtration (Enzyme recovery)
Green Metric Low (Chlorinated solvents, amine waste)High (Reusable catalyst, mild solvents)
Mechanistic Diagram: Chemical vs. Enzymatic

The following diagram contrasts the nucleophilic acyl substitution (Chemical) with the serine-hydrolase mechanism (Enzymatic).

SynthesisPathways cluster_chem Chemical Pathway (Acyl Chloride) cluster_bio Enzymatic Pathway (Lipase) AcidCl Alkanoyl Chloride (R-COCl) Tetra Tetrahedral Intermediate AcidCl->Tetra + Phenol Phenol 4-Methoxyphenol Phenol->Tetra Base Base (TEA) Scavenges HCl Base->Tetra Catalysis ProductChem 4-Methoxyphenyl Alkanoate Tetra->ProductChem - Cl⁻ Enzyme Lipase (CALB) Serine-OH AcylEnz Acyl-Enzyme Complex Enzyme->AcylEnz + Acyl Donor AcylDonor Fatty Acid / Ester ProductBio 4-Methoxyphenyl Alkanoate AcylEnz->ProductBio + PhenolBio (Nu Attack) PhenolBio 4-Methoxyphenol ProductBio->Enzyme Regeneration

Figure 1: Comparative mechanistic flow for nucleophilic substitution (Chemical) vs. ping-pong bi-bi mechanism (Enzymatic).

Part 2: Protocol A — Chemical Synthesis (Acyl Chloride Method)

This method is preferred for generating libraries of short-to-medium chain esters (Acetate to Octanoate) where reaction speed and complete conversion are priorities.

Reagents & Equipment[1][2][3][4]
  • Substrate: 4-Methoxyphenol (1.0 eq)

  • Reagent: Alkanoyl Chloride (1.1 eq) (e.g., Acetyl chloride, Hexanoyl chloride)

  • Base: Triethylamine (TEA) (1.2 eq) or Pyridine

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Monitoring: TLC Plates (Silica gel 60 F254)

Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

    
    ) to maintain an inert atmosphere.
    
  • Solubilization: Dissolve 4-methoxyphenol (12.4 g, 100 mmol) in anhydrous DCM (100 mL). Add Triethylamine (16.7 mL, 120 mmol).

    • Observation: The solution may darken slightly due to phenoxide formation.

  • Addition (Critical Step): Cool the mixture to 0°C using an ice bath. Add the Alkanoyl Chloride (110 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes.

    • Causality: The reaction is highly exothermic. Rapid addition generates localized hot spots, leading to side products (di-acylation or polymerization).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

  • Validation (In-Process Control): Perform TLC (Eluent: 20% Ethyl Acetate in Hexane).

    • Endpoint: Disappearance of the starting phenol spot (

      
      ) and appearance of the less polar ester spot (
      
      
      
      ).
  • Workup (The "Universal Wash"):

    • Wash organic phase with 1M HCl (2 x 50 mL) to remove excess amine/pyridine.

    • Wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid.

    • Wash with Brine (1 x 50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      

Part 3: Protocol B — Biocatalytic Synthesis (Green Chemistry)

For long-chain alkanoates (e.g., Palmitate, Stearate) intended for cosmetic or sensitive clinical applications, enzymatic synthesis avoids toxic solvents and trace metal contamination. This method utilizes Candida antarctica Lipase B (immobilized as Novozym 435).

Reagents & Equipment[1][2][3][4]
  • Substrate: 4-Methoxyphenol (1.0 eq)

  • Acyl Donor: Fatty Acid (1.0 eq) or Vinyl Ester (for irreversible transesterification).

  • Catalyst: Novozym 435 (10% w/w relative to substrate).

  • Solvent: Toluene or Solvent-free (melt system).

  • Desiccant: Molecular Sieves (4Å) to scavenge water (driving equilibrium).

Step-by-Step Protocol
  • Mixture Preparation: In a screw-cap vial or shaker flask, combine 4-methoxyphenol (10 mmol) and the corresponding Fatty Acid (e.g., Palmitic acid, 10 mmol) in Toluene (20 mL).

  • Catalyst Addition: Add Novozym 435 beads (approx. 200 mg) and activated Molecular Sieves.

  • Incubation: Place in an orbital shaker at 50°C @ 200 RPM.

    • Note: Do not use magnetic stirring, as the stir bar will pulverize the immobilized enzyme beads, making filtration difficult and reducing reusability.

  • Time Course: Reaction typically requires 24–48 hours.

  • Validation: Monitor via HPLC or TLC.

  • Termination & Purification:

    • Filter the reaction mixture through a sintered glass funnel to recover the enzyme (wash beads with cold acetone for reuse).

    • Concentrate the filtrate.

    • Recrystallization: For long-chain esters, recrystallize from cold Ethanol/Hexane to obtain high-purity white crystals.

Part 4: Characterization & Quality Control

Trustworthiness in synthesis relies on rigorous characterization. The following spectral features confirm the formation of the ester bond and the integrity of the methoxy group.

Analytical Table: 4-Methoxyphenyl Octanoate (Example)
TechniqueDiagnostic SignalInterpretation
FT-IR

(Strong)
Ester C=O stretch (Shifted from acid C=O ~1710).
FT-IR Absence of

Confirmation of Phenol -OH consumption .
1H NMR

ppm (Singlet, 3H)
Methoxy group (

). Remains intact.
1H NMR

ppm (Triplet, 2H)

-Methylene
(

). Diagnostic of ester.
1H NMR

ppm (Multiplets)
Aromatic Protons . AA'BB' pattern typical of para-substitution.
Workflow Diagram: Purification & Analysis

Workup Crude Crude Reaction Mixture Decision Method Used? Crude->Decision AcidWash Wash 1M HCl (Remove Amine) Decision->AcidWash Chemical Filter Filtration (Remove Enzyme) Decision->Filter Enzymatic BaseWash Wash NaHCO3 (Remove Acid) AcidWash->BaseWash Recryst Recrystallization (EtOH/Hexane) BaseWash->Recryst Filter->Recryst Dry Drying (Vacuum) Recryst->Dry Final Pure 4-MP Alkanoate Dry->Final

Figure 2: Unified downstream processing workflow ensuring removal of toxic phenolic residues.

References

  • Vertex AI Search . (2024).[1] Synthesis of 4-methoxyphenyl alkanoates protocols. 2[3]

  • National Institutes of Health (NIH) . (2023). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals. 3[3][4]

  • Organic Syntheses . (1978). Steglich Esterification Protocols and DMAP Catalysis. 5

  • MDPI . (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. 4

  • SciELO . (2001). Lipase catalyzed ester synthesis for food and cosmetic industries. 6

Sources

Methodological & Application

synthesis of (4-methoxyphenyl) butanoate from 4-methoxyphenol

[1][2][3]

Executive Summary

This guide details the synthesis of (4-methoxyphenyl) butanoate (also known as p-methoxyphenyl butyrate or hydroquinone monomethyl ether butyrate) from 4-methoxyphenol . This compound represents a classic phenolic ester, often utilized as a metabolic probe for esterase activity, a liquid crystal precursor, or a lipophilic pro-drug intermediate.

The protocol prioritizes the Acyl Chloride Method for its high conversion rates and operational simplicity, while offering an Anhydride Method as a halogen-free alternative. All procedures are designed with self-validating checkpoints to ensure scientific integrity and reproducibility.

Reaction Theory & Mechanism

Retrosynthetic Analysis

The target molecule is formed via Nucleophilic Acyl Substitution . The phenolic oxygen of 4-methoxyphenol acts as the nucleophile, attacking the activated carbonyl carbon of the butyrylating agent.

  • Bond Formed: C(carbonyl)–O(phenolic)

  • Challenge: Phenols are weaker nucleophiles than aliphatic alcohols (

    
     vs. 
    
    
    ). Therefore, the reaction requires either a highly reactive acylating agent (acid chloride) or an acylation catalyst (DMAP) to facilitate the attack.
Reaction Scheme (DOT Visualization)

ReactionSchemeSM14-Methoxyphenol(Nucleophile)IntermediateTetrahedralIntermediateSM1->IntermediateAttackSM2Butyryl Chloride(Electrophile)SM2->IntermediateBaseBase(Pyridine/TEA)ByproductHCl Salt(Pyridine·HCl)Base->ByproductScavenges HClProduct(4-Methoxyphenyl) Butanoate(Target)Intermediate->ProductEliminationIntermediate->Byproduct

Figure 1: Mechanistic pathway for the esterification of 4-methoxyphenol using butyryl chloride.

Experimental Protocols

Method A: Acyl Chloride Route (Standard)

Best for: High yield, small-to-medium scale, fast reaction time.

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)
4-Methoxyphenol Substrate1.0124.14Solid
Butyryl Chloride Reagent1.2106.551.026
Triethylamine (TEA) Base1.5101.190.726
Dichloromethane (DCM) Solvent------
DMAP Catalyst0.05122.17Solid
Step-by-Step Protocol
  • Preparation:

    • Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon to maintain an inert atmosphere.
      
  • Dissolution:

    • Add 4-Methoxyphenol (10.0 mmol, 1.24 g) and DMAP (0.5 mmol, 61 mg) to the flask.

    • Add anhydrous DCM (30 mL) and stir until fully dissolved.

    • Add Triethylamine (15.0 mmol, 2.1 mL) via syringe.

  • Acylation (Exothermic Step):

    • Cool the reaction mixture to 0°C using an ice/water bath.

    • Add Butyryl Chloride (12.0 mmol, 1.25 mL) dropwise over 10 minutes. Note: White smoke (HCl) may form if the system is not well-sealed; the base will precipitate as a white solid (TEA·HCl).

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

    • Stir for 2–4 hours .

    • Checkpoint: Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The starting phenol (

      
      ) should disappear, replaced by the less polar ester (
      
      
      ).
  • Workup:

    • Quench by adding Water (20 mL).[1][2]

    • Transfer to a separatory funnel.[3]

    • Wash 1: 1M HCl (20 mL) – Removes unreacted amine/pyridine.

    • Wash 2: Sat.

      
       (20 mL) – Neutralizes excess acid.
      
    • Wash 3: Brine (20 mL) – Dries the organic layer.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Method B: Anhydride Route (Halogen-Free)

Best for: Acid-sensitive substrates or avoiding corrosive chlorides.

  • Dissolution: Dissolve 4-Methoxyphenol (1.0 equiv) in Toluene or DCM .

  • Reagents: Add Butyric Anhydride (1.2 equiv) and DMAP (0.1 equiv). Note: TEA is optional here if DMAP is used catalytically, but 1.0 equiv of base helps drive the equilibrium.

  • Conditions: Stir at RT for 6–12 hours or reflux (in Toluene) for 2 hours.

  • Workup: Similar to Method A, but requires thorough washing with

    
     to remove the butyric acid byproduct.
    

Workup & Purification Logic

WorkupFlowRxnMixCrude Reaction Mixture(DCM, Product, TEA.HCl, Excess Reagents)AcidWashWash: 1M HClRxnMix->AcidWashRemoves Base& PyridineBaseWashWash: Sat. NaHCO3AcidWash->BaseWashRemoves Butyric AcidDryingDry (MgSO4) & EvaporateBaseWash->DryingRemoves WaterCrudeCrude Oil/SolidDrying->CrudePurificationColumn Chromatography(Hexane:EtOAc 9:1)Crude->PurificationIf purity < 95%FinalPure (4-Methoxyphenyl) ButanoatePurification->Final

Figure 2: Purification workflow ensuring removal of amine salts and acidic byproducts.

Characterization & Quality Control

To validate the synthesis, compare your data against these standard parameters.

Physical Properties[1][2][7]
  • Appearance: Colorless oil or low-melting white solid (Melting point is typically low due to the flexible butyrate chain; often isolated as an oil).

  • Solubility: Soluble in DCM, Ethyl Acetate, Diethyl Ether; Insoluble in Water.

Nuclear Magnetic Resonance (NMR)

Data sourced from authoritative enzymatic resolution studies [1].


H NMR (300 MHz, 

):
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
7.00 Doublet (

Hz)
2HAr-H Ortho to Ester (Deshielded)
6.88 Doublet (

Hz)
2HAr-H Ortho to Methoxy (Shielded)
3.79 Singlet3H-OCH

Methoxy Group
2.52 Triplet (

Hz)
2H-COCH

-

-Protons (Next to Carbonyl)
1.84 – 1.71 Multiplet2H-CH

CH

CH


-Protons
1.03 Triplet (

Hz)
3H-CH

CH

Terminal Methyl

C NMR (125 MHz, 

):
  • Carbonyl:

    
     172.7 ppm[4]
    
  • Aromatic:

    
     157.3 (C-OMe), 144.4 (C-O-Ester), 122.5, 114.6 (Ar-CH)
    
  • Aliphatic:

    
     55.7 (OMe), 36.3 (
    
    
    -C), 18.6 (
    
    
    -C), 13.8 (CH
    
    
    )
Infrared Spectroscopy (IR)
  • C=O Stretch: ~1750–1760 cm

    
     (Characteristic of phenolic esters, higher than alkyl esters).
    
  • C-H Stretch: ~2960 cm

    
     (Aliphatic), ~3050 cm
    
    
    (Aromatic).

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield Hydrolysis of Butyryl ChlorideEnsure glassware is flame-dried; use fresh bottle of acid chloride.
Incomplete Rxn Steric/Electronic DeactivationAdd 5-10 mol% DMAP as a hyper-nucleophilic catalyst.
Emulsion in Workup Density similarityAdd solid NaCl to the aqueous layer to increase density difference (Salting out).
Impurity: Butyric Acid Incomplete WashingWash organic layer twice with 10%

or

.

Safety & Hazards

  • Butyryl Chloride: Corrosive, lachrymator. Causes severe skin burns. Reacts violently with water. Handle only in a fume hood.

  • 4-Methoxyphenol (MEHQ): Harmful if swallowed, skin sensitizer. Often contains polymerization inhibitors; ensure purity before use.

  • Dichloromethane: Suspected carcinogen. Use appropriate gloves (PVA or Viton recommended; Nitrile provides only short-term splash protection).

References

  • NMR Data Source: Smonou, I., et al. (2020).[4] Activity and specificity studies of the new thermostable esterase EstDZ2. Bioorganic Chemistry, 104, 104214. [4]

  • General Esterification Protocol: Organic Chemistry Portal. Fischer Esterification and Acylation Protocols.

  • Physical Properties Reference: U.S. EPA. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester... (Listing p-Methoxyphenyl butyrate).[5]

  • Reagent Safety: PubChem. Butyryl Chloride - Compound Summary.

Application Note: Kinetic Profiling of Esterase Activity Using p-Methoxyphenyl Butyrate (PMPB)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, self-validating framework for using p-Methoxyphenyl Butyrate (PMPB) as a substrate for esterase activity profiling. While p-nitrophenyl butyrate (pNPB) is the industry standard, PMPB offers distinct advantages in specific optical interference scenarios and structure-activity relationship (SAR) studies involving methoxy-substituted pharmacophores.

Executive Summary

This guide details the protocol for the kinetic determination of esterase activity using p-methoxyphenyl butyrate (PMPB) . Unlike the ubiquitous p-nitrophenyl butyrate (pNPB) which releases a yellow chromophore (405 nm), PMPB hydrolysis yields 4-methoxyphenol (4-MP) . This product is detected via UV absorbance (


) or intrinsic fluorescence.

Key Applications:

  • Spectral Orthogonality: Used when test compounds or cell lysates strongly absorb/interfere in the visible range (400–450 nm), rendering pNPB unusable.

  • Mechanistic Probing: Investigating electronic effects (Hammett

    
     constants) of the leaving group on enzyme active sites (methoxy vs. nitro).
    
  • High-Sensitivity Fluorescence: 4-Methoxyphenol exhibits intrinsic fluorescence, allowing for lower limits of detection (LOD) compared to colorimetric methods.

Assay Principle & Mechanism

The assay relies on the enzyme-catalyzed hydrolysis of the ester bond in PMPB. The enzyme (Esterase/Lipase) attacks the carbonyl carbon, releasing butyric acid and the leaving group, 4-methoxyphenol.

Reaction Pathway[1]
  • Substrate: p-Methoxyphenyl butyrate (Non-fluorescent / Low UV absorbance at detection

    
    ).
    
  • Catalysis: Esterase cleaves the ester linkage.

  • Product: 4-Methoxyphenol (High UV absorbance at 288 nm / Fluorescent).

Pathway Diagram

G Substrate p-Methoxyphenyl Butyrate (PMPB) Intermediate Acyl-Enzyme Intermediate Substrate->Intermediate Nucleophilic Attack Enzyme Esterase (Active Site Serine) Enzyme->Intermediate Catalysis Product1 Butyric Acid Intermediate->Product1 Deacylation Product2 4-Methoxyphenol (Signal Generation) Intermediate->Product2 Hydrolysis Detection Detection Mode: UV (288 nm) or Fluorescence (Ex 290/Em 320) Product2->Detection Quantitation

Figure 1: Mechanistic pathway of PMPB hydrolysis and signal generation.

Materials & Equipment

Reagents
ReagentSpecificationStorage
p-Methoxyphenyl Butyrate >98% Purity (Custom Synthesis or Sigma/Merck)-20°C, Desiccated
Dimethyl Sulfoxide (DMSO) Anhydrous, PCR GradeRT
Assay Buffer 50 mM Tris-HCl or PBS, pH 7.54°C
Triton X-100 Molecular Biology Grade (Optional for lipases)RT
4-Methoxyphenol (Standard) Analytical Standard (for calibration)RT
Equipment
  • UV-Vis Spectrophotometer: Capable of kinetic reads at 288 nm (Quartz cuvettes required).

  • Fluorescence Plate Reader (Optional): Ex/Em ~290/320 nm (UV-transparent plates required).

Experimental Protocol

Phase 1: Preparation of Stock Solutions

Critical Step: PMPB is hydrophobic. It must be dissolved in an organic solvent before introduction to the aqueous buffer to prevent precipitation.

  • Substrate Stock (100 mM): Dissolve PMPB in anhydrous DMSO.

    • Calculation: MW of PMPB

      
       g/mol . Dissolve 19.4 mg in 1 mL DMSO.
      
    • Stability: Stable for 2 weeks at -20°C. Discard if solution turns yellow/brown.

  • Product Standard Stock (10 mM): Dissolve 4-methoxyphenol in DMSO for generating the standard curve.

Phase 2: Determination of Optimal Wavelength & Extinction Coefficient

Unlike pNPB, the spectral shift for PMPB is in the UV region. You must empirically verify the


 (difference in extinction coefficient between substrate and product) on your specific instrument.
  • Scan 1 (Substrate): Dilute PMPB to 100 µM in Assay Buffer. Scan 240–350 nm.

  • Scan 2 (Product): Dilute 4-methoxyphenol to 100 µM in Assay Buffer. Scan 240–350 nm.

  • Selection: Choose the wavelength where the difference (

    
    ) is maximal.
    
    • Typical Target:288 nm (Note: Protein absorbance at 280 nm may interfere; 290–295 nm is often a safer "shoulder" region).

Phase 3: Kinetic Assay Workflow

This protocol uses a continuous spectrophotometric method.

Assay Conditions:

  • Temperature: 25°C or 37°C (thermostated).

  • Final Volume: 1.0 mL (Cuvette) or 200 µL (Microplate).

Step-by-Step Procedure:

  • Blank Preparation: Add 980 µL Assay Buffer to the cuvette.

  • Substrate Addition: Add 10 µL of 100 mM PMPB Stock (Final conc: 1 mM). Mix by inversion.

    • Autohydrolysis Check: Monitor Absorbance at 288 nm for 2 minutes. The slope should be near zero.

  • Enzyme Addition: Add 10 µL of Enzyme/Lysate sample.

  • Measurement: Immediately start kinetic recording:

    • Wavelength: 288 nm (or empirically determined peak).

    • Duration: 5–10 minutes.

    • Interval: 10–30 seconds.

  • Standard Curve: Prepare serial dilutions of 4-methoxyphenol (0–500 µM) in Assay Buffer and measure Absorbance at 288 nm to calculate the molar extinction coefficient (

    
    ).
    
Workflow Diagram

Workflow Start Start Assay Prep Prepare 100mM PMPB Stock in DMSO Start->Prep Buffer Equilibrate Buffer (pH 7.5, 25°C) Prep->Buffer Mix Add Substrate to Buffer (Final: 1 mM) Buffer->Mix AutoCheck Check Autohydrolysis (2 min baseline) Mix->AutoCheck AutoCheck->Mix Unstable (Check pH/Solvent) AddEnz Add Enzyme Sample AutoCheck->AddEnz Stable Read Kinetic Read (Abs 288nm or Fluor) AddEnz->Read Calc Calculate Rate (ΔA/min) Read->Calc

Figure 2: Experimental workflow for the continuous kinetic assay.

Data Analysis

To quantify specific activity, use the Beer-Lambert Law derived from your standard curve.

Calculate Slope

Determine the linear slope of the reaction (


) from the linear portion of the curve (typically 1–5 minutes). Subtract the slope of the Blank (autohydrolysis) if significant.
Determine Extinction Coefficient ( )

From your standard curve of 4-methoxyphenol:



Where:
  • 
     = Absorbance[1][2]
    
  • 
     = Concentration (M)
    
  • 
     = Pathlength (cm)[3]
    
  • Typical

    
     for 4-methoxyphenol: ~2,500 – 3,500 M
    
    
    
    cm
    
    
    (Must be experimentally verified).
Calculate Activity


  • Unit Definition: One unit is defined as the amount of enzyme releasing 1 µmol of 4-methoxyphenol per minute under assay conditions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Absorbance Protein interference at 280nmShift detection wavelength to 295 nm or 300 nm (sacrifice sensitivity for specificity).
Precipitation Substrate insolubilityEnsure DMSO concentration is <5%. Add 0.01% Triton X-100 to the buffer.
Non-Linear Kinetics Substrate depletionDilute enzyme sample. Ensure <10% substrate conversion during measurement.
High Autohydrolysis High pH or TemperaturePMPB is less stable at pH > 8.0. Lower pH to 7.0–7.4 if possible.

References

  • Goddard, J.P. & Reymond, J.L. (2004). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology, 15(4), 314-322. Link

  • Bornscheuer, U.T. (2002). Methods to increase enantioselectivity of lipases and esterases. Current Opinion in Biotechnology, 13(6), 543-547. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9015, 4-Methoxyphenol. Link

  • Reymond, J.L. (2006). Enzyme Assays: High-throughput Screening, Genetic Selection and Fingerprinting. Wiley-VCH.

Sources

Application Note: Optimized Protocol for the Regioselective Fries Rearrangement of (4-Methoxyphenyl) Butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the protocol for the Fries rearrangement of (4-methoxyphenyl) butanoate to 1-(2-hydroxy-5-methoxyphenyl)butan-1-one (also referred to as 2-butyryl-4-methoxyphenol). While the Fries rearrangement is a staple of aromatic chemistry, this specific substrate presents a unique "Orthogonal Blocking" scenario. The para position relative to the phenolic ester is occupied by a methoxy group, forcing the rearrangement exclusively to the ortho position.

Critical Challenge: The presence of the methoxy group introduces a risk of demethylation (ether cleavage) when using strong Lewis acids like Aluminum Chloride (


) at high temperatures, potentially yielding a dihydroxy byproduct (hydroquinone derivative). This protocol utilizes a solvent-moderated approach to maximize regioselectivity while preserving the methyl ether.
Reaction Scheme

Substrate: (4-methoxyphenyl) butanoate Catalyst: Aluminum Chloride (


)
Solvent:  Chlorobenzene or Dichloromethane (DCM)
Product:  1-(2-hydroxy-5-methoxyphenyl)butan-1-one

Strategic Considerations (The "Why")

Catalyst Selection: The Paradox

Aluminum chloride is the most effective catalyst for Fries rearrangements due to its high oxophilicity. It coordinates strongly with the ester carbonyl, facilitating the cleavage of the acyl group to form an acylium ion intermediate [1].

  • Risk:

    
     is also a potent demethylating agent for aryl methyl ethers (anisoles).
    
  • Solution: We employ a stoichiometric control strategy . By using 2.2 to 3.0 equivalents of

    
    , we ensure enough catalyst is available to complex the resulting phenol (which traps the catalyst) while maintaining temperatures below the threshold required for ether cleavage (
    
    
    
    in DCM/Chlorobenzene).
Regioselectivity & Thermodynamics

The Fries rearrangement is reversible.

  • Kinetic Control (Low Temp): Typically favors para-substitution.[1][2][3]

  • Thermodynamic Control (High Temp): Favors ortho-substitution due to the stability of the 6-membered chelate ring formed between the carbonyl oxygen, the aluminum, and the phenolic oxygen.

  • Substrate Constraint: Since the para position is blocked by the methoxy group, the reaction is structurally forced to the ortho position. This simplifies the outcome but requires sufficient energy to overcome the steric hindrance at the ortho site without triggering side reactions.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • (4-methoxyphenyl) butanoate (1.0 equiv)[4]

    • Aluminum Chloride (

      
      ), anhydrous, powder (2.5 equiv)
      
    • Chlorobenzene (Preferred for higher boiling point) or DCM (for milder conditions)

    • Hydrochloric acid (2M)

  • Equipment:

    • 3-neck Round Bottom Flask (RBF)

    • Reflux condenser with drying tube (

      
      ) or 
      
      
      
      inlet
    • Addition funnel

    • Ice/Water bath

    • Magnetic stirrer

Step-by-Step Methodology
Phase 1: Catalyst Activation
  • Setup: Flame-dry the 3-neck RBF and flush with Nitrogen. Add anhydrous

    
     (2.5 equiv).
    
  • Solvation: Add Chlorobenzene (5-10 volumes relative to substrate). Stir to form a suspension.

    • Note:

      
       does not fully dissolve; this is a heterogeneous mixture initially.
      
Phase 2: Substrate Addition
  • Cooling: Cool the suspension to

    
     using an ice bath.
    
  • Addition: Dissolve (4-methoxyphenyl) butanoate (1.0 equiv) in a minimal amount of Chlorobenzene. Add this solution dropwise to the

    
     suspension over 30 minutes.
    
    • Observation: The mixture will likely turn yellow/orange and may emit small amounts of HCl gas. The exotherm must be controlled to prevent runaway demethylation.

Phase 3: Rearrangement[5]
  • Ramping: Remove the ice bath and allow the reaction to reach room temperature (RT). Stir for 1 hour.

  • Heating (Critical Decision Point):

    • Standard Path: Heat the mixture to

      
       for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 8:2).
      
    • Why not Reflux? Chlorobenzene refluxes at

      
      . This is too high and risks demethylation. Keep T 
      
      
      
      .[1]
    • Endpoint: The reaction is complete when the ester spot disappears and a new, less polar spot (due to intramolecular H-bonding) appears.

Phase 4: Quenching & Isolation
  • Quench: Cool the mixture to

    
    . Slowly  pour the reaction mixture into a beaker containing crushed ice and 2M HCl.
    
    • Caution: This hydrolysis is highly exothermic. The aluminum complex must be broken to release the free phenol.

  • Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Washing: Wash combined organics with water, then brine. Dry over anhydrous

    
    .
    
  • Purification: Evaporate solvent. The crude oil is often pure enough, but if necessary, purify via column chromatography (Silica Gel, 95:5 Hexane:EtOAc). The ortho-hydroxy ketone moves faster than the para-isomer (if any formed via migration/de-blocking) due to internal hydrogen bonding.

Analytical Validation

MetricExpected ResultInterpretation
Physical State Yellowish Oil or low-melting solidTypical for ortho-hydroxy ketones.
TLC (

)
Higher than starting materialIntramolecular H-bond reduces polarity.
IR Spectrum Broad peak ~3200-3400

(weakened)
The OH stretch is shifted and broadened due to chelation with the carbonyl.
IR Spectrum Carbonyl shift to ~1640

Lower wavenumber than typical ketones (usually 1680+) due to H-bonding.
1H NMR

~12.0 ppm (Singlet, 1H)
Diagnostic Signal: The chelated phenolic proton appears very downfield (

exchangeable).
1H NMR

~3.8 ppm (Singlet, 3H)
Confirms the Methoxy group is intact (No demethylation).

Mechanism & Workflow Visualizations

Reaction Mechanism (DOT Diagram)

This diagram illustrates the coordination, acylium ion generation, and the specific ortho attack constrained by the methoxy group.

FriesMechanism Substrate 4-Methoxyphenyl Butanoate Complex AlCl3-Ester Complex Substrate->Complex AlCl3 Coord Acylium Acylium Ion Pair [R-C=O]+ [AlCl4-PhO]- Complex->Acylium Cleavage Intermediate Cyclohexadienone Intermediate Acylium->Intermediate Ortho Attack (Para blocked) Product 1-(2-hydroxy-5-methoxyphenyl) butan-1-one Intermediate->Product Re-aromatization & Hydrolysis

Caption: Mechanistic pathway showing the Lewis acid coordination and forced ortho-substitution due to the para-methoxy block.

Experimental Workflow (DOT Diagram)

Workflow Start Start: Dry Glassware N2 Atmosphere Step1 Suspend AlCl3 (2.5 eq) in Chlorobenzene Start->Step1 Step2 Add Substrate at 0°C (Control Exotherm) Step1->Step2 Step3 Heat to 55-60°C Monitor TLC (4-6h) Step2->Step3 Decision Reaction Complete? Step3->Decision Decision->Step3 No (Continue Heating) Step4 Quench: Pour into Ice/HCl (2M) Decision->Step4 Yes Step5 Extraction (DCM) & Drying (Na2SO4) Step4->Step5 Finish Isolate Product (Column if needed) Step5->Finish

Caption: Step-by-step experimental workflow emphasizing temperature control points.

Troubleshooting & Expert Notes

IssueProbable CauseCorrective Action
Low Yield / Recovery Incomplete hydrolysis of Al-complexIncrease stirring time during HCl quench. The Al-complex is very stable and requires vigorous mixing to break.
Demethylation (Product is di-hydroxy) Temperature too highStrictly keep reaction

. Do not reflux if using Chlorobenzene.
No Reaction Catalyst deactivatedEnsure

is fresh and yellow/grey (not white powder, which indicates hydrolysis). Ensure system is anhydrous.[5]
Polymerization / Tars Reaction run too long or too hotMonitor TLC closely. Stop reaction immediately upon consumption of starting material.

Expert Tip: If the substrate is particularly sensitive to demethylation, consider switching the catalyst to Titanium Tetrachloride (


)  or Boron Trifluoride Etherate (

)
. These are milder Lewis acids. For

, use neat conditions or DCM at reflux [2].

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.
  • Martin, R. "The Fries Rearrangement."[6] Organic Preparations and Procedures International, vol. 24, no. 4, 1992, pp. 369-435.

  • Milosavljevic, S. et al. "Synthesis and characterization of 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione." Journal of the Serbian Chemical Society, vol. 70, no. 11, 2005. (Provides spectral data for analogous 2-hydroxy-5-methoxy ketone systems).

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for handling AlCl3 and Friedel-Crafts type reactions).

Sources

Application Note: High-Performance Kinetic Profiling of Esterases using 4-Methoxyphenyl Butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The precise characterization of esterase and lipase activity is a cornerstone of ADME/Tox profiling and biocatalyst development. While p-nitrophenyl esters are the industry standard for chromogenic assays, 4-Methoxyphenyl Butanoate (4-MPB) offers a distinct physicochemical profile. Unlike the highly polar nitrophenyl derivatives, 4-MPB possesses a lipophilicity (LogP ~2.6) that more closely mimics physiological lipid substrates, making it an excellent probe for Cholesterol Esterases (CE) and lipophilic Carboxylesterases .

This Application Note details the mechanistic grounding and experimental protocols for assaying 4-MPB hydrolysis. We present two validated detection modalities: a Direct UV-Vis Method for continuous kinetic monitoring and a high-sensitivity Oxidative Coupling Method suitable for high-throughput screening (HTS).

Mechanistic Insight: The Serine Hydrolase Pathway

The hydrolysis of 4-MPB is catalyzed by the classic serine hydrolase mechanism, ubiquitous among mammalian esterases (e.g., Acetylcholinesterase, Carboxylesterase 1). Understanding this mechanism is critical for interpreting kinetic data, particularly regarding the "Burst Phase" (acylation) versus steady-state turnover (deacylation).

The Catalytic Cycle
  • Binding & Nucleophilic Attack: The active site Serine (activated by the His-Asp dyad) attacks the carbonyl carbon of 4-MPB.

  • Formation of Tetrahedral Intermediate: The oxyanion hole stabilizes the negative charge on the carbonyl oxygen.

  • Release of Leaving Group (Acylation): The ester bond collapses, releasing 4-Methoxyphenol (the signal molecule) and forming a covalent Acyl-Enzyme intermediate.

  • Deacylation: A water molecule, activated by Histidine, attacks the Acyl-Enzyme, releasing Butyric Acid and regenerating the free enzyme.

Mechanism Diagram

The following diagram illustrates the molecular flow, highlighting the critical release of the 4-Methoxyphenol signal.

G Substrate 4-Methoxyphenyl Butanoate Complex Michaelis Complex Substrate->Complex Binding Enzyme Free Enzyme (Ser-OH) Enzyme->Complex Binding Intermediate Tetrahedral Intermediate Complex->Intermediate Nucleophilic Attack AcylEnzyme Acyl-Enzyme Intermediate Intermediate->AcylEnzyme Acylation Product1 4-Methoxyphenol (Signal) Intermediate->Product1 Leaving Group Release Product2 Butyric Acid AcylEnzyme->Product2 Deacylation Product2->Enzyme Regeneration Water H2O Water->AcylEnzyme Hydrolysis

Figure 1: Catalytic cycle of serine hydrolase acting on 4-Methoxyphenyl Butanoate.[1] The release of 4-Methoxyphenol is the rate-limiting detection step.

Experimental Protocols

We provide two protocols. Protocol A is recommended for high-sensitivity endpoint assays or complex matrices (e.g., cell lysates) where UV interference is high. Protocol B is for pure enzyme kinetics using continuous monitoring.

Protocol A: Oxidative Coupling Assay (High Sensitivity)

Principle: The hydrolysis product, 4-Methoxyphenol, is not intensely colored in the visible range. To enhance sensitivity, it is coupled with 4-Aminoantipyrine (4-AAP) in the presence of Horseradish Peroxidase (HRP) and an oxidant (


 or ferricyanide) to form a quinoneimine dye (

).
Reagents
  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.

  • Substrate Stock: 100 mM 4-MPB in Acetonitrile (Store at -20°C).

  • Coupling Mix: 1 mM 4-Aminoantipyrine (4-AAP) + 2 U/mL HRP + 0.02%

    
     in Assay Buffer.
    
  • Enzyme Sample: Diluted in Assay Buffer.

Workflow
  • Preparation: Dilute Substrate Stock to 1 mM in Assay Buffer (1% Acetonitrile final). Note: Prepare fresh to minimize spontaneous hydrolysis.

  • Plate Setup: Add 50 µL of Enzyme Sample to a 96-well clear plate.

  • Initiation: Add 100 µL of Coupling Mix followed immediately by 50 µL of Substrate Solution .

  • Measurement: Incubate at 37°C for 20 minutes. Measure Absorbance at 505 nm .

  • Quantification: Use a standard curve of pure 4-Methoxyphenol (0–100 µM).

Protocol B: Direct UV-Vis Kinetic Assay

Principle: Direct monitoring of the absorbance change at 290 nm. 4-Methoxyphenol absorbs significantly at 288–298 nm (


), distinct from the ester substrate.
Reagents
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0 (Higher pH favors the phenolate form, enhancing

    
    ).
    
  • Substrate Stock: 50 mM 4-MPB in Isopropanol.

Step-by-Step Procedure
  • Blanking: Add 190 µL Assay Buffer to the reference cuvette/well.

  • Substrate Addition: Add 10 µL Substrate Stock (Final conc: 2.5 mM).

  • Baseline: Record Absorbance at 290 nm for 2 minutes to establish the spontaneous hydrolysis rate (

    
    ).
    
  • Enzyme Addition: Add 1–10 µL Enzyme solution. Mix gently (do not vortex).

  • Acquisition: Monitor

    
     every 10 seconds for 5–10 minutes.
    
  • Calculation:

    
    
    
    • 
      : Extinction coefficient of 4-Methoxyphenol (
      
      
      
      ).
    • 
      : Pathlength (cm).
      

Experimental Workflow & Plate Map

To ensure data integrity, a specific plate layout utilizing Z-factor controls is required.

PlateMap cluster_controls Controls (Columns 1-2) cluster_samples Test Samples (Columns 3-12) Blank No Enzyme (Buffer + Sub) PosCtrl Std. Enzyme (Pos Control) Sample1 Test Cmpd (Replicate 1) Sample2 Test Cmpd (Replicate 2) Step1 1. Dispense Buffer & Enzyme/Cmpd Step2 2. Add Coupling Reagent (Prot A) Step1->Step2 Step3 3. Inject Substrate (Start Reaction) Step2->Step3 Step4 4. Read OD (Kinetic/Endpoint) Step3->Step4

Figure 2: High-Throughput Screening Workflow. Note the "Inject Substrate" step should be automated if measuring fast kinetics.

Data Analysis & Validation

Quantitative Parameters

When analyzing kinetic data, ensure you correct for spontaneous hydrolysis, which can be significant for phenyl esters at pH > 7.5.

ParameterDefinitionTypical Value (Ref)

(Product)
Absorbance peak of 4-Methoxyphenol288 nm (UV), 505 nm (Coupled)

(Extinction Coeff.)
Sensitivity factor~2,340

(UV)

Affinity constant50 - 500 µM (Enzyme dependent)
Spontaneous Rate Background hydrolysis< 0.005

/min (at pH 7.4)
Troubleshooting Guide
  • High Background: 4-MPB is unstable in alkaline buffers. Solution: Keep substrate stock in acetonitrile/isopropanol; add to buffer immediately before use. Lower pH to 7.2 if possible.

  • Precipitation: The substrate is lipophilic. Solution: Ensure final organic solvent concentration is 1–5% or include 0.01% Triton X-100.

  • Low Signal (UV Method): The

    
     between substrate and product is small. Solution:  Switch to Protocol A (Oxidative Coupling)  for a 5-10x signal amplification.
    

References

  • Mechanism of Serine Proteases. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Spectrophotometric determination of enzyme activity producing 4-substituted phenols. PubMed. [Link]

  • Hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate: Kinetics and Solvent Effects. PubMed. [Link]

  • 4-Methoxyphenol Spectral Data. PubChem Laboratory Chemical Safety Summary (LCSS). [Link]

Sources

Application Note: Chemoselective Synthesis of 4-Methoxyphenyl Butanoate via Nucleophilic Acyl Substitution

[1]

Abstract & Scope

This technical guide details the protocol for synthesizing 4-methoxyphenyl butanoate (CAS: 2040-23-5) from 4-methoxyphenol and butyryl chloride.[1] Unlike Fischer esterification, which is equilibrium-limited and slow for phenols, this method utilizes an activated acyl chloride intermediate to drive the reaction to completion under mild, basic conditions.[1] This protocol is optimized for high yield (>90%), minimal side-product formation, and scalability in drug discovery and fragrance chemistry workflows.[1]

Mechanistic Principles

The synthesis proceeds via an addition-elimination mechanism (Nucleophilic Acyl Substitution).[1] The reaction is driven by the high electrophilicity of the carbonyl carbon in butyryl chloride and the irreversible formation of the ester bond upon the loss of the chloride leaving group.

Reaction Scheme

Substrates: 4-Methoxyphenol (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


Reagents:

By-products:

Mechanistic Pathway (DOT Visualization)[1]

ReactionMechanismReactantsReactants4-Methoxyphenol + Butyryl ChlorideActivationBase ActivationPhenol deprotonation (facilitated)Reactants->ActivationEt3NAttackNucleophilic AttackFormation of Tetrahedral IntermediateActivation->AttackNu: AttackEliminationEliminationLoss of Cl- and reformation of C=OAttack->Elimination-Cl-ProductFinal Product4-Methoxyphenyl ButanoateElimination->Product

Figure 1: Step-wise mechanism of base-promoted acyl substitution.

Experimental Design Strategy

Solvent & Base Selection[1]
  • Solvent (DCM): Dichloromethane is selected for its high solubility of both reactants and the product.[1] It allows for easy aqueous workup due to its immiscibility with water and high density.[1]

  • Base (Triethylamine - TEA): TEA acts as a scavenger for the HCl generated during the reaction.[1] Neutralizing HCl is critical to prevent the protonation of the phenol (reducing nucleophilicity) and to drive the equilibrium forward.[1] TEA is preferred over Pyridine for this specific protocol due to easier removal during acidic wash steps.[1]

Stoichiometry & Critical Parameters

To ensure complete conversion of the limiting reagent (4-methoxyphenol), a slight excess of the acyl chloride is used.[1]

ComponentRoleEquivalents (eq)Rationale
4-Methoxyphenol Limiting Reagent1.0Target substrate.[1]
Butyryl Chloride Electrophile1.2Excess ensures full consumption of phenol.[1]
Triethylamine Base1.5Excess required to neutralize HCl and account for adventitious moisture.[1]
DMAP Catalyst0.05 (Optional)4-Dimethylaminopyridine accelerates the reaction via a highly reactive N-acylpyridinium intermediate.[1]

Detailed Experimental Protocol

Equipment Preparation
  • Flame-dried 250 mL Round Bottom Flask (RBF).

  • Magnetic stir bar.[1]

  • Addition funnel (pressure-equalizing).[1]

  • Inert gas line (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     or 
    
    
    ).
  • Ice-water bath.[1]

Step-by-Step Methodology

Step 1: Solubilization

  • Charge the 250 mL RBF with 4-methoxyphenol (5.0 g, 40.3 mmol) .

  • Add DCM (50 mL) and stir until fully dissolved.

  • Add Triethylamine (8.4 mL, 60.5 mmol) .

  • (Optional) Add DMAP (246 mg, 2.0 mmol) for catalytic acceleration.[1]

  • Purge the system with Nitrogen and cool the mixture to 0°C using an ice bath.

Step 2: Acylation (The Critical Step)

  • Load Butyryl chloride (5.0 mL, 48.4 mmol) into the addition funnel. Dilute with 10 mL DCM if precise control is needed.

  • Dropwise Addition: Add the acid chloride slowly over 20–30 minutes.

    • Why? The reaction is exothermic.[1] Rapid addition can cause solvent boiling and increased impurity profiles.[1]

  • Once addition is complete, allow the reaction to stir at 0°C for 15 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

Step 3: Quench and Workup

  • Quench: Slowly add Water (50 mL) to the reaction mixture to hydrolyze excess butyryl chloride.

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.[1]

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 30 mL) .[1]

    • Purpose: Protonates unreacted TEA and DMAP, moving them to the aqueous phase.[1]

  • Base Wash: Wash the organic layer with Saturated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (2 x 30 mL) .
    
    • Purpose: Neutralizes residual acid and removes hydrolyzed butyric acid.[1]

  • Brine Wash: Wash with Saturated NaCl (1 x 30 mL) to remove bulk water.[1]

  • Drying: Dry the organic layer over anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
      or 
    
    
    .
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator).

Purification

The crude oil is often >95% pure.[1] If higher purity is required:

  • Vacuum Distillation: Boiling point approx. 140–145°C at 15 mmHg.[1]

  • Flash Chromatography: Silica Gel; Eluent: Hexane/Ethyl Acetate (9:1).[1]

Process Workflow Diagram

WorkflowSetupSetup: Inert Atm, 0°CSubstrate + Base in DCMAdditionAddition: Butyryl ChlorideDropwise (Exotherm Control)Setup->AdditionReactionReaction: Warm to RTStir 2-4 HoursAddition->ReactionQuenchQuench: Add WaterHydrolyze excess reagentReaction->QuenchWashAcidWash 1: 1M HClRemove Amine BaseQuench->WashAcidWashBaseWash 2: Sat. NaHCO3Remove Butyric AcidWashAcid->WashBaseIsolationIsolation: Dry (MgSO4)& Rotary EvaporationWashBase->Isolation

Figure 2: Experimental workflow from setup to isolation.[1]

Analytical Validation (QC)

Confirm the identity of the product using the following spectral expectations.

Proton NMR ( NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignment
6.99 Doublet (d)2HAromatic (Ortho to ester)
6.88 Doublet (d)2HAromatic (Ortho to methoxy)
3.80 Singlet (s)3HMethoxy (

)
2.53 Triplet (t)2H

-Methylene (

)
1.78 Sextet (m)2H

-Methylene (

)
1.03 Triplet (t)3HTerminal Methyl (

)
Infrared Spectroscopy (FT-IR)
  • 1755 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    :  Strong Carbonyl (
    
    
    ) stretch (Ester).
  • 1200

    
    :  C-O stretch.
    
  • No broad -OH peak: Absence of starting phenol (3200–3600 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    

Safety & Hazards (HSE)[1]

  • Butyryl Chloride: Highly corrosive and lachrymator.[1][2] Causes severe skin burns and eye damage.[1][3][4] Reacts violently with water to release HCl gas.[1] Handle only in a fume hood.

  • Dichloromethane: Suspected carcinogen and volatile.[1] Avoid inhalation.

  • Triethylamine: Flammable and corrosive.[1][2][3][5]

Emergency Protocol: In case of skin contact with acid chloride, wash immediately with polyethylene glycol (if available) followed by copious amounts of water.[1] Do not use water first if the chemical is still concentrated on the skin, as the hydrolysis is exothermic.[1]

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[1] Longman Scientific & Technical, 1989.[1] (General esterification protocols). [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8855, Butyryl chloride. [Link][1]

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Edition.[1] Oxford University Press, 2012.[1] (Mechanistic grounding for Nucleophilic Acyl Substitution). [1]

  • SpectraBase. Spectrum ID: 4-methoxyphenyl butanoate.[1] Wiley Science Solutions.[1] (Spectral verification). [Link]

Application Notes and Protocols for the Use of (4-Methoxyphenyl) Butanoate in Lipase Activity Screening Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Lipase Activity Screening in Research and Development

Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are a ubiquitous class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol.[1][2] Their pivotal role in lipid metabolism makes them a significant target in various fields, from understanding fundamental biological processes to developing novel therapeutics for metabolic disorders and infectious diseases. Furthermore, the industrial applications of lipases are vast, spanning the food, detergent, and pharmaceutical sectors, where they are employed as biocatalysts for the synthesis of enantiomerically pure compounds.[3]

The precise and efficient measurement of lipase activity is paramount for these endeavors. High-throughput screening (HTS) assays are particularly crucial in drug discovery for identifying novel lipase inhibitors and in biotechnology for discovering new lipases with desired properties.[2] A common strategy for monitoring lipase activity involves the use of synthetic substrates that release a chromogenic or fluorogenic molecule upon enzymatic cleavage.[4][5] While p-nitrophenyl (pNP) esters are widely used for this purpose, the exploration of alternative substrates is essential for expanding the toolkit of the researcher, allowing for the fine-tuning of assay conditions and the investigation of substrate specificity.[4][6]

This application note provides a detailed guide to the use of (4-methoxyphenyl) butanoate as a chromogenic substrate for lipase activity screening assays. We will delve into the underlying principles of the assay, provide step-by-step protocols for its implementation, and discuss data analysis and interpretation.

Principle of the Assay: Chromogenic Detection of Lipase-Mediated Hydrolysis

The lipase activity assay using (4-methoxyphenyl) butanoate is based on a straightforward enzymatic reaction that results in a measurable colorimetric signal. The substrate, (4-methoxyphenyl) butanoate, is an ester of butyric acid and 4-methoxyphenol. In the presence of a lipase, the ester bond is hydrolyzed, yielding butyric acid and 4-methoxyphenol.

While 4-methoxyphenol itself does not have strong absorbance in the visible range, it can be detected in the UV spectrum.[7] Alternatively, it can be derivatized to produce a colored compound. For a continuous kinetic assay, direct spectrophotometric monitoring of the reaction is preferred. The release of 4-methoxyphenol can be monitored by measuring the increase in absorbance at its maximum absorption wavelength (λmax), which is around 300 nm.[7] The rate of this increase in absorbance is directly proportional to the lipase activity under the given assay conditions.

It is important to note that the exact λmax and molar extinction coefficient of 4-methoxyphenol can be influenced by the pH of the assay buffer. Therefore, it is recommended to determine these parameters empirically under the specific experimental conditions.

Diagram of the Enzymatic Reaction

Enzymatic Reaction sub (4-methoxyphenyl) butanoate int Enzyme-Substrate Complex sub->int enz Lipase enz->int int->enz prod1 Butyric Acid int->prod1 prod2 4-Methoxyphenol (Chromogenic Product) int->prod2

Caption: Enzymatic hydrolysis of (4-methoxyphenyl) butanoate by lipase.

Materials and Reagents

Equipment
  • Microplate reader with UV-Vis spectrophotometer capable of kinetic measurements

  • 96-well, UV-transparent microplates

  • Incubator capable of maintaining the desired assay temperature (e.g., 37°C)

  • Multichannel pipette

  • Vortex mixer

Reagents
  • (4-methoxyphenyl) butanoate (Substrate)

  • Lipase enzyme (e.g., from Candida rugosa, porcine pancreas, or a purified recombinant lipase)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0 is a common choice.[8] The optimal pH may vary depending on the specific lipase being studied.

  • Solvent for substrate stock solution: Acetonitrile or isopropanol.

  • Deionized water

  • Positive control: A known lipase inhibitor or a denatured enzyme sample.

  • Negative control: Assay buffer without the lipase enzyme.

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Assay Buffer (50 mM Tris-HCl, pH 8.0):

    • Dissolve 6.057 g of Tris base in approximately 800 mL of deionized water.

    • Adjust the pH to 8.0 at the desired assay temperature using concentrated HCl.

    • Bring the final volume to 1 L with deionized water.

    • Store at 4°C.

  • Substrate Stock Solution (e.g., 50 mM):

    • Accurately weigh the required amount of (4-methoxyphenyl) butanoate.

    • Dissolve in a suitable solvent such as acetonitrile to the desired final concentration.

    • Store the stock solution at -20°C, protected from light.

  • Enzyme Solution:

    • Prepare a stock solution of the lipase in cold assay buffer.

    • The optimal concentration of the enzyme should be determined empirically to ensure a linear reaction rate over the desired time course. It is recommended to test a series of dilutions.[8]

    • Prepare fresh on the day of the experiment and keep on ice.

Protocol 2: Determination of 4-Methoxyphenol Molar Extinction Coefficient

Causality: The molar extinction coefficient (ε) is essential for converting the rate of change in absorbance (ΔAbs/min) to the rate of product formation (moles/min), allowing for the calculation of enzyme activity in standard units.

  • Prepare a series of known concentrations of 4-methoxyphenol in the assay buffer.

  • Measure the absorbance of each solution at the chosen wavelength (e.g., 300 nm) using the microplate reader.

  • Plot a graph of absorbance versus the concentration of 4-methoxyphenol.

  • The slope of the linear portion of the curve represents the molar extinction coefficient (ε) in M⁻¹cm⁻¹ (assuming a path length of 1 cm).

Protocol 3: Lipase Activity Assay
  • Microplate Setup:

    • Design the plate layout to include blanks, negative controls, positive controls, and test samples in triplicate.

    • Blank: Contains all reagents except the enzyme (substitute with assay buffer).

    • Test Sample: Contains all reagents including the enzyme.

  • Assay Procedure:

    • Set the microplate reader to the desired temperature (e.g., 37°C).

    • Add 180 µL of the assay buffer to each well.

    • Add 10 µL of the substrate stock solution to each well for a final volume of 200 µL (this will result in a final substrate concentration of 2.5 mM; adjust as needed).

    • Pre-incubate the plate at the assay temperature for 5 minutes.

    • Initiate the reaction by adding 10 µL of the enzyme solution (or assay buffer for the blank) to the appropriate wells.

    • Immediately start the kinetic measurement, recording the absorbance at the determined λmax (e.g., 300 nm) every 30 seconds for 10-15 minutes.

Experimental Workflow Diagram

Experimental Workflow prep Reagent Preparation (Buffer, Substrate, Enzyme) plate Plate Setup (Blanks, Controls, Samples) prep->plate preinc Pre-incubation (5 min at 37°C) plate->preinc init Reaction Initiation (Add Enzyme) preinc->init read Kinetic Measurement (e.g., 300 nm, 10-15 min) init->read analysis Data Analysis (Calculate ΔAbs/min) read->analysis activity Calculate Lipase Activity (U/mL) analysis->activity

Caption: Step-by-step workflow for the lipase activity assay.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction:

    • For each well, plot absorbance versus time.

    • Determine the initial linear portion of the curve and calculate the slope, which represents the rate of change in absorbance per minute (ΔAbs/min).

    • Subtract the rate of the blank from the rate of the test samples to correct for any non-enzymatic hydrolysis of the substrate.

  • Calculate Lipase Activity:

    • Use the Beer-Lambert law to calculate the enzyme activity: Activity (U/mL) = (ΔAbs/min / ε * l) * (V_total / V_enzyme) * D

      Where:

      • ΔAbs/min: The rate of change of absorbance at the chosen wavelength.

      • ε: Molar extinction coefficient of 4-methoxyphenol (in M⁻¹cm⁻¹).

      • l: Path length of the light in the well (in cm).

      • V_total: Total reaction volume in the well (in mL).

      • V_enzyme: Volume of the enzyme solution added to the well (in mL).

      • D: Dilution factor of the enzyme solution.

    • One unit (U) of lipase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Data Presentation

The results can be summarized in a table for easy comparison.

SampleMean ΔAbs/min (± SD)Lipase Activity (U/mL)% Inhibition (if applicable)
Negative Control0.001 ± 0.00050N/A
Lipase (1 µg/mL)0.050 ± 0.0041.50
Lipase + Inhibitor A0.025 ± 0.0030.7550
Lipase + Inhibitor B0.010 ± 0.0020.380

(Note: The values in this table are for illustrative purposes only.)

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following validation steps should be incorporated into the experimental design:

  • Linearity of the Assay: The enzyme concentration and reaction time should be optimized to ensure that the reaction rate is linear. This can be verified by testing a range of enzyme concentrations and observing a proportional increase in the reaction rate.

  • Substrate Concentration: The substrate concentration should be optimized to be at or near saturation to ensure that the reaction rate is dependent on the enzyme concentration and not limited by the availability of the substrate. A substrate concentration curve can be generated to determine the Michaelis-Menten constant (Km).

  • Controls: The inclusion of appropriate positive and negative controls is essential for validating the assay performance and for data interpretation.

  • Reproducibility: All experiments should be performed in at least triplicate to assess the reproducibility of the assay.

Conclusion

(4-methoxyphenyl) butanoate serves as a viable alternative chromogenic substrate for the continuous monitoring of lipase activity. The principles and protocols outlined in this application note provide a robust framework for researchers to implement this assay in their screening and characterization studies. By carefully optimizing and validating the assay conditions, reliable and reproducible data can be obtained, facilitating the discovery and development of novel lipases and their modulators.

References

  • Google Patents. (n.d.). Method for determining 4-methoxyphenol in industrial acrylamide.
  • Journal of Agricultural and Food Chemistry. (n.d.). Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxyphenol. Retrieved February 5, 2026, from [Link]

  • OSHA. (n.d.). PV2039. Retrieved February 5, 2026, from [Link]

  • DergiPark. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Retrieved February 5, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved February 5, 2026, from [Link]

  • DergiPark. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Enzymatic hydrolysis reaction of p-nitrophenyl butyrate. Retrieved February 5, 2026, from [Link]

  • G-Biosciences. (n.d.). Enzyme substrates for esterases and lipases. Retrieved February 5, 2026, from [Link]

  • PubMed. (2021). Resolution of (R,S)-1-(4-methoxyphenyl)ethanol by lipase-catalyzed stereoselective transesterification and the process optimization. Retrieved February 5, 2026, from [Link]

  • PubMed. (n.d.). A radiochemical assay method for carboxylesterase, and comparison of enzyme activity towards the substrates methyl [1-14C] butyrate and 4-nitrophenyl butyrate. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. Retrieved February 5, 2026, from [Link]

  • PubMed. (n.d.). Lipoprotein lipase-catalyzed hydrolysis of p-nitrophenyl butyrate. Interfacial activation by phospholipid vesicles. Retrieved February 5, 2026, from [Link]

  • Theseus. (2021). Validation of Lipase Activity Method. Retrieved February 5, 2026, from [Link]

Sources

reaction conditions for acylation of 4-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Acylation of 4-Methoxyphenol

Part 1: Executive Summary & Strategic Importance

In drug development, 4-methoxyphenol (4-MP, also known as MEHQ or p-guaiacol) serves as a pivotal building block. Its acylation is a bifurcation point in synthesis:

  • 
    -Acylation (Esterification):  Critical for protecting group strategies or synthesizing "soft drug" prodrugs (e.g., to improve lipophilicity or membrane permeability).
    
  • 
    -Acylation (Friedel-Crafts/Fries):  Essential for constructing hydroxy-aryl ketone scaffolds found in bioactive natural products and UV-A absorbers.
    

This guide provides three validated protocols ranging from classical high-throughput chemical synthesis to green catalytic methods, ensuring you can select the precise condition for your downstream application.

Part 2: Mechanistic Insight & Chemoselectivity

The reactivity of 4-methoxyphenol is governed by the competition between the "hard" nucleophilic oxygen (hydroxyl group) and the "soft" nucleophilic aromatic ring (ortho-position).

  • Kinetic Control (

    
    -Acylation):  Under basic conditions or weak Lewis acid catalysis, the hard nucleophile (phenolic oxygen) attacks the acyl donor (anhydride/chloride) rapidly. This is reversible but typically favored at lower temperatures (
    
    
    
    C).
  • Thermodynamic Control (

    
    -Acylation):  Under strong Lewis acid conditions (e.g., AlCl
    
    
    
    ) or high temperatures, the initially formed ester undergoes a Fries Rearrangement to the thermodynamically stable ortho-hydroxy ketone.
Pathway Visualization

The following diagram maps the decision tree for selecting reaction conditions based on the desired product.

AcylationPathways Substrate 4-Methoxyphenol Cond_O Condition A: Weak Base (Pyridine) Low Temp (<40°C) Substrate->Cond_O Kinetic Path Cond_C Condition B: Strong Lewis Acid (AlCl3) High Temp (>100°C) Substrate->Cond_C Thermodynamic Path Reagent Acyl Donor (Ac2O / RCOCl) Reagent->Cond_O Reagent->Cond_C Product_O O-Acylated Product (4-Methoxyphenyl ester) Cond_O->Product_O Direct Esterification Intermediate Fries Rearrangement Transition State Product_O->Intermediate Lewis Acid Catalysis Product_C C-Acylated Product (2-Hydroxy-5-methoxy ketone) Cond_C->Product_C Direct Friedel-Crafts Intermediate->Product_C Acyl Migration

Figure 1: Chemoselectivity map for 4-methoxyphenol acylation. Green path denotes esterification; Red path denotes ring functionalization.

Part 3: Experimental Protocols

Protocol A: Classical Chemical -Acylation (The "Gold Standard")

Best for: Routine synthesis, scale-up, and quantitative yields.

Principle: Pyridine acts as both a base to neutralize the HCl/acid byproduct and a nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).

Reagents:

  • 4-Methoxyphenol (1.0 equiv)[1]

  • Acetic Anhydride (1.2 equiv) or Acetyl Chloride (1.1 equiv)

  • Pyridine (1.5 equiv) or Triethylamine (1.5 equiv) + DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve 4-methoxyphenol (1.24 g, 10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add Pyridine (1.2 mL, 15 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Acetic Anhydride (1.13 mL, 12 mmol) over 10 minutes. Note: Exothermic reaction.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Add 1M HCl (10 mL) to neutralize excess pyridine (forms water-soluble pyridinium salt).

  • Workup: Separate organic layer.[1][2][3] Wash with Sat. NaHCO

    
     (removes acetic acid) and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Isolation: Concentrate in vacuo. The product (4-methoxyphenyl acetate) is typically a white solid/oil (Yield >95%).

Protocol B: Green Catalytic Acylation (Iodine-Catalyzed)

Best for: "Green Chemistry" compliance, solvent-free requirements, and avoiding toxic pyridine.

Principle: Molecular Iodine (


) acts as a mild Lewis acid to activate the carbonyl oxygen of the anhydride.

Reagents:

  • 4-Methoxyphenol (1.0 equiv)[1][3]

  • Acetic Anhydride (1.2 equiv)

  • Catalyst: Iodine (

    
    ) (1–5 mol%)
    
  • Solvent: None (Solvent-free) or Ethyl Acetate if solid handling is difficult.

Step-by-Step:

  • Mixing: In a reaction vial, mix 4-methoxyphenol (10 mmol) and Acetic Anhydride (12 mmol).

  • Catalysis: Add Iodine (25 mg, ~1 mol%). The solution will darken.

  • Reaction: Stir at Room Temperature. Reaction is typically extremely fast (5–15 minutes).

  • Quench: Add 5% Sodium Thiosulfate (

    
    ) solution. The iodine color will vanish immediately.
    
  • Extraction: Extract with Ethyl Acetate, wash with water, and dry.[1]

  • Yield: Typically >90%.

Protocol C: Enzymatic Regioselective Acylation

Best for: Mild conditions, sensitive substrates, or if differentiation between multiple hydroxyl groups is required.

Principle: Lipases (e.g., Candida antarctica Lipase B, CAL-B) catalyze esterification under mild conditions with high specificity.

Reagents:

  • 4-Methoxyphenol (1.0 equiv)[1]

  • Acyl Donor: Vinyl Acetate (2.0 equiv) (Irreversible donor)

  • Catalyst: Novozym 435 (Immobilized CAL-B) (10-20% w/w relative to substrate)

  • Solvent: Toluene or MTBE (dry)

Step-by-Step:

  • Suspension: Dissolve 4-methoxyphenol in Toluene.

  • Addition: Add Vinyl Acetate and Novozym 435 beads.

  • Incubation: Shake at 40°C–50°C at 200 rpm.

  • Monitoring: Monitor by HPLC. Reaction time is slower (24–48 hours).

  • Workup: Filter off the enzyme beads (reusable). Concentrate the filtrate.

  • Note: This method avoids acidic/basic conditions entirely.

Part 4: Data Summary & Troubleshooting

Comparative Performance Table
ParameterProtocol A (Chemical)Protocol B (Green

)
Protocol C (Enzymatic)
Reagent Cost LowVery LowHigh (Enzyme)
Reaction Time 2–4 Hours10–30 Minutes24–48 Hours
Yield 95–99%90–95%80–90%
Selectivity High (

-acyl)
High (

-acyl)
Very High (Regio)
Purification Acid/Base WashThiosulfate WashFiltration
Toxicity High (Pyridine)LowNone
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of reagentEnsure Acetic Anhydride is fresh; use anhydrous solvents.

-Acylation Observed
Temperature too highKeep reaction

C. Avoid strong Lewis acids (AlCl

, FeBr

).
Incomplete Reaction Steric hindranceAdd DMAP (5 mol%) as a hyper-nucleophilic catalyst (Steglich conditions).
Color Impurity Oxidation of phenolPerform reaction under

atmosphere. Use fresh 4-MP (white crystals, not pink/brown).

Part 5: References

  • Classical Acylation: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard Pyridine/Ac2O protocols).

  • Green Iodine Catalysis: Phukan, P. "Iodine as an extremely powerful catalyst for the acetylation of alcohols under solvent-free conditions." Tetrahedron Letters, 2004.

  • Enzymatic Acylation: Ghanem, A. "Lipase-Mediated preparation of Pharmaceuticals." Genes, 2020.

  • Fries Rearrangement: Martin, R. "The Fries Rearrangement." Organic Preparations and Procedures International, 1992.

  • Solid Acid Catalysis: "A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4".[4] Journal of Chemical Research, 2003.

Sources

catalytic applications of (4-methoxyphenyl) butanoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Applications of (4-Methoxyphenyl) Butanoate Derivatives

Executive Summary

(4-Methoxyphenyl) butanoate (also known as 4-methoxyphenyl butyrate) represents a critical "pivot scaffold" in both biocatalysis and organic synthesis.[1] Unlike simple alkyl esters, the presence of the electron-rich 4-methoxyphenol leaving group confers unique electronic properties that are exploited in two distinct catalytic domains:

  • Biocatalysis: It serves as a sensitive, specific substrate for benchmarking lipase and esterase activity, particularly when interrogating enzymes for activity against electron-rich phenolic esters.[1]

  • Synthetic Catalysis: It functions as the primary substrate for the Lewis Acid-catalyzed Fries Rearrangement, providing direct access to 2-hydroxy-5-methoxybutyrophenone, a privileged scaffold in UV absorbers and pharmaceutical intermediates.[1]

This guide details the protocols for utilizing this compound in both applications, emphasizing mechanistic causality and experimental rigor.

Part 1: Biocatalytic Application – Lipase/Esterase Activity Profiling

Principle of Operation

While p-nitrophenyl esters are the standard for colorimetric assays (releasing yellow p-nitrophenol), (4-methoxyphenyl) butanoate offers a distinct advantage: it mimics the electronic environment of drug-like phenolic esters more closely than the highly electron-deficient nitro-derivatives.[1]

However, the product, 4-methoxyphenol (MEHQ) , is not strongly colored in the visible spectrum. Therefore, this protocol utilizes a Secondary Catalytic Coupling System (Oxidative Coupling) to generate a quantifiable signal.[1]

Reaction Pathway & Detection Logic
  • Primary Catalysis: Lipase hydrolyzes the ester, releasing 4-methoxyphenol.[1]

  • Secondary Reaction: 4-Methoxyphenol reacts with 4-aminoantipyrine (4-AAP) in the presence of an oxidant (ferricyanide or peroxidase) to form a quinoneimine dye (

    
     nm).[1]
    

LipaseAssay Substrate (4-Methoxyphenyl) Butanoate Intermed 4-Methoxyphenol (Colorless) Substrate->Intermed Hydrolysis Enzyme Lipase/Esterase (Catalyst) Enzyme->Intermed Catalyzes Product Quinoneimine Dye (Red/Violet) Abs ~500nm Intermed->Product Oxidative Coupling Reagent 4-AAP + K3Fe(CN)6 Reagent->Product

Figure 1: Coupled enzymatic assay workflow. The lipase activity is rate-limiting; the oxidative coupling is instantaneous.

Experimental Protocol: Kinetic Assay

Reagents:

  • Buffer: 50 mM Phosphate Buffer, pH 7.5 (Temperature: 25°C or 37°C).

  • Substrate Stock: 10 mM (4-methoxyphenyl) butanoate in DMSO or Isopropanol.

  • Chromogenic Reagent: 2 mM 4-aminoantipyrine (4-AAP) + 5 mM Potassium Ferricyanide (

    
    ) in water.[1]
    
  • Enzyme: Lipase solution (e.g., Candida antarctica Lipase B, Porcine Pancreatic Lipase).

Procedure:

  • Blanking: In a quartz cuvette, mix 800 µL Buffer, 100 µL Chromogenic Reagent, and 50 µL Substrate Stock.

  • Baseline: Monitor Absorbance at 500 nm for 2 minutes to ensure no spontaneous hydrolysis (Autohydrolysis check).

  • Initiation: Add 50 µL Enzyme solution. Mix by inversion immediately.[1]

  • Measurement: Monitor

    
     over the linear range (typically 0–5 minutes).
    
  • Quantification: Calculate activity using the Beer-Lambert law.

    • Note: You must determine the extinction coefficient (

      
      ) of the dye product under your specific pH conditions using a standard curve of pure 4-methoxyphenol.
      

Validation Check:

  • Control: Run a parallel assay with boiled (denatured) enzyme. Signal should be zero.

  • Solubility: If turbidity occurs, add 0.1% Triton X-100 to the buffer.

Part 2: Synthetic Catalysis – The Fries Rearrangement

Synthetic Utility & Regiochemistry

The Fries rearrangement is the primary catalytic application for converting (4-methoxyphenyl) butanoate into 2-hydroxy-5-methoxybutyrophenone .[1]

  • Regioselectivity Logic:

    • The starting material is a 1,4-substituted benzene (1-ester, 4-methoxy).[1]

    • The Para position relative to the ester oxygen is blocked by the methoxy group.

    • Therefore, the rearrangement is forced to the Ortho position (Position 2).

    • Result: High regioselectivity for the 2-hydroxy ketone.[1]

Mechanistic Pathway (Lewis Acid Catalysis)

The reaction proceeds via an acylium ion pair mechanism within a solvent cage.[1]

FriesMechanism Start (4-Methoxyphenyl) Butanoate Complex AlCl3-Ester Complex Start->Complex + AlCl3 (Lewis Acid) IonPair [Phenolate-AlCl2]- ... [Butyryl+] Complex->IonPair Bond Scission Transition Electrophilic Attack at Ortho Position IonPair->Transition Rearrangement Product 2-Hydroxy-5-methoxy- butyrophenone Transition->Product Hydrolysis (Workup)

Figure 2: Lewis Acid-catalyzed Fries rearrangement pathway forcing ortho-substitution due to para-blocking.[1]

Protocol: AlCl3-Mediated Rearrangement

Safety Note: Aluminum Chloride (


) reacts violently with water.[1] Perform all steps under inert atmosphere (

or Ar).

Reagents:

  • (4-Methoxyphenyl) butanoate (1.0 eq)[1]

  • Anhydrous Aluminum Chloride (

    
    ) (1.2 - 1.5 eq)[1]
    
  • Solvent: Chlorobenzene (for higher temp) or Dichloromethane (DCM) (for milder conditions).[1]

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried 3-neck flask, suspend

    
     in the solvent under 
    
    
    
    .
  • Addition: Add (4-methoxyphenyl) butanoate dropwise at 0°C. Observation: The solution will likely turn yellow/orange as the Lewis acid complex forms.

  • Reaction:

    • Method A (Mild): Stir at Room Temperature for 12–24 hours.

    • Method B (Accelerated): Heat to reflux (if using Chlorobenzene) for 2–4 hours.[1]

    • Checkpoint: Monitor by TLC (Eluent: Hexane/EtOAc 8:2).[1] The ester spot (

      
      ) should disappear; the phenol product spot (
      
      
      
      , often fluorescent) will appear.
  • Quenching (Critical): Cool to 0°C. Slowly pour the reaction mixture into ice-cold dilute HCl (1M). This breaks the aluminum-phenolate complex.[1]

  • Isolation: Extract with DCM (3x). Wash organic layer with Brine.[1] Dry over

    
    .[1]
    
  • Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography.

Yield Expectations: 75–85% of the ortho-isomer.

Part 3: Data Summary & Comparative Analysis

FeatureBiocatalytic ApplicationSynthetic Application
Role of Molecule Substrate (Probe)Substrate (Precursor)
Catalyst Type Enzyme (Lipase/Esterase)Lewis Acid (

,

)
Key Transformation Hydrolysis (Ester

Phenol + Acid)
Rearrangement (Ester

Ketone)
Detection/Output Absorbance (via coupling)Isolated Chemical Intermediate
Primary Value High specificity for lipophilic pocket probingAccess to UV-absorbing pharmacophores

References

  • Fries Rearrangement Mechanism & Selectivity

    • Title: Fries Rearrangement
    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Lipase Assay Methodologies

    • Title: Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay[2]

    • Source: DergiPark (Caucasian Journal of Science)
    • URL:[Link]

  • Synthesis of Hydroxy Aryl Ketones

    • Title: Synthesis of Hydroxy Aryl Ketones via a Novel Low Temper
    • Source: Advanced Journal of Chemistry, Section A[3]

    • URL:[Link]

  • General Properties & Safety

    • Title: 4-(4-Methoxyphenyl)
    • Source: PubChem[1]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Guide: Optimization of (4-Methoxyphenyl) Butanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

The synthesis of (4-methoxyphenyl) butanoate involves the esterification of a phenol (4-methoxyphenol) with a carboxylic acid derivative (butyric acid/chloride).

Critical Technical Insight: unlike aliphatic alcohols, phenols are poor nucleophiles due to resonance delocalization of the oxygen lone pair into the aromatic ring. Consequently, standard Fischer Esterification (acid + alcohol + acid catalyst) often fails or results in low yields (<40%) because the equilibrium is unfavorable and phenol protonation is difficult.

To achieve yields >90% suitable for drug development standards, you must utilize an Activated Acyl Transfer method. This guide focuses on the Acyl Chloride/Anhydride route catalyzed by DMAP , which is the industry gold standard for this substrate.

Method Comparison Table
FeatureFischer EsterificationSteglich (DCC/EDC)Acyl Chloride + Base (Recommended)
Reagents Butyric acid,

Butyric acid, DCC, DMAPButyryl Chloride,

, DMAP
Mechanism Equilibrium (Reversible)IrreversibleIrreversible
Atom Economy HighLow (Urea byproduct)Moderate (Salt byproduct)
Yield Potential Low (30-50%)High (85-95%)Very High (90-98%)
Purification Difficult (Equilibrium shifts back)Difficult (Urea removal)Easy (Aqueous wash)

Optimized Experimental Protocol

Objective: Synthesis of (4-methoxyphenyl) butanoate on a 10g scale.

Reagents & Stoichiometry[1][2][3][4][5][6]
  • 4-Methoxyphenol (1.0 equiv): The limiting reagent.

  • Butyryl Chloride (1.2 equiv): Excess drives completion.

  • Triethylamine (

    
    ) (1.5 equiv):  Neutralizes HCl generated.
    
  • DMAP (0.1 equiv): Crucial nucleophilic catalyst.

  • DCM (Dichloromethane): Solvent (0.2 M concentration).

Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask. Equip with a magnetic stir bar and a nitrogen (

    
    ) inlet. Phenols oxidize easily; an inert atmosphere is mandatory to prevent pink/brown discoloration.
    
  • Dissolution: Add 4-methoxyphenol (1.0 eq),

    
     (1.5 eq), and DMAP (0.1 eq) to anhydrous DCM. Cool to 0°C  in an ice bath.
    
  • Addition: Add Butyryl Chloride (1.2 eq) dropwise via syringe/addition funnel over 15-20 minutes. Exothermic reaction - control rate to maintain T < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Add saturated

    
     solution. Stir vigorously for 10 mins to hydrolyze excess acid chloride.
    
  • Workup:

    • Separate organic layer.[1]

    • Wash with 1M HCl (removes excess amine/DMAP).

    • Wash with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Workflow Visualization

ReactionWorkflow cluster_0 Setup & Addition cluster_1 Reaction & Workup Start Dry Flask (N2 Atm) Mix Dissolve Phenol + TEA + DMAP Start->Mix Cool Cool to 0°C Mix->Cool Add Add Butyryl-Cl (Dropwise) Cool->Add Stir Stir RT (2-4 hrs) Add->Stir Quench Quench (Sat. NaHCO3) Stir->Quench Wash Wash: 1. 1M HCl 2. Brine Quench->Wash Isolate Dry & Evaporate (Product) Wash->Isolate

Caption: Standardized workflow for Acyl Chloride esterification of phenols. Note the critical cooling step to prevent side reactions.

Troubleshooting Guide

Issue 1: Low Yield (<60%) or Incomplete Conversion

Diagnosis: The reaction stalls, leaving unreacted phenol.

Potential CauseMechanism of FailureCorrective Action
Moisture Ingress Butyryl chloride hydrolyzes to butyric acid (unreactive) before reacting with phenol.Use anhydrous DCM . Flame-dry glassware. Ensure

line is active.
Missing Catalyst Phenol is too sterically/electronically demanding for direct attack on acyl chloride.Ensure DMAP is added.[2][3] Without DMAP, the reaction can be 100x slower.
HCl Poisoning HCl generated protonates the phenol/amine, rendering them inactive.Ensure Triethylamine is present in excess (1.5 eq).

The DMAP Effect (Why you need it): DMAP attacks the acyl chloride to form an N-acylpyridinium ion. This intermediate is highly electrophilic and loosely held, allowing the poor nucleophile (phenol) to attack rapidly.

Issue 2: Product Discoloration (Pink/Brown)

Diagnosis: The product should be a clear oil or white solid. Color indicates oxidation.

  • Cause: Phenols oxidize to quinones in the presence of air and base.

  • Fix: Degas solvents or sparge with Nitrogen for 10 mins before adding phenol. Keep the reaction under positive

    
     pressure.
    
  • Rescue: If the crude is colored, pass it through a short plug of silica gel or wash with 10% Sodium Bisulfite (

    
    ) during workup.
    
Issue 3: Emulsions during Workup

Diagnosis: Layers do not separate cleanly.

  • Cause: Formation of triethylammonium salts acting as surfactants.

  • Fix: Do not shake vigorously; invert gently. If emulsion forms, add solid NaCl (saturate the aqueous layer) or a small amount of MeOH to break surface tension.

Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected CheckTLC Check TLC Problem->CheckTLC SM_Left Phenol Spot Visible? CheckTLC->SM_Left Messy New Impurity Spots? CheckTLC->Messy Moisture Check Moisture: Did Acyl Cl hydrolyze? SM_Left->Moisture Yes BaseCheck Check Base: Is solution acidic? SM_Left->BaseCheck Yes AddReagent Add 0.2 eq Acyl Cl + Dry Solvent Moisture->AddReagent BaseCheck->AddReagent Oxidation Pink/Brown Color? (Quinone formation) Messy->Oxidation Yes Purify Silica Plug + Bisulfite Wash Oxidation->Purify

Caption: Logic flow for diagnosing common synthetic failures based on Thin Layer Chromatography (TLC) analysis.

Frequently Asked Questions (FAQs)

Q: Can I use Pyridine as both solvent and base? A: Yes. This is a classic modification. However, pyridine is difficult to remove completely and smells noxious. Using DCM with 1.5 eq of TEA is generally cleaner for workup. If you use pyridine, wash the organic layer with


 solution (forms a blue complex with pyridine) to remove it efficiently.

Q: Why wash with HCl during workup? A: The reaction uses excess base (TEA) and catalyst (DMAP). Both are amines. Washing with 1M HCl protonates these amines, making them water-soluble so they partition into the aqueous layer, leaving your pure ester in the organic layer.

Q: My product is an oil but I expected a solid. What happened? A: (4-methoxyphenyl) butanoate has a low melting point.[4] Small impurities (solvent, unreacted butyric acid) can depress the melting point significantly, keeping it an oil. Dry thoroughly under high vacuum (<1 mbar) to remove solvent traces. If it remains an oil, it is likely pure enough for use; verify with


 NMR.

Q: Can I use EDC/NHS instead of Butyryl Chloride? A: Yes (Steglich conditions), but it is less atom-economical. EDC is expensive and generates a urea byproduct that can be hard to remove. Use the Acyl Chloride route for scale; use EDC only if you are synthesizing a complex derivative with other acid-sensitive groups.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.6: Aromatic Esters).[1]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification.

Sources

Technical Support Center: Stabilizing p-Methoxyphenyl Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for p-methoxyphenyl butyrate. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its use: spontaneous hydrolysis. Uncontrolled hydrolysis can compromise experimental results by altering the concentration of the active compound and producing confounding byproducts, p-methoxyphenol and butyric acid. This document provides in-depth, field-proven insights and actionable protocols to ensure the stability and integrity of your p-methoxyphenyl butyrate throughout its lifecycle in your lab.

Frequently Asked Questions (FAQs)

This section directly addresses the most common issues and questions regarding the stability of p-methoxyphenyl butyrate.

Q1: What is p-methoxyphenyl butyrate hydrolysis and why does it happen?

A1: Hydrolysis is a chemical reaction in which a water molecule breaks down another compound.[1] In the case of p-methoxyphenyl butyrate, the ester bond is cleaved, yielding p-methoxyphenol and butyric acid. This reaction, depicted below, is the reverse of the esterification process used to create the ester.[2] While this can occur slowly with just water, the process is significantly accelerated by the presence of acid or base catalysts.[3][4] Spontaneous hydrolysis refers to this degradation under typical experimental or storage conditions, often due to trace amounts of acidic or basic impurities or exposure to non-neutral aqueous environments.

Sources

Technical Support Center: Purification of (4-Methoxyphenyl) Butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-MPB-001 Subject: Optimization of Workup and Purification for (4-Methoxyphenyl) Butanoate Oil Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely synthesizing (4-methoxyphenyl) butanoate (also known as 4-methoxyphenyl butyrate) via the esterification of 4-methoxyphenol (MEHQ) with butyryl chloride or butyric acid .

This product is typically a high-boiling oil. The three most common user-reported issues are:

  • Persistent Odor: Residual butyric acid (vomit-like smell).

  • Coloration: Yellow/brown tint caused by oxidized unreacted 4-methoxyphenol.

  • Purity Failure: Difficulty separating the phenolic starting material due to

    
     constraints.
    

This guide prioritizes Liquid-Liquid Extraction (LLE) as the primary purification vector, followed by High-Vacuum Distillation for bulk purity.

Module 1: The Chemical Wash (Liquid-Liquid Extraction)

The Problem: Standard bicarbonate washes remove butyric acid (


) but often fail to remove unreacted 4-methoxyphenol (

). The Fix: You must use a base strong enough to deprotonate the phenol but weak enough (or cold enough) to prevent ester hydrolysis.
Optimized Wash Protocol

Prerequisites:

  • Dissolve crude oil in a non-polar solvent (Ethyl Acetate or Diethyl Ether). Do not use DCM if emulsions are a recurring issue, as its density is close to water's in heavy brine solutions.

StepReagentTarget ImpurityMechanismCritical Note
1 1M HCl (Cold)Pyridine/AminesProtonation to water-soluble salt.Only necessary if amine bases (TEA, Pyridine) were used as catalysts.
2 Water Bulk SaltsPhysical solubility.Removes bulk salts to prevent "salting out" organic impurities in later steps.
3 Sat. NaHCO₃ Butyric AcidAcid-Base Neutralization (

evolution).
Repeat until no bubbles form. This eliminates the "vomit" odor.
4 1M Na₂CO₃ (Cold)4-MethoxyphenolDeprotonation (

).
CRITICAL STEP. Bicarbonate (

) is too weak to fully remove the phenol.
5 Brine (Sat. NaCl) WaterOsmotic pressure.Pre-drying step to break emulsions.
The "Cold-Base" Technique (To prevent Hydrolysis)

If 4-methoxyphenol persists (detectable by TLC or faint phenolic odor), you may need a 0.5M NaOH wash .

  • Cool the organic phase to 0°C (ice bath).

  • Add cold 0.5M NaOH.

  • Shake vigorously for 30 seconds maximum .

  • Immediately separate and quench the organic layer with cold water.

    • Reasoning: Hydrolysis is temperature and time-dependent. Rapid, cold exposure removes the phenol without breaking the ester bond [1].

Module 2: Decision Logic & Workflow

The following diagram illustrates the critical decision points during the workup to ensure separation of the phenolic impurity without destroying the product.

purification_logic Start Crude Reaction Mixture Solvent Dissolve in Et2O or EtOAc Start->Solvent AcidWash Wash: 1M HCl (Cold) Solvent->AcidWash If Amine Base Used BicarbWash Wash: Sat. NaHCO3 Solvent->BicarbWash If No Amine AcidWash->BicarbWash CheckSmell Check Odor: Butyric Acid? BicarbWash->CheckSmell CheckSmell->BicarbWash Yes (Repeat) PhenolWash Wash: 1M Na2CO3 (Cold) CheckSmell->PhenolWash No Dry Dry (MgSO4) & Concentrate PhenolWash->Dry NaOHWash Wash: 0.5M NaOH (0°C, <30s) NaOHWash->Dry TLC TLC Check (Hex/EtOAc 4:1) Dry->TLC TLC->NaOHWash Phenol Remains Distill High Vacuum Distillation TLC->Distill Clean (Bulk) Column Flash Chromatography TLC->Column Complex Impurities

Figure 1: Purification workflow emphasizing the separation of acidic impurities (butyric acid) and phenolic impurities (MEHQ) utilizing pKa differences.

Module 3: High-Vacuum Distillation

If the oil remains colored or impure after extraction, vacuum distillation is the standard purification method for esters of this molecular weight (~194 g/mol ).

Technical Specifications:

  • Boiling Point Estimation: The ester likely boils >250°C at atmospheric pressure. You must reduce pressure to avoid decomposition.

  • Target Vacuum: < 1.0 mmHg (Torr).

  • Equipment: Short-path distillation head or Kugelrohr apparatus.

Troubleshooting Distillation:

  • "Bumping": The oil foams into the receiver.

    • Cause: Residual solvent (EtOAc/Et2O) or water.

    • Fix: Rotovap at 50°C for 1 hour before attempting high vac. Use a large stir bar and a "pig" receiver.

  • Decomposition: The distillate turns yellow/brown.

    • Cause: Thermal oxidation of trace phenol or overheating.

    • Fix: Switch to Kugelrohr distillation . This minimizes the "residence time" of the molecule at high heat [2].

Module 4: Flash Chromatography (Small Scale)

For high-purity requirements (<5g scale), chromatography is superior to distillation as it avoids thermal stress.

  • Stationary Phase: Silica Gel (60 Å).

  • Mobile Phase: Hexanes : Ethyl Acetate.

    • Start with 95:5 to elute the non-polar ester.

    • The phenol (MEHQ) is significantly more polar and will stick to the column or elute much later.

  • Visualization: UV Light (254 nm). Both the ester and the phenol are UV active.

    • Stain:Ferric Chloride (

      
      )  stain will turn purple  in the presence of unreacted phenol, allowing you to identify impure fractions instantly [3].
      

Frequently Asked Questions (FAQ)

Q1: My product is yellow. Is it ruined? A: Not necessarily. The yellow color is likely quinone formation from the oxidation of trace 4-methoxyphenol. This has a very high extinction coefficient, meaning even ppm levels look yellow.

  • Fix: Pass the oil through a small pad of silica gel or activated charcoal. The colored impurities are polar and will adsorb to the pad, while the ester passes through.

Q2: The "vomit" smell won't go away. A: You have residual butyric acid.

  • Fix: Dissolve the oil in ether and wash with 10% aqueous ammonia . Ammonia reacts rapidly with carboxylic acids to form water-soluble ammonium salts but reacts very slowly with hindered esters. Wash thoroughly with water afterwards to remove the ammonia.

Q3: Can I use Potassium Permanganate (


) to clean it? 
A: NO.  Permanganate will oxidize the alkyl chain or the aromatic ring. Do not use oxidative washes on this molecule.

Q4: I see an emulsion during the base wash. A: Phenolic salts often act as surfactants.

  • Fix: Add solid NaCl to the separatory funnel until the aqueous layer is saturated. If that fails, filter the entire mixture through a pad of Celite to break the surface tension.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1] (See Section 2.30 on Esterification and workup of phenolic esters).

  • Furniss, B. S., et al. (1989). Purification Techniques: Distillation.[3] In Vogel's Textbook of Practical Organic Chemistry.[1][2][4][5] (Detailed protocols on Kugelrohr and high-vacuum techniques).

  • Chemistry LibreTexts. (2023). Phenol Characterization Tests.[3] (Ferric Chloride test mechanism).

Sources

troubleshooting low conversion in Fries rearrangement of esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Fries Rearrangement of Esters Role: Senior Application Scientist Status: Online | Ticket Priority: High

Introduction: The Fries Rearrangement Landscape

Welcome to the Fries Rearrangement Optimization Center. If you are accessing this guide, you are likely facing a stalled reaction, poor regioselectivity, or a "black tar" workup.

The Fries rearrangement—the conversion of phenolic esters to hydroxyaryl ketones—is deceptively simple on paper but operationally unforgiving. It is not a catalytic cycle in the traditional sense; it is a stoichiometric consumption reaction. The most common failure mode is treating the Lewis acid (e.g.,


) as a catalyst rather than a reagent that becomes sequestered by the product.

This guide treats your reaction as a system with three control levers: Stoichiometry , Thermodynamics , and Solvation .

Module 1: The Stoichiometry Trap (The Engine)

User Issue: "I added 1.0 equivalent of


, but my conversion stalled at exactly 50%."
Root Cause: Product Inhibition

This is the single most common error. The Fries rearrangement product is a hydroxy ketone.[1][2][3][4][5] The newly formed phenolic oxygen and the ketone carbonyl form a stable, bidentate chelate with the aluminum species. This "product trap" removes the Lewis acid from the reaction pool.

  • The Math: You need 1 equivalent of Lewis acid to coordinate the ester (activation) and 1 equivalent to coordinate the product (stabilization).

  • The Reality: Empirical evidence suggests a minimum of 2.0 to 3.0 equivalents of Lewis acid is required for full conversion.

Troubleshooting Protocol
ObservationDiagnosisCorrective Action
Stalled at ~50% 1:1 StoichiometryIncrease Lewis Acid to 2.2 – 3.0 eq .
Heterogeneous Clumps Surface PassivationSwitch to Neat (Melt) or Nitrobenzene to solubilize the complex.
No Reaction Catalyst PoisoningCheck for moisture.

hydrolyzes instantly to inactive

+

.

Critical Insight: In the ortho-rearrangement, the aluminum is trapped in a 6-membered chelate ring. This is thermodynamically stable and requires acidic hydrolysis (quenching) to break.

Module 2: Isomer Control (The Thermostat)

User Issue: "I need the para-isomer, but I'm getting a 60:40 mixture or mostly ortho."

Root Cause: Kinetic vs. Thermodynamic Control

The Fries rearrangement allows you to "dial in" regioselectivity using temperature.

  • Para-isomer: Formed under Kinetic Control (low temperature).[2] It forms faster but is less stable.

  • Ortho-isomer: Formed under Thermodynamic Control (high temperature). It is stabilized by the chelation effect (intramolecular H-bonding in the final product).

Selectivity Guide
Target IsomerTemperature WindowSolvent RecommendationMechanism Note
Para

(often

)
Nitrobenzene, DCMNon-chelated, sterically driven.
Ortho

Neat (Solvent-free), ChlorobenzeneChelated, thermodynamically stable.
Visualizing the Pathway

The following diagram illustrates the divergence between kinetic and thermodynamic pathways.

FriesMechanism Fig 1: Temperature dependence of regioselectivity. Note the conversion of Para to Ortho at high T. Ester Phenolic Ester + AlCl3 (Excess) Acylium Acylium Ion Pair [Intermediate] Ester->Acylium Dissociation Para Para-Isomer (Kinetic Product) Acylium->Para < 60°C Fast Reversible Ortho Ortho-Isomer (Thermodynamic Product) Acylium->Ortho > 140°C Slow Irreversible Para->Ortho Rearrangement (High Temp)

Module 3: Substrate & Environment (The "Wet" Catalyst)

User Issue: "My reaction is turning black/tarry, or yields are <10% despite high temp."

Scenario A: Electronic Deactivation
  • Diagnosis: Does your ring have Electron Withdrawing Groups (EWGs) like

    
    , 
    
    
    
    , or
    
    
    ?
  • The Science: The Fries rearrangement involves a Friedel-Crafts acylation step.[2][3][4][6][7] If the ring is deactivated, the acylium ion cannot attack the ring.

  • Solution: This is an intrinsic limitation. Consider Photo-Fries (radical mechanism) which is less sensitive to electronics, though lower yielding.

Scenario B: The "Wet" Catalyst
  • Diagnosis: Did you see white fumes (

    
    ) before heating?
    
  • The Science:

    
     is aggressively hygroscopic. If your solvent (e.g., DCM) is not anhydrous, the catalyst hydrolyzes before the reaction starts.
    
  • Solution:

    • Flame-dry all glassware.

    • Use a drying tube (

      
      ).
      
    • Use fresh

      
       (should be yellow/white powder, not gray clumps).
      

Standard Operating Procedure (SOP): The Gold Standard

This protocol is designed for the Thermal Fries Rearrangement using


 (Neat). This method maximizes the ortho isomer and solves solubility issues.

Reagents:

  • Phenolic Ester (1.0 eq)

  • 
     Anhydrous (3.0 eq) – Do not compromise here.
    

Workflow:

  • Setup: Equip a round-bottom flask with an overhead stirrer (magnetic bars will seize) and a reflux condenser leading to an acid trap (

    
     solution) to neutralize 
    
    
    
    gas.
  • Mixing: Mix the ester and

    
     intimately at room temperature.
    
  • The Ramp: Heat the mixture to 120–140°C in an oil bath.

    • Observation: The solid mixture will melt into a viscous liquid.

      
       gas evolution will be vigorous.
      
  • Reaction Time: Hold at temperature for 2–4 hours. Monitor via TLC (mini-workup: take 1 drop, quench in water/EtOAc).

  • Quenching (Critical):

    • Cool to 0°C.

    • Slowly add ice-cold dilute

      
       (2M). Caution: Extremely Exothermic.
      
    • The acid is necessary to break the Aluminum-Product chelate.

  • Extraction: Extract with DCM or EtOAc. Wash with brine.

FAQ: Rapid Fire Troubleshooting

Q: Can I use


 instead of 

?
A: Yes, but it is generally milder. It is excellent for sensitive substrates but often requires higher temperatures or reflux to achieve the same conversion as

.

Q: My product is a solid block inside the flask. How do I get it out? A: This is the "Aluminum Concrete" effect. Do not chip it out. Add dilute


 directly to the flask and heat gently (50°C) with stirring. The complex will hydrolyze and dissolve into the aqueous layer.

Q: I have a mixture of Ortho and Para. How do I separate them? A: Steam Distillation is the classic trick. The ortho-isomer is steam volatile (due to internal H-bonding hiding the polar groups), while the para-isomer is not.

Decision Tree: Diagnostic Flowchart

Troubleshooting Fig 2: Diagnostic decision tree for troubleshooting low yields. Start Start: Low Conversion CheckCat Is AlCl3 > 2.0 eq? Start->CheckCat AddCat Action: Increase AlCl3 CheckCat->AddCat No CheckTemp Check Temperature CheckCat->CheckTemp Yes ParaPath Targeting Para? (Temp < 60°C) CheckTemp->ParaPath OrthoPath Targeting Ortho? (Temp > 120°C) CheckTemp->OrthoPath SolventCheck Check Solvent (Is it dry?) ParaPath->SolventCheck Low Yield SubstrateCheck Check Substrate (EWGs present?) OrthoPath->SubstrateCheck Low Yield PhotoFries Consider Photo-Fries SubstrateCheck->PhotoFries Strong EWGs

References

  • Blatt, A. H. (1942). The Fries Rearrangement. Organic Reactions, 1, 342–369.

  • Martin, R. (1992). Aromatic hydroxyketones preparation via Fries rearrangement of phenyl esters. Organic Preparations and Procedures International, 24(4), 369-435.

  • Matuszko, A. J. (1960). The Fries Reaction. U.S. Air Force Research Division.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section: Friedel-Crafts Acylation/Fries Rearrangement).

Sources

Technical Support Center: Stability Optimization for (4-Methoxyphenyl) Butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stability & Solubility Optimization in Aqueous Media Audience: Chemical Biology & Drug Discovery Teams

Introduction

(4-Methoxyphenyl) butanoate is a phenyl ester often used as a substrate for esterases or as a prodrug model. While the butyric acid moiety provides lipophilicity, the phenyl ester linkage is the structural weak point. Unlike robust alkyl esters (e.g., ethyl butanoate), the leaving group here is a phenol (4-methoxyphenol, pKa ~10.2), making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

This guide addresses the three primary failure modes: Hydrolysis (chemical instability), Aminolysis (buffer incompatibility), and Precipitation (physical instability).

Module 1: The Basics (Diagnostics)

Q: My compound disappears rapidly in PBS. Is it oxidation?

A: It is almost certainly hydrolysis , not oxidation. The 4-methoxy group activates the aromatic ring, making it theoretically susceptible to oxidation, but in standard aqueous buffers, ester hydrolysis is orders of magnitude faster. The hydroxide ion (


) or water attacks the carbonyl, expelling 4-methoxyphenol.

The "Yellowing" Indicator: If your clear solution turns slightly yellow over time, you are observing the accumulation of 4-methoxyphenol , which can undergo slow oxidation to quinones, but the root cause is the cleavage of the ester bond.

Q: Why is it more unstable than my other esters?

A: The "Leaving Group Ability" rule.

  • Alkyl Esters (e.g., Ethyl acetate): Leaving group is Ethanol (pKa ~16). Hard to displace.

  • Phenyl Esters (Your compound): Leaving group is a Phenol (pKa ~10). Easy to displace.

  • Result: Phenyl esters have a half-life (

    
    ) in minutes to hours at pH 7.4, whereas alkyl esters last days to weeks.
    

Module 2: Buffer Selection (Critical Troubleshooting)

Q: I am using TRIS buffer at pH 7.4. Is this okay?

A: NO. Stop immediately. TRIS (Tris(hydroxymethyl)aminomethane) contains a primary amine. This amine acts as a nucleophile, attacking your ester to form an amide (N-tris-butanamide) and releasing the phenol. This process, called aminolysis , can be faster than background hydrolysis.

Corrective Action: Switch to non-nucleophilic buffers.

Buffer SystemSuitabilityReason
TRIS / Glycine 🔴 Avoid Primary amines cause rapid aminolysis.
Imidazole 🔴 Avoid Acts as a nucleophilic catalyst.[1]
Phosphate (PBS) 🟡 Caution Safe chemically, but may cause precipitation with cations (

).
HEPES / MOPS 🟢 Recommended Sterically hindered amines; negligible reactivity with esters.
Acetate / Citrate 🟢 Recommended Excellent for acidic pH (where the ester is most stable).

Module 3: pH Optimization Strategy

Q: What is the optimal pH for storage vs. assay?

A: Esters exhibit a V-shaped pH-rate profile.

  • Maximum Stability: pH 4.0 – 5.0.

  • Physiological Assays: At pH 7.4, the half-life is significantly reduced.

  • Base Catalysis: Above pH 8.0, degradation is rapid (

    
     increases 10-fold for every 1 pH unit).
    

Protocol: pH-Rate Profiling If you must work at neutral pH, you need to quantify the "Background Hydrolysis Rate" (


) to subtract it from your enzymatic data.
  • Prepare 100 µM compound in buffers ranging from pH 4.0 to 8.0.

  • Incubate at 37°C.

  • Monitor absorbance at 280 nm (ester) vs. 295 nm (free phenol shift) or use HPLC.

  • Plot

    
     vs. time to determine 
    
    
    
    .

Module 4: Advanced Stabilization (Cyclodextrins)

Q: Can I stabilize it at pH 7.4 without changing the buffer?

A: Yes, by using Supramolecular Shielding . Encapsulating the hydrophobic phenyl butanoate tail inside a cyclodextrin cavity protects the ester bond from water and hydroxide ions.

Recommended Agent: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[2]
  • Mechanism: The hydrophobic butyl and phenyl groups enter the CD cavity. The ester bond is sterically shielded.

  • Impact: Can increase

    
     by 5–10x.
    
Visualizing the Instability & Solutions

StabilityPathways Compound (4-Methoxyphenyl) butanoate Hydrolysis Hydrolysis (Unavoidable at high pH) Compound->Hydrolysis + Water (pH > 7) Aminolysis Aminolysis (Buffer Artifact) Compound->Aminolysis + TRIS Complex Inclusion Complex (Stabilized) Compound->Complex + Cyclodextrin Water Water / OH- TRIS TRIS Buffer (Primary Amine) Cyclodextrin HP-beta-CD (Shielding) Products Butyric Acid + 4-Methoxyphenol Hydrolysis->Products AmideProduct Amide Artifact + 4-Methoxyphenol Aminolysis->AmideProduct Complex->Hydrolysis Slow Release

Figure 1: Degradation pathways (Red/Yellow) vs. Stabilization strategy (Green).

Module 5: Troubleshooting Decision Tree

Use this logic flow to solve "disappearing compound" issues.

TroubleshootingTree Start Problem: Compound Concentration Dropping CheckSolubility Is the solution cloudy or precipitating? Start->CheckSolubility CheckBuffer Is the buffer TRIS, Glycine, or Imidazole? CheckSolubility->CheckBuffer No (Clear) SolubilityIssue Physical Instability. Add 5-10% DMSO or Switch to HP-beta-CD. CheckSolubility->SolubilityIssue Yes CheckpH Is pH > 7.0? CheckBuffer->CheckpH No BufferIssue Chemical Instability (Aminolysis). Switch to HEPES, MOPS, or Phosphate. CheckBuffer->BufferIssue Yes pHIssue Base Catalysis. Lower pH to 5.5 or Store frozen (-20°C). CheckpH->pHIssue Yes Unknown Check for Esterases (Contamination) or Adsorption to plastics. CheckpH->Unknown No

Figure 2: Step-by-step troubleshooting logic for stability issues.

Module 6: Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Do not store the compound in aqueous buffer.

  • Primary Stock: Dissolve compound in 100% DMSO (anhydrous) to 50 mM. Store at -20°C. Stability: >6 months.

  • Working Solution: Dilute DMSO stock into aqueous buffer immediately prior to use .

  • Co-solvent Rule: Ensure final DMSO concentration is >1% if solubility is <50 µM, or use surfactants.

Protocol B: Cyclodextrin Stabilization Formulation

For assays requiring long incubation times (>2 hours) at pH 7.4.

  • Prepare a 20% (w/v) HP-beta-CD solution in water.

  • Dilute the compound DMSO stock into this CD solution first. Vortex for 30 seconds to allow inclusion complex formation.

  • Dilute this complex into your final assay buffer (HEPES/MOPS).

References

  • Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of the Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society, 86(5), 837–846. Link (Foundational text on the BAc2 mechanism and general base catalysis of phenyl esters).

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[3][4] Journal of Pharmaceutical Sciences, 85(10), 1017–1025. Link (Authoritative source on using cyclodextrins to inhibit ester hydrolysis).

  • Bruice, T. C., & Pandit, U. K. (1960). The Effect of gem-Dimethyl Substitution on the Rates of Intramolecular Reactions. Journal of the American Chemical Society, 82(22), 5858–5865. Link (Establishes the comparative reactivity of phenyl esters vs. alkyl esters).

  • Thermo Fisher Scientific. (n.d.).[1] Buffer Reference Center. Link (General reference for buffer composition and amine content).

Sources

Technical Support Hub: Recrystallization of (4-Methoxyphenyl) Butanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of (4-methoxyphenyl) butanoate and its common related congener, 4-(4-methoxyphenyl)butanoic acid .

Doc ID: REC-4MPB-001 Version: 2.1 (Current) Status: Approved for R&D Use

Molecule Identification & Physical State Check

Before selecting a solvent, you must verify the exact chemical identity. There is a frequent nomenclature overlap in this class of compounds that leads to experimental failure.

Compound NameStructure TypeCASPhysical State (RT)Primary Purification
(4-Methoxyphenyl) butanoate Ester (Phenyl ester)4112-25-8Liquid / Low-Melting Solid Distillation or Low-Temp Cryst.
4-(4-Methoxyphenyl)butanoic acid Carboxylic Acid 4521-28-2Solid (MP: 56–59 °C) Standard Recrystallization

Critical Warning: If your material is a liquid at room temperature and you are attempting standard recrystallization, you will likely face "oiling out." If you are working with the Ester , refer to Protocol B . If you are working with the Acid , refer to Protocol A .

Solvent Selection Logic

The "Like Dissolves Like" Balance

For phenyl esters and acids, the goal is to balance the lipophilicity of the butyl/phenyl chain against the polarity of the functional group (ester/acid).

Decision Matrix: Solvent Systems
Solvent SystemPolarity MixBest ForMechanism
Hexane / Ethyl Acetate Non-polar / PolarGeneral Purpose High solubility in hot EtOAc; Hexane acts as anti-solvent to force precipitation upon cooling.
Ethanol / Water Polar / Highly PolarAcid Form The acid is soluble in hot ethanol. Water drastically reduces solubility, forcing crystallization.
Pentane / Diethyl Ether Non-polar / Weak PolarEster (Low Temp) Used for low-melting solids. Ether dissolves the oil; Pentane lowers solubility at -20°C.
Cyclohexane Non-polarImpurities Good for rejecting polar impurities (catalysts, salts) while dissolving the lipophilic product.

Experimental Protocols

Protocol A: Standard Recrystallization (Target: Solid Acid or High-MP Ester)

Use this for 4-(4-methoxyphenyl)butanoic acid or if your ester is a confirmed solid.

Workflow Diagram:

Recrystallization Start Crude Solid Dissolve Dissolve in min. Hot Solvent (e.g., EtOAc) Start->Dissolve Check Undissolved Solids? Dissolve->Check FilterHot Hot Filtration (Remove mech. impurities) Check->FilterHot Yes Cool Slow Cooling to RT Check->Cool No FilterHot->Cool Seed Add Seed Crystal (If available) Cool->Seed IceBath Cool to 0-4°C Seed->IceBath Collect Vacuum Filtration IceBath->Collect

Caption: Standard thermal recrystallization workflow emphasizing hot filtration for mechanical impurities.

Step-by-Step:

  • Solvent Prep: Prepare a mixture of Hexane:Ethyl Acetate (9:1) .

  • Dissolution: Place crude solid in a flask. Add the solvent mixture slowly while heating to reflux (approx. 60-70°C). Stop adding solvent just as the last solid dissolves.

  • Clarification: If the solution is colored or contains particles, perform a hot filtration through a pre-warmed funnel.

  • Crystallization: Remove heat. Let the flask cool to room temperature undisturbed . Agitation at this stage can cause precipitation of amorphous powder instead of crystals.

  • Finishing: Once at RT, place in an ice bath (0°C) for 30 minutes. Filter the crystals and wash with cold Hexane.

Protocol B: Low-Temperature Crystallization (Target: Low-Melting Ester)

Use this if your product is an oil that should be a solid, or has a melting point < 40°C.

  • Dissolution: Dissolve the crude oil in a minimum amount of Diethyl Ether or Methanol at room temperature.

  • Anti-Solvent: Add Pentane dropwise until a slight cloudiness persists. Add a drop of Ether to clear it.

  • Deep Freeze: Seal the flask and place it in a freezer at -20°C for 24-48 hours.

  • Cold Filtration: Filter rapidly using a chilled funnel to prevent melting during isolation.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming liquid droplets) instead of crystallizing.

Cause: The temperature is dropping too fast, or the solvent boiling point is higher than the product's melting point. Fix:

  • Reheat the mixture to redissolve the oil.

  • Add more solvent (not anti-solvent) to slightly dilute the solution.

  • Seed the solution with a pure crystal at a temperature just below the melting point.

  • Switch to a lower-boiling solvent system (e.g., switch from Toluene to DCM/Pentane).

Q2: I have low yield. Where is my product?

Cause: Too much solvent was used, or the mother liquor still holds the product. Fix:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to obtain a second crop .

  • Note: Second crops are usually less pure than the first.

Q3: The crystals are colored/sticky.

Cause: Phenolic oxidation products (quinones) or retained solvent. Fix:

  • Wash the crystals with cold, non-polar solvent (e.g., cold Hexane).

  • Recrystallize again using Ethanol/Water with a pinch of activated charcoal (filter hot) to remove colored impurities.

References

  • ChemicalBook. (2025). 4-(4-Methoxyphenyl)butyric acid Properties and Melting Point. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 4-(4-Methoxyphenyl)butyric acid Compound Summary. Retrieved from

  • Org. Synth. (1935). General procedures for phenylbutyric acid derivatives. Organic Syntheses, Coll. Vol. 2, p. 81. Retrieved from

  • TCI Chemicals. (2025). Product Specification: 4-(4-Methoxyphenyl)butyric Acid (CAS 4521-28-2).[1][2] Retrieved from

Sources

minimizing side reactions during p-methoxyphenyl ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of synthesizing p-methoxyphenyl (PMP) esters. These reactions are deceptively complex; while the phenol is nucleophilic, its steric bulk and electron-rich nature create a kinetic mismatch with activated carboxylic acids, often leading to rearrangement byproducts (N-acylureas) or racemization rather than the desired ester.

Subject: Minimizing Side Reactions & Maximizing Yield in Phenolic Esterification Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Kinetic Mismatch

Synthesizing p-methoxyphenyl esters requires navigating a specific kinetic trap. Because p-methoxyphenol (PMP-OH) is less nucleophilic than a primary alcohol and sterically encumbered, it reacts slowly with activated acyl intermediates.

If this acylation step is too slow, the activated intermediate (e.g., O-acylisourea in Steglich coupling) will undergo an intramolecular rearrangement to form a thermodynamically stable, irreversible N-acylurea byproduct. This is the #1 cause of low yields in this synthesis.

Module 1: The Steglich Protocol (DCC/EDC)

Best For: Standard substrates, acid-sensitive compounds.[1] Primary Failure Mode: N-acylurea rearrangement.

The Mechanism of Failure

In a typical Steglich reaction, the carbodiimide activates the acid. If the phenol does not attack the O-acylisourea immediately, the intermediate rearranges.

SteglichFailure Acid Carboxylic Acid O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + DCC DCC DCC (Activator) DCC->O_Acyl DMAP DMAP (Catalyst) O_Acyl->DMAP Fast Attack Ester Target PMP Ester O_Acyl->Ester + PMP (Slow) Urea N-Acylurea (DEAD END BYPRODUCT) O_Acyl->Urea Slow Reaction (Rearrangement) PMP p-Methoxyphenol DMAP->Ester Acyl-Pyridinium Transfer to PMP

Figure 1: The Kinetic Bifurcation. Without sufficient DMAP catalysis, the O-acylisourea rearranges to the N-acylurea byproduct before the phenol can react.

Protocol Optimization

To force the reaction toward the ester, we must accelerate the phenol attack using an acyl-transfer catalyst.

  • Stoichiometry:

    • Carboxylic Acid: 1.0 equiv

    • PMP-OH: 1.1 equiv

    • DCC or EDC: 1.1 equiv

    • DMAP: 0.1 – 0.3 equiv (Crucial: Standard 5 mol% is often insufficient for phenols).

  • Temperature: 0°C for activation (30 mins), then Room Temperature (RT).

  • Solvent: DCM (anhydrous). DMF promotes rearrangement; avoid if possible.

Troubleshooting Table: Steglich

SymptomDiagnosisCorrective Action
Insoluble white ppt forms, but no product. Formation of N-acylurea (DCU is also white, but N-acylurea is soluble in organic solvents).Increase DMAP loading to 20-30 mol%. This catalyzes the formation of the Acyl-Pyridinium species, which reacts faster than the rearrangement.
Product contaminated with urea. EDC vs. DCC selection.[2]Switch to EDC·HCl . The urea byproduct is water-soluble and can be washed away during workup.
Low conversion of PMP. Phenol oxidation or moisture.Ensure anhydrous conditions . Water hydrolyzes the O-acylisourea faster than the phenol can attack.

Module 2: The Yamaguchi Alternative

Best For: Sterically hindered acids, valuable substrates where yield is paramount. Primary Failure Mode: Substrate decomposition or "symmetric" anhydride formation.

The Yamaguchi method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[3][4][5] The steric bulk of the trichlorophenyl group forces the nucleophile (PMP) to attack the target carbonyl, not the reagent carbonyl.

Protocol Optimization
  • Formation of Mixed Anhydride:

    • Acid (1.0 equiv) + TEA (1.2 equiv) + TCBC (1.0 equiv) in THF.

    • Stir 1h at RT.

  • Esterification:

    • Add PMP-OH (1.2 equiv) + DMAP (2.0 equiv) .

    • Note: High DMAP is required to generate the acyl-pyridinium species from the mixed anhydride.

    • Reflux may be required for highly hindered systems.

Critical Note: If you observe the formation of 2,4,6-trichlorobenzoic acid ester (attack on the wrong carbonyl), your target acid is too sterically hindered even for Yamaguchi. Switch to Mitsunobu conditions.

Module 3: Racemization Control

Context: If your carboxylic acid has an


-chiral center (e.g., amino acids), PMP ester synthesis is high-risk for racemization.
The Mechanism of Racemization

Base-mediated proton abstraction at the


-position leads to an enol or oxazolone intermediate. This is exacerbated by the slow reaction rate of phenols (the activated acid "waits" longer, giving base more time to abstract the proton).

Racemization Start L-Amino Acid (Activated) Oxazolone Oxazolone Intermediate (Achiral/Planar) Start->Oxazolone Slow Coupling + Base Excess Pure Pure L-PMP Ester Start->Pure Fast Coupling Base Base (TEA/DMAP) Base->Start Promotes Proton Abstraction Racemic Racemic PMP Ester (D/L Mixture) Oxazolone->Racemic Re-opening by PMP

Figure 2: The Racemization Pathway. Slow coupling kinetics increase the window for base-induced racemization.

Prevention Strategy
  • Eliminate Base: Use carbodiimide without base if possible (only if acid is not a salt).

  • Additives: Add HOBt (1.0 equiv) or Oxyma . These form an active ester that is reactive toward PMP but less prone to oxazolone formation than the O-acylisourea.

  • Alternative Coupling Agent: Use T3P (Propylphosphonic anhydride) .

    • Why: T3P acts as an acidic coupling agent; the reaction is driven by the release of salt but does not require strong organic bases that strip

      
      -protons.
      

Module 4: Oxidative Sensitivity of PMP

Context: p-Methoxyphenol is electron-rich. It is a known antioxidant because it sacrifices itself to oxidants.

The Risk: If your reaction setup contains trace oxidants or is exposed to air for long periods at high temperatures (e.g., refluxing toluene), the PMP ring can oxidize to benzoquinone derivatives, turning the reaction mixture dark brown/black and reducing yield.

Protocol Adjustment:

  • Inert Atmosphere: Always run PMP esterifications under Nitrogen or Argon.

  • Degassing: If using Mitsunobu conditions (PPh3/DIAD), degas solvents to prevent PPh3 oxidation, which slows the cycle and leaves PMP exposed.

FAQ: Troubleshooting & Purification

Q: My reaction mixture turned black. What happened? A: This is likely oxidative degradation of the phenol. PMP is sensitive to air at high temperatures. Ensure you are under an inert atmosphere. If using silver salts (sometimes used to activate halides), they will instantly oxidize the phenol.

Q: I cannot separate the PMP ester from the excess PMP-OH. A: PMP-OH is weakly acidic (pKa ~10).

  • Dissolve the crude mixture in EtOAc.

  • Wash with 5% NaOH or 1M Na2CO3 . The phenolate anion will partition into the aqueous layer, leaving the neutral ester in the organic layer.

  • Warning: Do not use strong base if your ester is labile; use cold carbonate washes.

Q: Can I use Acid Chlorides instead of coupling agents? A: Yes, but with caution. Reacting Acid-Cl with PMP-OH requires a base (TEA/Pyridine). The HCl generated can cleave sensitive groups.

  • Tip: Use Schotten-Baumann conditions (biphasic DCM/aq. NaHCO3) if the acid chloride is stable to water, to buffer the pH immediately.

References

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids.[6] Angew.[1][2][6] Chem. Int. Ed.1978 , 17, 522–524.[6] Link

  • Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bull. Chem. Soc. Jpn.1979 , 52, 1989–1993. Link

  • Benoiton, N. L.[7] Chemistry of Peptide Synthesis. CRC Press, 2006 .[8] (Authoritative text on racemization mechanisms via oxazolones).

  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications.[3][9] Chem. Rev.2009 , 109, 2551–2651. Link

  • Fukuyama, T.; Laird, A. A.; Hotchkiss, L. M. Oxidative Cleavage of p-Methoxyphenyl Esters by Ceric Ammonium Nitrate. Tetrahedron Lett.1985, 26, 6291. (Context on the utility and stability of PMP esters).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of (4-methoxyphenyl) butanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-methoxyphenyl) butanoate. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis, explaining the fundamental principles and experimental considerations that underpin the structural elucidation of aromatic esters. We will explore the causality behind spectral features, compare NMR with alternative analytical techniques, and provide a validated, step-by-step protocol for data acquisition.

Introduction: The Power of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is an unparalleled technique for determining the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy states. The absorption of radiofrequency radiation can induce a transition, or "resonance," between these states.

The true analytical power of NMR lies in two key phenomena: chemical shift and spin-spin splitting.

  • Chemical Shift (δ) : The precise resonance frequency of a proton is exquisitely sensitive to its local electronic environment. Surrounding electrons shield the nucleus from the external magnetic field; therefore, protons in electron-rich environments resonate at a higher field (lower ppm value), while protons near electron-withdrawing groups are "deshielded" and resonate at a lower field (higher ppm value).[1][2] This allows us to differentiate between non-equivalent protons within a molecule.

  • Spin-Spin Splitting (J-coupling) : The magnetic field of one proton can influence the field experienced by protons on adjacent carbons.[3][4] This interaction, known as J-coupling or spin-spin splitting, causes NMR signals to split into multiple peaks, or "multiplets."[4][5][6] The pattern of splitting provides direct evidence of which protons are neighbors in the molecular framework, a crucial piece of the structural puzzle.

For a molecule like (4-methoxyphenyl) butanoate, ¹H NMR allows us to confirm the integrity of both the aromatic and the aliphatic ester portions of the molecule from a single experiment.

Structural Anatomy and ¹H NMR Prediction

To interpret the spectrum, we must first dissect the molecule into its unique proton environments. Each set of chemically equivalent protons will produce a distinct signal.

Caption: Molecular structure of (4-methoxyphenyl) butanoate with unique proton environments labeled Ha through Hf.

Based on the structure, we can predict the characteristics of each signal:

Proton LabelEnvironmentPredicted Chemical Shift (δ, ppm)IntegrationPredicted Multiplicity
Ha Aromatic, ortho to Ester~7.002HDoublet (d)
Hb Aromatic, ortho to Methoxy~6.852HDoublet (d)
Hc Methylene (α to C=O)~2.502HTriplet (t)
Hd Methylene (β to C=O)~1.702HSextet
He Methyl (γ to C=O)~0.953HTriplet (t)
Hf Methoxy (-OCH₃)~3.803HSinglet (s)

Detailed ¹H NMR Spectrum Analysis

Below is a detailed breakdown of the expected ¹H NMR spectrum of (4-methoxyphenyl) butanoate.

The Aromatic Region (δ 6.5-8.0 ppm)

Protons directly attached to an aromatic ring typically resonate in this downfield region due to the deshielding effect of the ring current.[7]

  • Signals Ha (δ ~7.00) and Hb (δ ~6.85): The para-substituted pattern gives rise to a characteristic AA'BB' system, which often simplifies to appear as two distinct doublets, especially at higher field strengths.

    • Causality: The electron-donating methoxy group (-OCH₃) increases electron density at the ortho (Hb) and para positions through resonance. This increased shielding shifts the Hb protons upfield (to a lower ppm value) relative to the Ha protons. Conversely, the ester group is electron-withdrawing, deshielding the ortho protons (Ha).

    • Splitting: Both Ha and Hb appear as doublets because they are each coupled to one neighboring proton (ortho-coupling, with a typical coupling constant, ³J, of 7-10 Hz).[8]

The Aliphatic Region (δ 0-4.5 ppm)
  • Signal Hf (δ ~3.80, Singlet): The three protons of the methoxy group are equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp singlet. Their downfield position is due to the deshielding effect of the adjacent oxygen atom.[9]

  • Signal Hc (δ ~2.50, Triplet): These methylene protons are alpha (α) to the carbonyl group of the ester. The powerful electron-withdrawing nature of the carbonyl deshields these protons significantly.[10] They are adjacent to the two Hd protons, and according to the n+1 rule , their signal is split into n+1 = 2+1 = 3 peaks, a triplet.[5][11][12]

  • Signal Hd (δ ~1.70, Sextet): These methylene protons are adjacent to two protons on one side (Hc) and three on the other (He), for a total of n=5 neighbors. The n+1 rule predicts a sextet (5+1=6 peaks). In practice, if the coupling constants (J_cd and J_de) are similar, a well-resolved sextet is observed. If they differ significantly, a more complex multiplet may result.

  • Signal He (δ ~0.95, Triplet): These terminal methyl protons are the most shielded (upfield) in the aliphatic chain. They are adjacent to the two Hd protons, resulting in a triplet (n+1 = 2+1 = 3 peaks). The characteristic triplet-sextet-triplet pattern is a hallmark of a propyl group or, in this case, the butyrate chain.

A Comparative Look: ¹H NMR vs. Alternative Techniques

While ¹H NMR is a cornerstone of structural analysis, a comprehensive characterization often involves complementary techniques. The choice of method depends on the specific information required.

TechniqueInformation Provided for (4-methoxyphenyl) butanoateAdvantagesLimitations
¹H NMR Detailed C-H framework, proton connectivity, stereochemistry, isomeric purity.High resolution, non-destructive, provides unambiguous structural connectivity.Requires slightly larger sample amounts than MS, can be complex for very large molecules.
¹³C NMR Number and type of unique carbon environments (aliphatic, aromatic, carbonyl, quaternary).Directly observes the carbon skeleton, excellent for identifying functional groups with no attached protons (e.g., C=O).Lower natural abundance of ¹³C leads to much lower sensitivity, requiring more sample or longer acquisition times.[1]
Mass Spectrometry (MS) Precise molecular weight, elemental formula (HRMS), fragmentation patterns suggesting substructures.Extremely high sensitivity (sub-picogram), provides definitive molecular weight.Isomers often cannot be distinguished; provides connectivity information indirectly through fragmentation.
Infrared (IR) Spectroscopy Presence of key functional groups (e.g., C=O ester stretch at ~1735 cm⁻¹, C-O stretches, aromatic C=C bonds).Fast, simple, requires minimal sample preparation, excellent for functional group identification.Provides no information on the overall molecular framework or connectivity.

This comparison shows that while techniques like MS and IR can confirm the presence of the correct mass and functional groups, only NMR can definitively piece together the atoms to confirm the precise structure of (4-methoxyphenyl) butanoate over other isomers.

Validated Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of an NMR spectrum is directly dependent on meticulous sample preparation. This protocol ensures the acquisition of high-resolution data.

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL CDCl₃) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert Sample into Spectrometer filter->insert lock 5. Lock and Shim insert->lock acquire 6. Acquire Spectrum lock->acquire process 7. Fourier Transform & Phase Correction acquire->process calibrate 8. Calibrate Spectrum (TMS or residual solvent) process->calibrate integrate 9. Integrate Peaks & Analyze calibrate->integrate

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-25 mg of (4-methoxyphenyl) butanoate.

    • Causality: This concentration range provides a good signal-to-noise ratio for a typical ¹H experiment without causing issues like line broadening or difficulty shimming that can arise from overly concentrated samples.[13][14]

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).

    • Causality: Deuterated solvents are used because the deuterium (²H) nucleus resonates at a different frequency from protons, making the solvent "invisible" in the ¹H spectrum.[15] The instrument also uses the deuterium signal to "lock" onto the magnetic field, compensating for any drift during the experiment.[16]

  • Filtration and Transfer: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the bottom, filter the solution directly into a clean, dry 5 mm NMR tube.

    • Causality: This crucial step removes any particulate matter. Suspended solids disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and a loss of resolution.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and initiate a shimming protocol to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. For a sample of this concentration, 8 to 16 scans are typically sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Calibrate the chemical shift axis. Set the peak for the internal standard, tetramethylsilane (TMS), to δ 0.00. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at δ 7.26).

    • Integrate the area under each signal. The relative ratios of these integrals correspond directly to the relative number of protons giving rise to each signal.

By following this guide, researchers can confidently acquire, interpret, and validate the ¹H NMR spectrum of (4-methoxyphenyl) butanoate, ensuring the structural integrity and purity of their compound.

References

  • Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024-03-19). Chemistry LibreTexts. [Link]

  • Interpreting Aromatic NMR Signals. (2021-03-24). YouTube. [Link]

  • ¹H–¹H Coupling in Proton NMR. (2025-08-21). ACD/Labs. [Link]

  • Spin-Spin Splitting in ¹H NMR Spectra. (2024-02-26). Chemistry LibreTexts. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Spectroscopy of Aromatic Compounds. (2024-03-17). Chemistry LibreTexts. [Link]

  • Chemical Shift In NMR Spectroscopy. (2018-12-10). YouTube. [Link]

  • Spin Spin Splitting (n+1 Rule) NMR spectroscopy. (2018-01-24). Slideshare. [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-Madison. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2023-11-02). Chemistry LibreTexts. [Link]

  • Spin Spin Splitting - N+1 Rule - Multiplicity - Proton NMR Spectroscopy. (2019-01-03). YouTube. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024-10-08). Chemistry LibreTexts. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024-02-29). Nanalysis. [Link]

  • NMR Sample Preparation. University of Ottawa. [Link]

  • Spin–Spin Splitting in 1H NMR Spectra. Organic Chemistry: A Tenth Edition. [Link]

Sources

Comparative Guide: Hydrolysis of p-Methoxyphenyl vs. p-Nitrophenyl Butyrate

[1]

Executive Summary

This guide provides a technical comparison between p-nitrophenyl butyrate (PNPB) and p-methoxyphenyl butyrate (PMPB) as substrates for esterase and lipase kinetic profiling.[1]

  • p-Nitrophenyl Butyrate (PNPB): The industry standard for high-throughput screening.[1] It offers rapid hydrolysis and convenient visible-range detection (

    
     405 nm) but suffers from high spontaneous hydrolysis rates at alkaline pH.[1]
    
  • p-Methoxyphenyl Butyrate (PMPB): A specialized substrate used for mechanistic dissection.[1] It hydrolyzes significantly slower due to the electron-donating methoxy group, requiring UV detection (

    
     ~290 nm). It is ideal for characterizing "fast" enzymes where PNPB kinetics exceed the instrument's dead time, or for constructing Hammett plots to map the transition state electronic environment.
    

Chemical & Physical Properties

The distinct behaviors of these substrates are governed by the electronic nature of the para-substituent on the leaving group (phenol).

Featurep-Nitrophenyl Butyrate (PNPB)p-Methoxyphenyl Butyrate (PMPB)
Structure Butyric ester with p-Nitro groupButyric ester with p-Methoxy group
Electronic Effect Electron-Withdrawing (EWG) (

)
Electron-Donating (EDG) (

)
Leaving Group p-Nitrophenolatep-Methoxyphenolate
Leaving Group

7.15 (Stabilized anion)10.21 (Destabilized anion)
Hydrolysis Rate Fast (High

)
Slow (Low

)
Detection Mode Colorimetric (Visible) UV Spectrophotometry

(Detection)
400–410 nm (Yellow)280–290 nm (Colorless)
Extinction Coeff.[1][2][3][4] (

)
~18,000

(pH > 7.[1]5)
~2,500

(approx.)[1][5]
Solubility Low in water (requires MeCN/DMSO)Low in water (requires MeCN/DMSO)
Mechanistic Insight: The Hammett Effect

The hydrolysis rate difference is explained by the Hammett equation:

6
  • PNPB (

    
    ):  The nitro group withdraws electron density (Inductive 
    
    
    and Resonance
    
    
    effects), stabilizing the developing negative charge on the phenoxide oxygen during the transition state. This lowers the activation energy (
    
    
    ), resulting in a fast reaction.
  • PMPB (

    
    ):  The methoxy group donates electron density (Resonance 
    
    
    effect), destabilizing the phenoxide anion. This increases
    
    
    , significantly slowing the reaction.
Visualization: Hydrolysis Mechanism & Electronic Effects

Gcluster_0Substrate Electronic Environmentcluster_1Transition State (Tetrahedral)PNPBp-Nitrophenyl Butyrate(EWG: -NO2)TS_StabStabilized Negative Charge(Fast Release)PNPB->TS_StabLow Activation EnergyPMPBp-Methoxyphenyl Butyrate(EDG: -OMe)TS_DestabDestabilized Negative Charge(Slow Release)PMPB->TS_DestabHigh Activation EnergyProductProduct Release(Phenolate + Butyric Acid)TS_Stab->ProductRapid k_catTS_Destab->ProductSlow k_cat

Caption: Electronic influence of para-substituents on the stability of the tetrahedral transition state during ester hydrolysis.

Experimental Protocols

Protocol A: High-Throughput Profiling (PNPB)

Best for: Routine activity assays, inhibitor screening, and detecting low-activity enzymes.[1]

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0 (or pH 7.5 to reduce spontaneous hydrolysis).

  • Substrate Stock: 100 mM PNPB in Acetonitrile (MeCN). Store at -20°C.

  • Enzyme Solution: Diluted in buffer.

Workflow:

  • Blanking: Prepare a blank with 980 µL Buffer + 10 µL Substrate Stock.

  • Reaction: Mix 980 µL Buffer + 10 µL Substrate Stock.

  • Initiation: Add 10 µL Enzyme solution. Mix by inversion.

  • Measurement: Monitor Absorbance at 405 nm for 2–5 minutes at 25°C or 37°C.

  • Calculation:

    
    [1][7]
    
    • 
       (Verify with a standard curve of p-nitrophenol at your assay pH).[1]
      
Protocol B: Mechanistic/UV Profiling (PMPB)

Best for: Characterizing hyper-active enzymes, Hammett plot construction, or when visible absorbance interferes with other assay components.[1]

Reagents:

  • Buffer: 50 mM Phosphate Buffer, pH 7.5 (Tris absorbs in UV; Phosphate is preferred for <300 nm).

  • Substrate Stock: 100 mM PMPB in DMSO (MeCN is also acceptable but volatile).

  • Quartz Cuvettes: Required for UV transparency.[1]

Workflow:

  • Baseline Correction: The substrate itself absorbs in the UV.[1] You must zero the spectrophotometer with the substrate-buffer mixture before adding enzyme.[1]

  • Reaction: Mix 980 µL Buffer + 10 µL PMPB Stock.

  • Initiation: Add 10 µL Enzyme.

  • Measurement: Monitor Absorbance at 290 nm .

    • Note: You are monitoring the formation of p-methoxyphenol.[1]

  • Validation: Unlike PNPB, the signal change is smaller.[1] Ensure

    
    .
    
  • Calculation: Use the same formula as Protocol A, but determine

    
     for p-methoxyphenol experimentally (approx. 2.0–3.0 mM
    
    
    cm
    
    
    ).[1]

Performance Comparison Data

The following data illustrates the kinetic differences typically observed with a standard serine esterase (e.g., Porcine Liver Esterase).

ParameterPNPB (Nitro)PMPB (Methoxy)Impact on Experiment

(Relative)
100% (Reference)~5–15%PMPB requires 10x more enzyme or longer times for detectable signal.[1]

(Affinity)
~0.1 – 0.5 mM~0.5 – 2.0 mMEnzymes often bind the hydrophobic PMPB slightly weaker due to electronic repulsion or steric differences.[1]
Spontaneous Hydrolysis High (pH > 7.[1]5)NegligiblePNPB requires strict blank subtraction; PMPB is stable in buffer for hours.
Sensitivity HighLowPNPB detects femtomoles of product; PMPB requires micromoles.[1]
Decision Logic for Substrate Selection

DecisionTreeStartSelect SubstrateQ1Is the enzyme activityvery low?Start->Q1Q2Is the enzymetoo fast (k_cat > 1000 s^-1)?Q1->Q2NoPNPBUse PNPB(High Sensitivity)Q1->PNPBYesQ3Do you need aHammett Plot?Q2->Q3NoPMPBUse PMPB(Slow Turnover)Q2->PMPBYesQ3->PNPBNo (Standard Assay)Q3->PMPBYes (combine with PNPB)

Caption: Decision tree for selecting between p-nitrophenyl and p-methoxyphenyl butyrate based on experimental constraints.

References

  • Hammett, L. P. (1937).[1] "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives". Journal of the American Chemical Society, 59(1), 96–103. Link[1]

  • Shirai, K., & Jackson, R. L. (1982). "Lipoprotein Lipase-catalyzed Hydrolysis of p-Nitrophenyl Butyrate". Journal of Biological Chemistry, 257(3), 1253–1258. Link

  • Bender, M. L. (1960).[1] "Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives". Chemical Reviews, 60(1), 53–113. Link[1]

  • Huggins, C., & Lapides, J. (1947). "Chromogenic Substrates for Esterase and Lipases".[1] Journal of Biological Chemistry, 170(2), 467-482.[1] Link

Comparative Guide: FTIR Spectral Analysis of (4-Methoxyphenyl) Butanoate Ester Bond

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared absorption characteristics of (4-methoxyphenyl) butanoate (CAS: 4112-25-8). Designed for pharmaceutical researchers and organic chemists, this document moves beyond basic peak assignment to explore the electronic causality governing the spectral shifts of phenolic esters compared to aliphatic analogs.

The Spectral Fingerprint: The defining feature of (4-methoxyphenyl) butanoate is a hypsochromic (blue) shift of the carbonyl (C=O) stretch to 1755–1765 cm⁻¹ , approximately 20–25 cm⁻¹ higher than standard aliphatic butanoates. This shift is diagnostic of the phenolic ester linkage, driven by the competition for the ether oxygen’s lone pair electrons between the carbonyl and the aromatic ring.

Part 1: Comparative Spectral Analysis

The following table contrasts the target compound with its key "alternatives": the aliphatic analog (Ethyl Butanoate) and the starting material (4-Methoxyphenol). This comparison is critical for confirming reaction completion and structural integrity.

Table 1: Critical Absorption Peaks (Target vs. Alternatives)
Functional GroupMode(4-Methoxyphenyl) Butanoate (Target)Ethyl Butanoate (Aliphatic Analog)4-Methoxyphenol (Precursor)
Carbonyl (C=O) Stretching1755 – 1765 cm⁻¹ (Sharp, Strong)1735 – 1745 cm⁻¹Absent
Ester C-O-C Asym. Stretch1190 – 1210 cm⁻¹ 1180 – 1190 cm⁻¹Absent
Phenolic O-H StretchingAbsent (Indicates purity)Absent3200 – 3550 cm⁻¹ (Broad, Strong)
Aromatic C=C Ring Breathing1500, 1590 cm⁻¹Absent1510, 1600 cm⁻¹
Ether C-O-C Stretching1030 – 1045 cm⁻¹ (Methoxy)Absent1035 cm⁻¹
Aliphatic C-H Stretching2870 – 2960 cm⁻¹ (Propyl chain)2870 – 2980 cm⁻¹Weak/Absent
Deep Dive: The "Phenolic Shift" Mechanism

The elevation of the C=O frequency in (4-methoxyphenyl) butanoate compared to ethyl butanoate is not random; it is a direct consequence of resonance inhibition .

  • Aliphatic Esters: The ester oxygen lone pair donates electron density into the carbonyl carbon (

    
    -donation), creating single-bond character in the C=O bond and lowering its vibrational frequency (~1740 cm⁻¹).
    
  • Phenolic Esters: The aromatic ring acts as an electron sink. The lone pair on the ester oxygen is delocalized into the phenyl ring (via resonance), making it less available to donate to the carbonyl.

  • Result: The carbonyl retains higher double-bond character (higher force constant), resulting in a stiffer bond that vibrates at a higher frequency (>1755 cm⁻¹ ).[1]

Part 2: Visualization of Electronic Effects

The following diagram illustrates the resonance competition that leads to the observed spectral shifts.

ResonanceEffect EsterOx Ester Oxygen (Lone Pair) Carbonyl Carbonyl Group (C=O) EsterOx->Carbonyl Resonance Donation (Suppressed) Phenyl Phenyl Ring (Aromatic System) EsterOx->Phenyl Delocalization into Ring (Dominant) Freq Result: Higher C=O Frequency (1755-1765 cm⁻¹) EsterOx->Freq Increases Bond Order

Figure 1: Resonance competition in phenolic esters. The phenyl ring draws electron density from the oxygen, reducing donation to the carbonyl and increasing the C=O stretching frequency.

Part 3: Experimental Protocol for Synthesis & Validation

To generate the spectral data described above, the following self-validating protocol is recommended. This method uses Butyryl Chloride for high conversion efficiency, minimizing the risk of unreacted phenol contaminating the spectrum.

Synthesis Workflow
  • Reagents: 4-Methoxyphenol (1.0 eq), Butyryl Chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

  • Reaction:

    • Dissolve 4-methoxyphenol in DCM under nitrogen atmosphere.

    • Add Triethylamine (base catalyst).

    • Add Butyryl Chloride dropwise at 0°C (exothermic control).

    • Stir at room temperature for 2 hours.

Purification (Critical for FTIR Accuracy)
  • Wash: 1M HCl (removes amine), saturated NaHCO₃ (removes acid), Brine.

  • Dry: Anhydrous Na₂SO₄.

  • Isolate: Rotary evaporation.

FTIR Validation Workflow

FTIR_Workflow Start Crude Product CheckOH Check 3200-3500 cm⁻¹ (O-H Region) Start->CheckOH Pass No Peak: Reaction Complete CheckOH->Pass Clean Baseline Fail Broad Peak Present: Unreacted Phenol CheckOH->Fail Signal Detected CheckCO Check 1755-1765 cm⁻¹ (C=O Region) Pass->CheckCO Rework Action: Column Chromatography (Hexane:EtOAc 9:1) Fail->Rework Confirm Target Identified: (4-Methoxyphenyl) Butanoate CheckCO->Confirm Sharp Peak

Figure 2: Decision tree for FTIR validation of the esterification product.

Part 4: Troubleshooting & Interferences

When analyzing the spectrum, be aware of these common artifacts:

  • Moisture Interference (3400 cm⁻¹):

    • Symptom:[2][3][4] Broad, rounded peak centered at 3400 cm⁻¹.

    • Differentiation: Phenolic O-H is often sharper and shifted slightly lower (3300 cm⁻¹) than water.

    • Solution: Dry the sample in a vacuum desiccator or use a KBr pellet prepared under a heat lamp.

  • Overlapping C-O Bands (1000–1300 cm⁻¹):

    • The region is crowded. You will see the Ester C-O (~1200 cm⁻¹) and the Methoxy C-O-C (~1040 cm⁻¹).

    • Validation: Do not rely solely on the fingerprint region. The C=O shift is the primary diagnostic.

  • H-Bonding Effects:

    • If the C=O peak appears split or broadened, it may indicate aggregation or interaction with residual solvent. Ensure the sample is solvent-free.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard reference for "Rule of Three" in ester analysis).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Source for phenolic ester C=O frequency shifts).
  • National Institute of Standards and Technology (NIST). Ethyl Butanoate Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Used for aliphatic comparison baseline).

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of p-Methoxyphenyl Butyrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of p-methoxyphenyl butyrate , specifically focusing on Electron Ionization (EI) mechanisms. It is designed for researchers requiring a definitive reference for structural elucidation and differentiation from homologous esters.

Executive Summary

p-Methoxyphenyl butyrate (MW 194.23) exhibits a distinct fragmentation signature driven by the interplay between its aliphatic butyryl chain and the electron-rich aromatic moiety. Unlike simple aliphatic esters, its spectrum is defined by a competitive balance between McLafferty rearrangement (driven by the


-hydrogen of the butyrate chain) and 

-cleavage
(stabilized by the p-methoxy group).

Key Diagnostic Ions:

  • m/z 194: Molecular Ion (

    
    ), typically distinct.
    
  • m/z 166: Characteristic McLafferty rearrangement product (Loss of

    
    ).
    
  • m/z 124: p-Methoxyphenol radical cation (Base peak or high abundance).

  • m/z 71: Butyryl acylium ion (

    
    ).
    

Chemical Profile & Structural Context[1][2][3][4][5][6][7][8][9]

PropertyDetail
IUPAC Name 4-Methoxyphenyl butanoate
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Exact Mass 194.0943 Da
Structure

Key Features Phenolic ester linkage;

-hydrogen on acyl chain; Methoxy activating group.[1][2]

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of p-methoxyphenyl butyrate is governed by three primary mechanisms. Understanding these causalities is essential for distinguishing this compound from isomers like p-methoxyphenyl isobutyrate or propyl p-anisate.

Pathway A: McLafferty Rearrangement (The "Spacer" Check)

This is the most chemically specific pathway. The butyrate chain possesses a


-hydrogen (on the terminal methyl). In the excited state, this hydrogen migrates to the carbonyl oxygen via a six-membered transition state, leading to the expulsion of a neutral ethylene molecule.
  • Mechanism:

    
    -H transfer 
    
    
    
    
    
    -cleavage.
  • Neutral Loss: Ethylene (

    
    , 28 Da).
    
  • Product Ion: Enol radical cation of p-methoxyphenyl acetate (

    
     166).
    
  • Diagnostic Value: This peak confirms the presence of a linear chain of at least 3 carbons attached to the carbonyl. It is absent in propionates and acetates.

Pathway B: -Cleavage (Acylium Formation)

Direct cleavage of the bond between the carbonyl carbon and the ether oxygen.

  • Product 1: Butyryl cation (

    
    ) at m/z 71 .
    
  • Product 2: p-Methoxyphenoxy radical (neutral, not detected).

  • Note: The m/z 71 peak is characteristic of all butyrate esters (methyl butyrate, ethyl butyrate, etc.).

Pathway C: Phenolic Ion Formation (Rearrangement)

Often the base peak in phenolic esters, the charge is retained on the aromatic ring due to the stabilization provided by the methoxy group.

  • Mechanism: H-transfer from the alkyl chain to the phenoxy oxygen followed by cleavage.

  • Product Ion: p-Methoxyphenol radical cation at m/z 124 .

  • Secondary Fragment: Loss of methyl radical (

    
    , 15 Da) from m/z 124 yields m/z 109 .
    
Visualization: Fragmentation Pathway Diagram

PMB_Fragmentation M_Ion Molecular Ion (M+) m/z 194 [p-MeO-Ph-O-CO-Pr]+. McL_TS 6-Membered Transition State (Gamma-H Transfer) M_Ion->McL_TS Gamma-H present Alpha_Cleave Alpha-Cleavage (C-O Bond Fission) M_Ion->Alpha_Cleave McL_Prod McLafferty Product m/z 166 [p-MeO-Ph-O-C(OH)=CH2]+. McL_TS->McL_Prod - C2H4 Ethylene Neutral Loss: Ethylene (28 Da) McL_TS->Ethylene Acylium Butyryl Cation m/z 71 [CH3CH2CH2CO]+ Alpha_Cleave->Acylium Charge on Acyl Phenol_Ion p-Methoxyphenol Ion m/z 124 [p-MeO-Ph-OH]+. Alpha_Cleave->Phenol_Ion H-Rearrangement Charge on Aryl Sec_Frag Quinoid Ion m/z 109 [Loss of Methyl] Phenol_Ion->Sec_Frag - CH3 (15 Da)

Caption: Mechanistic flow of p-methoxyphenyl butyrate fragmentation under Electron Ionization (70 eV).

Comparative Analysis: PMB vs. Alternatives

To validate the identity of p-methoxyphenyl butyrate (PMB), it must be compared against its structural analogs. The table below highlights the "Differentiating Ions"—the specific peaks that rule out other possibilities.

Comparative Data Table
CompoundStructureMolecular Ion (

)
McLafferty IonBase Peak (Typical)Key Differentiator
p-Methoxyphenyl Butyrate

194 166 (High)124 or 71m/z 166 confirms butyrate chain length.
Phenyl Butyrate

16413694Shift of -30 Da (No OMe).
p-Methoxyphenyl Propionate

180Absent*124 or 57Absence of m/z 166 . Propionates lack

-H.
Methyl 4-(p-methoxyphenyl) butanoate

208121**121m/z 121 (Tropylium-like). Isomeric but totally different pattern.

*Note: Propionates cannot undergo standard McLafferty rearrangement involving the acyl chain. They may show minor peaks from other pathways, but not the intense M-28 seen in butyrates. **Note: The isomeric ester where the chain is on the ring (Methyl 4-(p-methoxyphenyl) butanoate) fragments to form a stable methoxy-benzyl/tropylium ion (m/z 121), which is minor in PMB.

Experimental Protocol: GC-MS Identification

This protocol ensures reproducible spectral data for library matching or structural confirmation.

Workflow Diagram

GCMS_Protocol Sample Sample Prep 1 mg/mL in MeOH GC GC Separation DB-5ms Column (Non-polar) Sample->GC 1 µL Split 1:20 MS_Source EI Source 70 eV, 230°C GC->MS_Source Transfer Line 280°C Analyzer Quadrupole/ToF Scan 40-300 m/z MS_Source->Analyzer Data Data Analysis Check m/z 166/124 ratio Analyzer->Data

Caption: Standardized GC-MS workflow for phenolic ester identification.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Methanol or Ethyl Acetate. Avoid protic solvents if derivatization is not intended.

  • GC Parameters:

    • Column: 30m x 0.25mm ID, 0.25µm film thickness (5% phenyl-methylpolysiloxane, e.g., DB-5ms or HP-5ms).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Temperature Program: Hold 60°C for 1 min; Ramp 20°C/min to 280°C; Hold 5 min. (PMB elutes mid-run due to MW 194).

  • MS Parameters:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Source Temp: 230°C (High temp prevents condensation but minimizes thermal degradation).

    • Scan Range: m/z 40–300.

  • Validation Criteria:

    • Identify

      
       at 194.
      
    • Verify presence of m/z 166 (M-28).

    • Verify presence of m/z 124 (p-methoxyphenol moiety).

    • Confirm absence of m/z 121 (major peak in the chain-isomer).

References

  • McLafferty, F. W. (1959).[3] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87. Link

  • NIST Mass Spectrometry Data Center. (2023). "Standard Electron Ionization Spectra of Phenolic Esters." NIST Chemistry WebBook, SRD 69. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Sparkman, O. D. (2000). "Mass Spectrometry Desk Reference." Global View Publishing. (Definitions of McLafferty Rearrangement and Ortho Effects).

Sources

Technical Comparison: (4-Methoxyphenyl) butanoate vs. Methyl 4-(4-methoxyphenyl)butanoate

[1]

Executive Summary & Structural Logic

In drug development and intermediate synthesis, confusion often arises between isomeric or homologous esters.[1] While (4-methoxyphenyl) butanoate (Compound A) and methyl 4-(4-methoxyphenyl)butanoate (Compound B)[1] share a molecular weight proximity (194 vs. 208 Da) and similar aromatic functionalities, they represent fundamentally different chemical classes:

  • Compound A (Phenolic Ester): A butyric acid derivative where the ester linkage is directly attached to the phenolic oxygen.[1] This creates a "high-energy" ester bond susceptible to rapid hydrolysis and Fries rearrangement.[1]

  • Compound B (Aliphatic Methyl Ester): A methyl ester of a phenyl-substituted butyric acid.[1] The ester linkage is aliphatic, stable, and behaves like a standard fatty acid methyl ester.[1]

Why Distinguish? Compound B is frequently a precursor in the synthesis of GABA analogues or histone deacetylase (HDAC) inhibitors.[1] Compound A is often a side-product formed via O-acylation of 4-methoxyphenol (a common stabilizer/scavenger) or a degradation impurity.[1] Misidentification can lead to erroneous metabolic stability data or incorrect potency assignment in SAR studies.[1]

Structural Visualization[1]

StructureComparisonCompA(4-Methoxyphenyl) butanoate(Phenolic Ester)MW: 194.23SubA1Leaving Group:4-Methoxyphenol(pKa ~10)CompA->SubA1HydrolysisCompBMethyl 4-(4-methoxyphenyl)butanoate(Aliphatic Methyl Ester)MW: 208.25SubB1Leaving Group:Methanol(pKa ~15.5)CompB->SubB1Hydrolysis

Figure 1: Structural divergence highlighting the leaving group pKa difference, which dictates reactivity profiles.[1]

Spectroscopic Diagnostics

The most reliable method for differentiation is a multi-modal approach using NMR and IR.[1] The electronic environment of the ester carbonyl is the primary discriminator.[1]

A. Nuclear Magnetic Resonance ( H & C NMR)

This is the "Gold Standard" for identification. The presence or absence of the methyl ester singlet is definitive.[1]

Feature(4-Methoxyphenyl) butanoate (A)Methyl 4-(4-methoxyphenyl)butanoate (B)Diagnostic Logic

H: Methoxy Region
1 Singlet (

3.80 ppm)
2 Singlets (

3.80 & 3.66 ppm)
Key Differentiator. Compound B has both Ar-OMe and COOMe.[1] Compound A only has Ar-OMe.

H:

-Methylene
Triplet (

2.55 ppm)
Triplet (

2.32 ppm)
The phenolic oxygen in A is electron-withdrawing, deshielding the

-protons more than the carbon chain in B.

H: Terminal Alkyl
Triplet (

1.05 ppm,

)
No terminal methyl tripletCompound A has a propyl tail; Compound B terminates in the aromatic ring.[1]

C: Carbonyl (

)

~172.5 ppm

~174.0 ppm
Phenolic esters (A) are slightly more shielded than aliphatic esters (B) in

C, though less reliable than

H.
B. Infrared Spectroscopy (FT-IR)[1]

While often overlooked, the carbonyl stretch frequency (

1
  • Compound A (Phenolic Ester): The lone pair on the phenoxy oxygen conjugates with the aromatic ring, reducing its donation into the carbonyl.[1] However, the inductive withdrawal of the phenyl ring typically shifts the

    
     to a higher frequency (1760–1770 cm⁻¹)  compared to aliphatic esters.[1]
    
  • Compound B (Aliphatic Methyl Ester): Exhibits a classic aliphatic ester stretch at 1735–1745 cm⁻¹ .[1]

C. Mass Spectrometry (Fragmentation)[1]

Using EI-MS (70 eV), the fragmentation pathways diverge significantly due to the stability of the tropylium ion vs. the acylium ion.[1]

  • Compound A (m/z 194):

    • Base Peak: Often m/z 124 (4-methoxyphenol radical cation) or m/z 71 (butyryl cation,

      
      ).[1]
      
    • Mechanism: McLafferty rearrangement is less favorable; simple cleavage at the acyl-oxygen bond dominates.[1]

  • Compound B (m/z 208):

    • Base Peak: m/z 121 (methoxybenzyl cation / tropylium derivative).[1]

    • Mechanism: Cleavage at the benzylic position is favored, generating the stable

      
       species.[1]
      

Experimental Protocols

Protocol 1: The "Double-Singlet" NMR Verification

Use this protocol for purity assessment of synthesized batches.

  • Sample Prep: Dissolve 5-10 mg of the analyte in 0.6 mL of

    
     (ensure solvent acidity is neutralized to prevent hydrolysis of A).
    
  • Acquisition: Run a standard proton scan (16 scans min).[1]

  • Analysis: Zoom into the region 3.5 ppm – 4.0 ppm .

    • Result A: Single peak (integral ~3H). Identity: Phenolic Ester .[1]

    • Result B: Two distinct peaks (integrals ~3H each, separated by ~0.15 ppm).[1] Identity: Methyl Ester .[1]

Protocol 2: Differential Hydrolysis Assay (Reactivity Profiling)

Use this protocol if spectral equipment is unavailable or to assess metabolic stability.[1]

Principle: Phenolic esters hydrolyze significantly faster than aliphatic methyl esters under basic conditions due to the better leaving group ability of the phenoxide (


1

Materials:

  • 0.1 N NaOH[1]

  • Ethanol[1]

  • 1%

    
     solution (aqueous)[1]
    

Workflow:

  • Dissolve 20 mg of the unknown in 1 mL Ethanol.

  • Add 1 mL of 0.1 N NaOH. Vortex for 60 seconds at room temperature.

  • Acidify slightly with dilute HCl.

  • Add 2 drops of

    
     solution.
    

Observation:

  • Deep Purple/Violet Color: Indicates the presence of free phenol (4-methoxyphenol).[1]

  • No Color Change / Faint Yellow: Indicates no free phenol.[1]

    • Conclusion: The starting material was Compound B (Slower hydrolysis; releases methanol, which does not react with

      
      ).[1]
      

Analytical Decision Tree

The following workflow illustrates the logic path for identifying an unknown sample suspected to be one of these two esters.

IdentificationWorkflowStartUnknown Sample(Suspected Ester)Step1Step 1: 1H NMR(Region 3.5 - 4.0 ppm)Start->Step1Res1One Singlet (3H)(Ar-OCH3 only)Step1->Res1Single PeakRes2Two Singlets (3H + 3H)(Ar-OCH3 + COOCH3)Step1->Res2Double PeakStep2AStep 2: IR CheckCarbonyl StretchRes1->Step2AStep2BStep 2: IR CheckCarbonyl StretchRes2->Step2BFinalACONFIRMED:(4-Methoxyphenyl) butanoate(Phenolic Ester)Step2A->FinalA>1760 cm-1FinalBCONFIRMED:Methyl 4-(4-methoxyphenyl)butanoate(Aliphatic Methyl Ester)Step2B->FinalB~1740 cm-1

Figure 2: Step-by-step diagnostic workflow for definitive identification.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for IR carbonyl shifts of phenolic vs. aliphatic esters).

  • ChemicalBook. (n.d.).[1] 4-Methoxyphenyl butyrate Spectral Data. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library: Methyl esters fragmentation patterns. Retrieved from [1]

  • Kirsch, J. F., & Jencks, W. P. (1964).[1] Nonlinear Structure-Reactivity Correlations in the Reaction of Nucleophiles with Esters. Journal of the American Chemical Society.[1] (Foundational kinetics on phenolate leaving groups).

A Senior Application Scientist's Guide to Enzyme Kinetics: Unveiling the Hydrolysis of Phenyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of enzyme kinetics is fundamental to innovation. This guide provides an in-depth comparison of the kinetic constants, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), for the hydrolysis of the model substrate, p-nitrophenyl butyrate (pNPB), by a range of lipases and esterases. Due to a scarcity of published data for p-methoxyphenyl butyrate, this guide will leverage the extensive data available for its close structural analog, pNPB, to provide a robust comparative framework. We will also explore the theoretical underpinnings that allow for informed predictions regarding the enzymatic hydrolysis of p-methoxyphenyl butyrate.

The Significance of Kₘ and Vₘₐₓ in Enzyme Characterization

Before delving into the comparative data, it is crucial to understand the significance of Kₘ and Vₘₐₓ. These two parameters, derived from the Michaelis-Menten kinetic model, are cornerstones of enzyme characterization.

  • Kₘ (Michaelis Constant): This constant represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the affinity of an enzyme for its substrate. A lower Kₘ value indicates a higher affinity, meaning the enzyme can become saturated at lower substrate concentrations.

  • Vₘₐₓ (Maximum Velocity): This parameter defines the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. Vₘₐₓ is directly proportional to the enzyme concentration and is a measure of its catalytic efficiency.

Together, Kₘ and Vₘₐₓ provide a snapshot of an enzyme's catalytic prowess and its relationship with a specific substrate.

Comparative Analysis of Kinetic Constants for p-Nitrophenyl Butyrate Hydrolysis

The hydrolysis of p-nitrophenyl butyrate is a widely adopted method for assaying lipase and esterase activity due to the chromogenic nature of the product, p-nitrophenol, which allows for convenient spectrophotometric monitoring.[1] The following table summarizes the kinetic parameters for the hydrolysis of pNPB by various enzymes, showcasing the diversity in their catalytic efficiencies.

Enzyme SourceKₘ (µM)Vₘₐₓ (µmol/min)Catalytic Efficiency (Vₘₐₓ/Kₘ)
Candida rugosa lipase129.210.0340.000263
Geotrichum candidum lipase465.440.3840.000825
Metaproteomics-Derived Esterase (ML-005)137.959.8 (µM/min)0.434
Bovine Milk Lipoprotein Lipase (LpL)5200.002 (per mg of LpL)0.0000038

Note: The units for Vₘₐₓ may vary between studies based on the enzyme concentration and specific activity definitions. The catalytic efficiency is calculated to provide a standardized comparison.

The data clearly illustrates the broad spectrum of kinetic behaviors among different enzymes. For instance, the metaproteomics-derived esterase ML-005 exhibits a significantly higher catalytic efficiency compared to the lipases from Candida rugosa and Geotrichum candidum.[2][3] This highlights the importance of empirical determination of these constants for each enzyme-substrate pair.

Theoretical Comparison: p-Methoxyphenyl Butyrate vs. p-Nitrophenyl Butyrate

The key difference between the two substrates lies in the para-substituent: a nitro group (-NO₂) in pNPB and a methoxy group (-OCH₃) in p-methoxyphenyl butyrate.

  • Electronic Effect of the Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. This property makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by the serine residue in the active site of the lipase or esterase. This increased reactivity of the substrate generally leads to a higher Vₘₐₓ.

  • Electronic Effect of the Methoxy Group (-OCH₃): In contrast, the methoxy group is an electron-donating group. It pushes electron density into the phenyl ring, making the carbonyl carbon less electrophilic. This reduced reactivity of the substrate would be expected to result in a lower Vₘₐₓ compared to pNPB when acted upon by the same enzyme under identical conditions.

The effect on Kₘ is more complex to predict without experimental data. While the electronic effects influence the rate of catalysis (Vₘₐₓ), Kₘ is a measure of binding affinity. The binding affinity is determined by a combination of factors, including shape complementarity and hydrophobic interactions within the enzyme's active site. While the electronic differences are significant, the overall shape and size of the two molecules are quite similar. Therefore, the Kₘ values might not differ as dramatically as the Vₘₐₓ values.

Experimental Protocol for Determining Kₘ and Vₘₐₓ

The following is a generalized, step-by-step methodology for determining the kinetic constants for the hydrolysis of a chromogenic substrate like pNPB. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

I. Materials and Reagents
  • Purified lipase or esterase of interest

  • p-Nitrophenyl butyrate (pNPB)

  • Tris-HCl buffer (or other suitable buffer, pH to be optimized for the specific enzyme)

  • Spectrophotometer capable of reading at 405-410 nm

  • Temperature-controlled cuvette holder

  • Micropipettes and sterile tips

  • 96-well microplate (optional, for high-throughput screening)

II. Experimental Workflow

The determination of Kₘ and Vₘₐₓ involves measuring the initial reaction velocity (V₀) at various substrate concentrations.

Caption: Experimental workflow for determining Kₘ and Vₘₐₓ.

III. Detailed Steps
  • Preparation of Reagents:

    • Prepare a concentrated stock solution of pNPB in a suitable organic solvent (e.g., ethanol or DMSO) to ensure solubility.

    • Prepare a series of dilutions of the pNPB stock solution in the assay buffer. The final concentrations should typically span a range from approximately 0.1 * Kₘ to 10 * Kₘ. If Kₘ is unknown, a broad range of concentrations should be tested initially.

    • Prepare a solution of the enzyme in the assay buffer at a concentration that yields a linear rate of product formation for a convenient duration.

  • Assay Procedure:

    • Set the spectrophotometer to the appropriate wavelength for detecting the product, p-nitrophenol (typically 405-410 nm).

    • Equilibrate the assay buffer and substrate dilutions to the desired reaction temperature in the spectrophotometer's cuvette holder.

    • To a cuvette containing the substrate solution, add a small, fixed volume of the enzyme solution to initiate the reaction. The final volume should be consistent across all assays.

    • Immediately start monitoring the increase in absorbance over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The velocity can be expressed in units of absorbance change per minute or converted to molar concentration per minute using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Kₘ and Vₘₐₓ. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data, although non-linear regression is generally preferred for its accuracy.

Causality Behind Experimental Choices

  • Choice of Buffer and pH: The pH of the reaction medium is critical as it can affect the ionization state of amino acid residues in the enzyme's active site, thereby influencing its activity and stability. The optimal pH for each enzyme should be determined experimentally.

  • Temperature Control: Enzyme activity is highly dependent on temperature. The reaction temperature must be precisely controlled and kept constant throughout the experiment to ensure the comparability of the results.

  • Substrate Concentration Range: The range of substrate concentrations is chosen to bracket the Kₘ value. This ensures that the data collected will accurately define both the initial linear phase of the reaction and the saturation phase, which are essential for the precise determination of Kₘ and Vₘₐₓ.

  • Initial Velocity Measurement: It is crucial to measure the initial velocity of the reaction because the rate will decrease over time as the substrate is consumed and product inhibition may occur. The initial linear phase represents the true enzyme kinetics under the defined conditions.

Alternative Substrates for Lipase and Esterase Assays

While p-nitrophenyl esters are popular, a variety of other substrates are also used to characterize lipases and esterases. The choice of substrate often depends on the specific research question and the properties of the enzyme being studied.

  • Other p-Nitrophenyl Esters: Esters with different acyl chain lengths (e.g., p-nitrophenyl acetate, p-nitrophenyl laurate, p-nitrophenyl palmitate) are used to investigate the substrate specificity of an enzyme.[4]

  • Fluorogenic Substrates: Substrates such as 4-methylumbelliferyl butyrate release a fluorescent product upon hydrolysis, offering higher sensitivity than colorimetric assays.

  • Triglycerides: Natural substrates like triolein are often used, especially for lipases, to mimic physiological conditions. The hydrolysis of these substrates is typically monitored by titrating the released fatty acids.

  • Ethyl Butyrate: This is a common non-chromogenic substrate used in pH-stat assays where the production of butyric acid is monitored by the consumption of a base to maintain a constant pH.[5]

By understanding the kinetic behavior of enzymes with a range of substrates, researchers can gain a more complete picture of their function and potential applications.

Conclusion

The determination of Kₘ and Vₘₐₓ is an indispensable tool in the arsenal of researchers in the life sciences. While direct experimental data for the enzymatic hydrolysis of p-methoxyphenyl butyrate remains elusive, a comprehensive analysis of its close analog, p-nitrophenyl butyrate, provides a solid foundation for comparison and prediction. The principles and protocols outlined in this guide are designed to empower researchers to conduct rigorous and insightful kinetic studies, ultimately accelerating the pace of discovery and development.

References

  • Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science, 8(2), 292-303. [Link]

  • Stok, J. E., et al. (2017). Characterization of ML-005, a Novel Metaproteomics-Derived Esterase. Frontiers in Microbiology, 8, 238. [Link]

  • de Almeida, A. F. B., et al. (2016). Optimization of the production and characterization of lipase from Candida rugosa and Geotrichum candidum in soybean molasses by submerged fermentation. Process Biochemistry, 51(6), 763-771. [Link]

  • Hari Krishna, S., & Karanth, N. G. (2001). Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1547(2), 262-267. [Link]

  • dos Santos, J. C. S., et al. (2015). Kinetic Studies of Lipase from Candida rugosa: A Comparative Study Between Free and Immobilized Enzyme onto Porous Chitosan Beads. Applied Biochemistry and Biotechnology, 175(5), 2569-2580. [Link]

  • Bruice, T. C., & Holmquist, B. (1969). KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. Journal of the American Chemical Society, 91(11), 2993-3000. [Link]

  • Shin, H. C., et al. (1992). Lipoprotein Lipase-catalyzed Hydrolysis of p-Nitrophenyl Butyrate. The Journal of Biological Chemistry, 267(19), 13278-13284. [Link]

  • da Silva, A. C., et al. (2020). Evaluation of the influence of chemical and physical factors on mixtures of fungal and plant lipases. Anais da Academia Brasileira de Ciências, 92(4). [Link]

  • Al-Dhabi, N. A., et al. (2020). Kinetic parameters for hydrolysis of the various p- nitrophenyl esters by purified EstOF4. [Link]

  • Castro, H. F. D., et al. (2004). Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads. Journal of Molecular Catalysis B: Enzymatic, 29(1-6), 11-17. [Link]

  • Osborne, J. C., et al. (1982). Lipoprotein lipase-catalyzed hydrolysis of p-nitrophenyl butyrate. Interfacial activation by phospholipid vesicles. The Journal of biological chemistry, 257(3), 1253–1258. [Link]

  • Pliego, F., et al. (2015). Enzymatic hydrolysis reaction of p-nitrophenyl butyrate. [Link]

  • Costa, S. A., et al. (2004). Kinetics of Lipase-mediated Synthesis of Butyl Butyrate in n-hexane. Brazilian Journal of Chemical Engineering, 21(1), 43-53. [Link]

  • Zhu, J., et al. (2019). Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences. Scientific reports, 9(1), 15535. [Link]

  • Engberts, J. B. F. N., et al. (2005). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water-cosolvent mixtures; the role of solvent activity and solute-solute interactions. Organic & biomolecular chemistry, 3(6), 1056–1061. [Link]

  • Olsson, M. H. M., & Himo, F. (2010). Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. DiVA. [Link]

  • Ransac, S., et al. (1997). Comparative kinetic study of lipases A and B from Candida rugosa in the hydrolysis of lipid p-nitrophenyl esters in mixed micelles with Triton X-100. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1344(2), 119-128. [Link]

  • Wikipedia. (2023). Asymmetric ester hydrolysis with pig-liver esterase. [Link]

  • Singh, S., et al. (2018). Substrate Specificity of Paraben Towards Liver Esterase: An In-Silico and Titrimetric Analysis. International Journal of Pharmaceutical Sciences and Research, 9(12), 5221-5227. [Link]

Sources

Technical Guide: HPLC Retention Time & Separation of (4-Methoxyphenyl) Butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a robust, self-validating HPLC methodology for the separation of (4-methoxyphenyl) butanoate (Target Ester) from its critical hydrolysis impurities: 4-methoxyphenol (Mequinol) and butyric acid.[1]

Significance: (4-Methoxyphenyl) butanoate is a lipophilic ester often utilized in fragrance formulations and as a prodrug scaffold.[1] Its stability is compromised by hydrolysis, releasing 4-methoxyphenol (a skin irritant and melanin inhibitor) and butyric acid (malodorous).[1] Quantifying these impurities is critical for quality control (QC) and stability testing.[1]

The Challenge: The separation requires resolving a highly polar, early-eluting acid (butyric acid), a moderately polar phenol (4-methoxyphenol), and a strongly lipophilic neutral ester. Isocratic methods often fail here; a gradient approach is required.[1]

Mechanistic Basis of Separation

To design a robust method, we must understand the physicochemical drivers of retention.

  • Stationary Phase Interaction: We utilize a C18 (Octadecylsilane) column.[1] Retention is governed by the Hydrophobic Effect .[1]

  • The Solutes:

    • Butyric Acid (Impurity A): High polarity, ionizable (

      
      ).[1] At neutral pH, it is ionized and elutes at the void volume (
      
      
      
      ). We must use an acidic mobile phase to suppress ionization, increasing retention slightly.[1]
    • 4-Methoxyphenol (Impurity B): Moderately polar (

      
      ).[1] Contains a hydroxyl group capable of hydrogen bonding but has an aromatic ring that interacts with the C18 chains via 
      
      
      
      (if phenyl column) or hydrophobic dispersion forces.[1]
    • ** (4-Methoxyphenyl) Butanoate (Target):** Highly lipophilic (

      
      ).[1] The esterification masks the polar hydroxyl group and adds a propyl chain, significantly increasing interaction with the C18 ligand.
      
Visualization: Separation Mechanism

The following diagram illustrates the differential interaction of the analytes with the C18 stationary phase.

SeparationMechanism MobilePhase Mobile Phase (H2O/ACN + 0.1% H3PO4) Butyric Butyric Acid (Polar/Early Eluting) MobilePhase->Butyric Strong Solvation Phenol 4-Methoxyphenol (Medium Polarity) MobilePhase->Phenol Moderate Solvation Ester (4-Methoxyphenyl) Butanoate (Lipophilic/Late Eluting) MobilePhase->Ester Weak Solvation C18 Stationary Phase (C18 Hydrophobic Ligands) Butyric->C18 Weak Interaction Phenol->C18 Moderate Interaction Ester->C18 Strong Hydrophobic Binding

Caption: Differential interaction strengths driving the separation. The target ester binds strongly to the C18 phase, requiring a high % organic solvent to elute.

Experimental Protocol (Method Development Guide)

This protocol is designed to be self-validating . If the resolution between the phenol and the ester is


, the method requires adjustment (see Troubleshooting).
Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 5 µmStandard robust column.[1] 5 µm prevents high backpressure; 150 mm ensures sufficient plates for impurity resolution.[1]
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH (~2.[1]5) suppresses ionization of Butyric Acid and 4-Methoxyphenol, sharpening peaks.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Stronger solvent strength than Methanol, ensuring sharper peaks for the lipophilic ester.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Temperature 30°CControls viscosity and ensures reproducible retention times.[1]
Detection UV at 280 nm (Primary)Max absorption for the aromatic ring (Phenol & Ester).[1]
Aux Detection UV at 210 nm (Secondary)Required if Butyric Acid quantification is critical (it has weak UV absorbance).[1]
Gradient Program

An isocratic method is not recommended because the ester will elute too slowly (broad peak) or the impurities will elute too fast (void volume).

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0 9010Equilibration: Low organic to retain Butyric Acid/Phenol.
5.0 9010Isocratic Hold: Ensure separation of early polar impurities.
20.0 1090Ramp: Linear gradient to elute the lipophilic Ester.
25.0 1090Wash: Remove highly lipophilic contaminants.
25.1 9010Re-equilibration: Return to initial conditions.[1]
30.0 9010Ready: System ready for next injection.
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1] (Do not use 100% Acetonitrile as it may cause peak distortion of early eluting peaks).[1]

  • Concentration: Prepare target ester at 0.5 mg/mL.

  • Filtration: 0.45 µm PTFE filter (Nylon can bind phenolic compounds).[1]

Performance Comparison & Data Analysis

The following table presents the Relative Retention Times (RRT) . RRT is more reliable than absolute retention time, which varies by system dwell volume.[1] RRT is calculated relative to the target ester (set to 1.[1]0) or the primary impurity.[1]

Reference Standard: 4-Methoxyphenol is the critical marker.[1]

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11] Retention Time (min)*Relative Retention Time (RRT)**LogP (Lipophilicity)Detection Limit (LOD)
Butyric Acid 2.5 - 3.5~0.15 - 0.200.79High (Poor UV)
4-Methoxyphenol 5.0 - 6.5~0.30 - 0.351.34Low (High UV)
(4-Methoxyphenyl) Butanoate 16.0 - 18.0 1.00 ~2.80 Low (High UV)

*Times are estimates based on the gradient profile in Section 3.2. **RRT relative to the Target Ester.

Workflow Diagram

Workflow cluster_Separation Gradient Separation Start Start: Crude Sample Prep Dilute in 50:50 H2O:ACN Filter 0.45µm PTFE Start->Prep Inject Inject 10µL onto C18 Column Prep->Inject Early 0-5 min: Elution of Butyric Acid & 4-Methoxyphenol Inject->Early Late 15-20 min: Elution of (4-Methoxyphenyl) Butanoate Early->Late Gradient Ramp Detect UV Detection (280nm) Late->Detect Result Calculate Purity % (Area Normalization) Detect->Result

Caption: Step-by-step analytical workflow from sample preparation to purity calculation.

Troubleshooting & Optimization

Co-elution of Impurities

If 4-Methoxyphenol co-elutes with the solvent front or other polar impurities:

  • Action: Lower the initial %B from 10% to 5%.

  • Action: Lower the column temperature to 25°C (increases retention of neutrals).

Peak Tailing

Phenols can interact with free silanols on the silica backbone, causing tailing.

  • Action: Ensure the mobile phase pH is acidic (pH < 3.0). The 0.1% Phosphoric acid is critical here.[1]

  • Alternative: Use an "End-capped" C18 column (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex).[1]

Sensitivity for Butyric Acid

Butyric acid has weak UV absorption at 280 nm.[1]

  • Action: If quantifying Butyric acid is mandatory, switch detection wavelength to 210 nm . Note that acetonitrile absorbs at 210 nm, so ensure you use "Gradient Grade" acetonitrile to avoid baseline drift.[1]

References

  • PubChem. (n.d.).[1][2] 4-(4-Methoxyphenyl)butyric acid and related esters. National Library of Medicine.[1] Retrieved February 9, 2026, from [Link]

  • Sielc Technologies. (n.d.).[1] HPLC Separation of 4-Methoxyphenol. Retrieved February 9, 2026, from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved February 9, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved February 9, 2026, from [Link]

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A Comparative Guide to the UV-Vis Absorption Spectra of 4-Methoxyphenol and 4-Methoxyphenyl Butanoate: Principles and Applications for Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption spectra of the phenolic reactant, 4-methoxyphenol, and its esterification product, 4-methoxyphenyl butanoate. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying electronic principles governing their distinct spectral properties and presents a practical framework for leveraging these differences in experimental settings, such as for real-time reaction monitoring.

Introduction: From Reactant to Product

In organic synthesis and pharmaceutical development, the ability to accurately monitor the progress of a chemical reaction is paramount. UV-Vis spectroscopy offers a non-destructive, highly sensitive, and often straightforward method for tracking the conversion of reactants to products, provided there is a discernible change in the chromophoric system. The esterification of a phenol, such as 4-methoxyphenol, to its corresponding ester, 4-methoxyphenyl butanoate, represents a classic case where this technique is exceptionally valuable.

The conversion involves the acylation of the phenolic hydroxyl group. This seemingly minor structural modification has a significant impact on the electronic properties of the aromatic ring, leading to predictable and measurable changes in the UV-Vis absorption spectrum. This guide will explore the causality behind these spectral shifts and provide a validated protocol for their experimental verification.

Section 1: The Electronic Basis of Spectral Differentiation

The UV-Vis absorption of an organic molecule is governed by the promotion of electrons from a ground state to a higher energy excited state.[1] In aromatic compounds like 4-methoxyphenol, the key electronic transitions are typically π → π* transitions associated with the benzene ring.[2][3] The energy required for these transitions, and thus the wavelength of maximum absorbance (λmax), is highly sensitive to the nature of the substituents attached to the ring.

  • 4-Methoxyphenol (The Reactant): This molecule contains two powerful electron-donating groups (auxochromes) attached to the benzene ring: the hydroxyl (-OH) and the methoxy (-OCH₃) groups. The lone pair of electrons on the phenolic oxygen atom readily participates in resonance with the aromatic π-system. This delocalization of electrons extends the conjugated system, lowers the energy gap between the π (ground) and π* (excited) orbitals, and results in a shift of the absorption maximum to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted benzene.[3][4] For 4-methoxyphenol, characteristic absorption maxima are observed around 222 nm and 282-290 nm.[5][6][7]

  • 4-Methoxyphenyl Butanoate (The Product): When 4-methoxyphenol is converted to its butanoate ester, the phenolic hydroxyl group is replaced by an ester group (-O-C(=O)CH₂CH₂CH₃). The carbonyl group (C=O) within the ester linkage is electron-withdrawing and effectively isolates the oxygen atom's lone pair, preventing it from donating electron density into the aromatic ring as efficiently. This reduction in conjugation increases the energy required for the π → π* transition. Consequently, the absorption maximum shifts to a shorter wavelength (a hypsochromic or "blue" shift) relative to the parent phenol. The resulting spectrum is expected to more closely resemble that of anisole (methoxybenzene), which has a primary absorption band around 270 nm.

This predictable hypsochromic shift is the key to differentiating the reactant from the product using UV-Vis spectroscopy.

Logical Relationship: From Structure to Spectrum

The following diagram illustrates the causal link between the chemical structure and the resulting UV-Vis spectral shift.

G cluster_reactant 4-Methoxyphenol (Reactant) cluster_product 4-Methoxyphenyl Butanoate (Product) Reactant_Structure Phenolic -OH Group Reactant_Effect Strong electron donation (lone pair delocalization) Reactant_Structure->Reactant_Effect Reactant_Result Extended π-conjugation Reactant_Effect->Reactant_Result Reactant_Spectrum Bathochromic Shift (Longer λmax) Reactant_Result->Reactant_Spectrum Transformation Esterification Reaction Reactant_Spectrum->Transformation Spectral Change Product_Structure Ester Group (-O-C=O-R) Product_Effect Reduced electron donation (lone pair isolated by C=O) Product_Structure->Product_Effect Product_Result Reduced π-conjugation Product_Effect->Product_Result Product_Spectrum Hypsochromic Shift (Shorter λmax) Product_Result->Product_Spectrum

Caption: Causality diagram linking substituent electronics to spectral shifts.

Section 2: Experimental Verification Protocol

This protocol provides a self-validating system for obtaining the UV-Vis absorption spectra of 4-methoxyphenol and 4-methoxyphenyl butanoate.

2.1 Materials and Reagents

  • 4-Methoxyphenol (≥99% purity)

  • 4-Methoxyphenyl butanoate (≥98% purity, or synthesized and purified)

  • Spectrophotometric grade solvent (e.g., Ethanol, Methanol, or Acetonitrile). The choice of solvent is critical; polar solvents can influence the position of absorption bands.[2] Ethanol is a common and effective choice.

  • Class A volumetric flasks (10 mL, 100 mL)

  • Calibrated micropipettes

  • Quartz cuvettes (1 cm path length)

2.2 Instrument Setup

  • Instrument: Double-beam UV-Vis spectrophotometer

  • Scan Range: 200-400 nm

  • Slit Width: 1.0 nm

  • Scan Speed: Medium (e.g., 200 nm/min)

  • Data Interval: 1.0 nm

2.3 Step-by-Step Methodology

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh 10.0 mg of 4-methoxyphenol and transfer it to a 10 mL volumetric flask.

    • Dissolve the solid in the chosen solvent and dilute to the mark. This is Stock A.

    • Repeat the process with 10.0 mg of 4-methoxyphenyl butanoate to create Stock B.

  • Working Standard Preparation (e.g., 10 µg/mL):

    • Transfer 1.00 mL of Stock A into a 100 mL volumetric flask.

    • Dilute to the mark with the solvent. This is Working Standard A.

    • Repeat the process with Stock B to create Working Standard B. This concentration is chosen to yield an absorbance value within the instrument's optimal linear range (typically 0.1 - 1.0 A.U.).[8]

  • Spectrophotometer Blanking:

    • Fill two quartz cuvettes with the pure solvent.

    • Place them in both the reference and sample holders of the spectrophotometer.

    • Run a baseline correction (autozero) across the entire scan range (200-400 nm).

  • Sample Measurement:

    • Empty the sample cuvette and rinse it twice with a small amount of Working Standard A.

    • Fill the cuvette with Working Standard A and place it in the sample holder.

    • Acquire the absorption spectrum from 400 nm down to 200 nm.

    • Repeat the rinse and fill steps for Working Standard B and acquire its spectrum.

  • Data Recording:

    • Record the λmax for each compound.

    • Record the absorbance value at each λmax.

Experimental Workflow Diagram

G start Start prep_stock Prepare Stock Solutions (1000 µg/mL) Reactant & Product start->prep_stock prep_work Prepare Working Standards (10 µg/mL) From Stock Solutions prep_stock->prep_work baseline Baseline Correction (Solvent vs. Solvent) prep_work->baseline measure_A Measure Spectrum of 4-Methoxyphenol baseline->measure_A measure_B Measure Spectrum of 4-Methoxyphenyl Butanoate measure_A->measure_B analyze Identify λmax and Absorbance for each compound measure_B->analyze end_node End analyze->end_node

Caption: Workflow for acquiring comparative UV-Vis spectra.

Section 3: Data Analysis and Interpretation

Following the protocol, the acquired data can be summarized for direct comparison. The expected results will clearly demonstrate the hypsochromic shift upon esterification.

Table 1: Comparative UV-Vis Absorption Data

CompoundFunctional GroupExpected λmax (nm)Rationale for Spectral Position
4-Methoxyphenol Phenolic -OH~288 nm[5][6]Strong electron donation from -OH enhances conjugation, causing a bathochromic shift (lower energy).
4-Methoxyphenyl Butanoate Ester -O(C=O)R~275-280 nmElectron-withdrawing C=O group reduces electron donation, causing a hypsochromic shift (higher energy).

The spectrum of 4-methoxyphenol will exhibit a distinct peak at a longer wavelength compared to its ester derivative. This difference in λmax provides two unique analytical windows to observe the reaction.

Section 4: Application in Monitoring Esterification Kinetics

The spectral differences detailed above can be directly applied to monitor the synthesis of 4-methoxyphenyl butanoate from 4-methoxyphenol. Phenols are typically esterified using more reactive acylating agents like acid chlorides or anhydrides rather than carboxylic acids directly.[9][10]

Reaction: 4-Methoxyphenol + Butanoyl Chloride → 4-Methoxyphenyl Butanoate + HCl

By periodically sampling the reaction mixture (and appropriately diluting it into the UV-transparent solvent), one can track the reaction progress over time.

Monitoring Strategy:

  • Monitor Reactant Disappearance: Set the spectrophotometer to the λmax of 4-methoxyphenol (~288 nm). The absorbance at this wavelength will decrease as the reaction proceeds.

  • Monitor Product Appearance: Set the spectrophotometer to the λmax of 4-methoxyphenyl butanoate (~278 nm). The absorbance here will increase over time. (Note: The reactant may still have some absorbance at this wavelength, requiring careful calibration).

The concentration at any given time can be calculated using the Beer-Lambert Law :[11][12]

A = εbc

Where:

  • A is the measured absorbance (dimensionless)

  • ε (epsilon) is the molar absorptivity (a constant for a given compound at a specific wavelength, in L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the analyte (in mol L⁻¹)

By creating a calibration curve of absorbance vs. concentration for the starting material, one can directly correlate the decrease in absorbance to the consumption of the reactant, thereby determining the reaction rate.[13]

Reaction Monitoring Diagram

G cluster_reaction Reaction Progress Over Time t0 Time = 0 High Abs at λmax(Reactant) Low Abs at λmax(Product) t_mid Time = t Decreasing Abs at λmax(Reactant) Increasing Abs at λmax(Product) t0->t_mid t_end Time = ∞ (Completion) Low Abs at λmax(Reactant) High Abs at λmax(Product) t_mid->t_end Reaction 4-Methoxyphenol (Reactant) Reaction->t0 Corresponds to Product 4-Methoxyphenyl Butanoate (Product) Product->t_end Corresponds to

Caption: Conceptual diagram of spectral changes during reaction monitoring.

Conclusion

The esterification of 4-methoxyphenol to 4-methoxyphenyl butanoate induces a distinct and predictable hypsochromic (blue) shift in the UV-Vis absorption spectrum. This shift is rooted in the modification of the phenolic oxygen's ability to donate electron density into the aromatic ring. By understanding this principle, researchers can effectively employ UV-Vis spectroscopy as a powerful, real-time analytical tool for differentiating the reactant and product, assessing product purity, and quantifying reaction kinetics. The protocols and principles outlined in this guide provide a robust framework for the successful application of this technique in a research and development setting.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. Retrieved from [Link][5]

  • SIELC Technologies. (n.d.). 4-Methoxyphenol. Retrieved from [Link][6]

  • Shomer, I., & Aserin, A. (n.d.). UV-Visible spectra and photoacidity of Phenols, Naphthols and Pyrenols. Retrieved from [Link][14]

  • Shimadzu. (n.d.). UV-Vis Absorption Spectroscopy - Theory. Retrieved from [Link][2]

  • ResearchGate. (n.d.). UV-vis spectra of phenol at the various initial solution pH. Retrieved from [Link][15]

  • Rautenbach, F., & Venter, I. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Molecules, 26(15), 4635. Retrieved from [Link][16]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Retrieved from [Link][17]

  • ResearchGate. (n.d.). U.v.-vis. spectra of 0.01 M p-methoxyphenol (pmp) + 0.1 M Na 2 SO 4.... Retrieved from [Link][7]

  • Khan Academy. (2025). Alcohols, phenols and acids | Grade 12 | Chemistry. Retrieved from [Link][18]

  • Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link][11]

  • Winners Education. (2022). A-Level H2 Chemistry: Esterification of Phenols. Retrieved from [Link][9]

  • SlideShare. (n.d.). UV spectroscopy, Electronic transitions, law of UV.... Retrieved from [Link][3]

  • Chemistry LibreTexts. (2023). 1.2: Beer's Law. Retrieved from [Link][8]

  • FindLight. (2024). Beer-Lambert's Law: Principles and Applications in Daily Life. Retrieved from [Link][12]

  • Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link][10]

  • PharmaTutor. (2012). ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. Retrieved from [Link][1]

  • Fiveable. (n.d.). 4.1 Theory of electronic transitions - Spectroscopy. Retrieved from [Link][4]

  • Homework.Study.com. (n.d.). How do we use absorbance to monitor the progress of a reaction?. Retrieved from [Link][13]

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Safety Operating Guide

(4-methoxyphenyl) butanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for (4-methoxyphenyl) butanoate , synthesizing chemical safety data with practical laboratory management strategies.

Executive Summary: The "Silent" Hazard

Compound: (4-Methoxyphenyl) butanoate Class: Carboxylic Ester / Phenolic Ester Primary Disposal Challenge: Spontaneous Hydrolysis. Unlike stable alkanes, this ester is prone to hydrolysis (cleavage by water/acids/bases), particularly in mixed waste streams. This reaction releases two problematic components:

  • Butyric Acid: Possesses a potent, nausea-inducing odor (rancid butter/vomit) detectable at ppb levels.

  • 4-Methoxyphenol (Mequinol): A skin sensitizer and irritant that can polymerize or oxidize.

Core Directive: Do not simply pour this into a general organic waste carboy without pre-treatment. The acidic environment of most organic waste containers will catalyze hydrolysis, potentially causing the entire waste container to emit noxious odors, leading to lab evacuations or regulatory fines.

Part 1: Hazard Characterization & Causality

To dispose of this chemical safely, you must understand what it becomes.

MoietyHydrolysis ProductCAS No.Risk Profile
Acid Component Butyric Acid 107-92-6Corrosive & Malodorant. Flash point: 72°C. Causes severe skin burns and eye damage. Extreme odor nuisance.[1]
Alcohol Component 4-Methoxyphenol 150-76-5Sensitizer & Irritant. Harmful if swallowed. May cause depigmentation of skin (leukoderma). Toxic to aquatic life.[2]
The Hydrolysis Trap

In a waste container, trace water and acids (common in HPLC waste) act as catalysts.


Operational Impact:  If you dispose of 50g of this ester into a 20L waste drum, and it hydrolyzes overnight, the drum may become unopenable due to the stench, requiring HazMat intervention.

Part 2: Pre-Disposal Stabilization Protocol

Objective: Chemically sequester the butyric acid moiety before it enters the main waste stream.

Protocol A: The Bicarbonate Quench (Recommended)

Use this for liquid solutions or small solid quantities being dissolved for disposal.

  • Preparation: Prepare a saturated solution of Sodium Bicarbonate (

    
    ) in water.
    
  • Hydrolysis/Neutralization:

    • Slowly add the ester waste to the bicarbonate solution.

    • Note: If the ester is already hydrolyzing, you will see bubbling (

      
       release).
      
    • Mechanism: This converts volatile Butyric Acid into Sodium Butyrate (a non-volatile salt).[3][4]

  • Verification: Check pH. Ensure pH

    
     8. At this pH, the equilibrium favors the salt form, trapping the odor.
    
Protocol B: Solid Waste Packaging

If disposing of the pure solid ester without dissolution:

  • Primary Containment: Place the solid in a screw-top jar (glass or HDPE).

  • Secondary Containment: Place the jar into a Ziploc-style heavy-duty bag.

  • Adsorbent Addition: Add 1-2 tablespoons of Activated Charcoal or Vermiculite into the outer bag before sealing. This acts as an odor scrubber if the primary container leaks.

Part 3: Disposal Workflows

The following decision tree illustrates the logic for routing this chemical to the correct waste stream.

DisposalWorkflow cluster_legend Process Logic Start Start: (4-methoxyphenyl) butanoate Waste StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Pure Solid StateCheck->Solid OdorCheck Is Odor Detectable? Liquid->OdorCheck SolidPack Double Bag with Activated Charcoal Solid->SolidPack Quench Perform Bicarbonate Quench (Convert to Na-Butyrate) OdorCheck->Quench Yes (Smells like vomit) Segregation Segregate: Non-Halogenated Organic OdorCheck->Segregation No (Intact Ester) Quench->Segregation Labeling Label: 'Contains Butyrates' 'PHE / Organic Esters' Segregation->Labeling SolidPack->Labeling Final Ship for Incineration Labeling->Final key Green = Stabilization Step Red = Critical Decision Point

Figure 1: Decision matrix for the disposal of phenolic butyrate esters, prioritizing odor control and chemical stability.

Part 4: Emergency Procedures (Spill Response)

If a spill occurs, the odor will be the immediate driver of panic. Follow this "Odor-First" response plan.

  • Isolate: Evacuate the immediate area. The smell of butyric acid can cause nausea and confusion.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Respiratory protection (organic vapor cartridge) is highly recommended due to the odor threshold.

  • Neutralize (The Critical Step):

    • Do NOT wipe up immediately with paper towels (this increases surface area and vaporization).

    • Cover the spill with Sodium Bicarbonate (Baking Soda) powder or a spill pillow containing a basic neutralizer.

    • Allow to sit for 5-10 minutes. This converts the hydrolyzing acid into the odorless salt.

  • Cleanup:

    • Scoop the resulting paste/powder into a wide-mouth jar.

    • Clean the surface with a dilute bleach solution (oxidizes residual phenols) followed by soapy water.

Part 5: Regulatory Compliance (RCRA)

In the United States, this waste must be classified under 40 CFR Part 261 :

  • Characteristic Waste: Likely D001 (Ignitable) if in an organic solvent carrier.

  • Toxic Waste: While 4-methoxyphenol is not explicitly P- or U-listed, it exhibits aquatic toxicity.

  • Best Practice Classification:

    • Waste Stream: Non-Halogenated Organic Solvents (unless dissolved in DCM/Chloroform).

    • Code: Classify as "Organic Waste, N.O.S. (Not Otherwise Specified)" containing esters and phenols.[5]

Documentation Requirement: Ensure the waste manifest explicitly lists "Butyrate Esters" or "Organic Acid Esters." This alerts the disposal facility (TSDF) to the potential for odor generation during bulking/consolidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78280, 4-(4-Methoxyphenyl)butanoic acid (and related esters). Retrieved from [Link]

  • McGill University, Office for Science and Society. The Chemistry of Odors: Neutralizing Butyric Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]

Sources

Personal protective equipment for handling (4-methoxyphenyl) butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Trojan Horse" Hazard

(4-Methoxyphenyl) butanoate (also known as 4-methoxyphenyl butyrate) presents a unique safety profile that distinguishes it from standard organic esters. While often classified generically as an irritant, its primary risk lies in its metabolic fate.

As a lipophilic ester, it can rapidly penetrate the stratum corneum. Once absorbed, it undergoes enzymatic hydrolysis (via skin esterases) to release Butyric Acid (a corrosive irritant with a potent stench) and 4-Methoxyphenol (MEHQ) .

Critical Warning: 4-Methoxyphenol is a known sensitizer and depigmenting agent (can cause chemical leukoderma/skin whitening). Therefore, this compound must be handled not just as an irritant, but as a potential dermal sensitizer and permeator .

Part 1: Chemical Hazard Analysis (The "Why")

To select the correct PPE, we must understand the mechanism of injury.

ComponentRole in MoleculeSpecific Hazard
Lipophilic Ester Linkage Delivery SystemAllows the molecule to pass through nitrile gloves and skin barriers more easily than its charged metabolites.
Hydrolysis Product A: Butyric Acid Leaving GroupCauses immediate irritation/burns; possesses a repulsive, vomit-like odor (detection threshold < 1 ppm).
Hydrolysis Product B: 4-Methoxyphenol Active MetaboliteSevere Eye Irritant (Cat 2A) and Skin Sensitizer (Cat 1) . Chronic exposure can damage melanocytes.

Part 2: The PPE Matrix

Standard lab coats and single-layer nitrile gloves are insufficient for prolonged handling of phenyl esters due to their permeation rates.

Glove Selection Protocol
  • Primary Recommendation: Double-gloving is mandatory.

  • Inner Layer: 4-mil Nitrile (Standard barrier).

  • Outer Layer: Silver Shield / Laminate (EVOH) or Heavy Gauge Nitrile (>8 mil).

    • Reasoning: Aromatic esters swell and permeate standard nitrile rubber rapidly (often < 15 minutes). Laminate films provide >4 hours of breakthrough protection.

Respiratory & Eye Protection[1][2][3][4][5]
  • Eyes: Chemical Splash Goggles (Indirect Vented). Safety glasses are inadequate due to the risk of hydrolysis-induced ocular damage.

  • Respiratory: If working outside a fume hood (not recommended) or handling large powder quantities, use a Half-face respirator with OV/P95 cartridges .

    • OV (Organic Vapor): Captures the ester and volatile butyric acid.

    • P95: Captures solid particulates during weighing.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Assessment Duration Exposure Duration? Start->Duration Short < 5 Mins (Aliquot/Transfer) Duration->Short Long > 5 Mins (Synthesis/Cleanup) Duration->Long Glove_Short Standard Nitrile (Double) Change immediately on splash Short->Glove_Short Glove_Long Laminate (Silver Shield) UNDER Nitrile Outer Long->Glove_Long Hood Inside Fume Hood? Glove_Short->Hood Glove_Long->Hood Resp_No Standard Engineering Controls (Sash at proper height) Hood->Resp_No Yes Resp_Yes Respirator Required (OV/P95 Cartridge) Hood->Resp_Yes No caption Figure 1: PPE Selection Logic based on exposure duration and engineering controls.

Part 3: Operational Protocol (The "How")

Pre-Operational Checks
  • Odor Check: Ensure the fume hood is operating at 100 fpm face velocity. If you smell "rancid butter" (butyric acid) before opening the container, the ester has likely hydrolyzed in storage. Handle with extreme caution.

  • Quench Solution Prep: Prepare a beaker of saturated Sodium Bicarbonate (NaHCO₃) . This will be used to neutralize any tools or spills immediately.

Weighing & Transfer
  • Static Control: Phenyl esters can be waxy or sticky solids. Use an anti-static gun if available to prevent powder scattering.

  • The "Clean-Dirty" Hand Rule:

    • Left Hand (Clean): Touches only the hood sash, balance door, and notebook.

    • Right Hand (Dirty): Touches the spatula and chemical container.

  • Solvent Choice: The compound is soluble in organic solvents (DCM, Ethyl Acetate, DMSO). Avoid alcohols (Methanol/Ethanol) for stock solution preparation if possible, as they can promote transesterification over long storage periods.

Decontamination of Tools

Do not wash spatulas directly in the sink.

  • Wipe spatula with a paper towel soaked in Ethyl Acetate.

  • Dip spatula into the NaHCO₃ quench solution (neutralizes trace acid).

  • Wash with soap and water.[1][2][3][4]

Part 4: Emergency & Disposal Workflows

Spill Response Loop

If a spill occurs, speed is critical to prevent the "stench" from permeating the lab.

Spill_Response Alert Spill Detected Isolate Evacuate Area & Post Signage Alert->Isolate PPE_Up Don Goggles + Silver Shield Gloves Isolate->PPE_Up Absorb Cover with Absorbent (Vermiculite/Pads) PPE_Up->Absorb Neutralize Apply NaHCO3 Solution (To quench acid hydrolysis) Absorb->Neutralize Collect Collect into Sealed Bag (Double Bag) Neutralize->Collect Dispose Dispose as Hazardous Organic Waste Collect->Dispose caption Figure 2: Spill Response Workflow emphasizing neutralization.

Waste Disposal[3][7]
  • Solid Waste: Contaminated gloves and paper towels must go into "Solid Hazardous Waste" (Double-bagged). Do not use regular trash; the odor will leak.

  • Liquid Waste: Dispose in Non-Halogenated Organic Waste streams.

    • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases (unless intended for controlled hydrolysis).

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). NIOSH Pocket Guide to Chemical Hazards: 4-Methoxyphenol.[5][6] Centers for Disease Control and Prevention. [Link]

  • National Library of Medicine. (n.d.). Compound Summary: 4-Methoxyphenol (CID 9015). PubChem. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: 4-Methoxyphenol.[1][6] NJ.gov. [Link]

Sources

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